Methyl 3-bromo-2-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOFHFOFKBYRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616123 | |
| Record name | Methyl 3-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206551-41-9 | |
| Record name | Methyl 3-bromo-2-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206551-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Bromo-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-2-fluorobenzoate, with the CAS Registry Number 206551-41-9 , is a strategically substituted aromatic carboxylate that has emerged as a pivotal building block in modern organic synthesis.[1] Its unique electronic and steric properties, arising from the ortho-fluoro and meta-bromo substituents, render it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its significant applications, most notably as a key intermediate in the synthesis of the BRAF inhibitor, Dabrafenib. Furthermore, this document outlines essential analytical characterization techniques and provides robust safety and handling protocols to ensure its effective and safe utilization in a research and development setting.
Introduction and Physicochemical Profile
This compound is a halogenated aromatic ester that typically presents as a white to pale yellow solid at room temperature.[1] The strategic placement of the fluorine and bromine atoms on the benzene ring significantly influences its reactivity. The electron-withdrawing nature of the fluorine atom ortho to the ester group enhances the electrophilicity of the aromatic ring, while the bromine atom at the meta position serves as a versatile handle for a variety of cross-coupling reactions.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 206551-41-9 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 35-39 °C | |
| Boiling Point | ~255 °C at 760 mmHg | [1] |
| Density | ~1.578 g/cm³ | [1] |
| Solubility | Soluble in methanol and other common organic solvents. | |
| Purity | Typically ≥98% (GC) |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound is achieved through the esterification of 3-bromo-2-fluorobenzoic acid. This straightforward reaction provides a high yield of the desired product.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials:
-
3-bromo-2-fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride (as catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-fluorobenzoic acid (1.0 eq).
-
Esterification: Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (e.g., 1.2 eq) at 0 °C.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of this compound makes it a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of various substituents.
Key Intermediate in the Synthesis of Dabrafenib
A paramount application of this compound is its role as a key starting material in the synthesis of Dabrafenib , a potent and selective inhibitor of the BRAF kinase enzyme used in the treatment of certain types of cancer.
The following diagram outlines the initial steps in the synthesis of Dabrafenib, highlighting the crucial role of this compound.
Caption: Initial synthetic route to a key Dabrafenib precursor from this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons attached to the fluorine and bromine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹), as well as characteristic absorptions for the C-F and C-Br bonds and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a characteristic feature in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are employed to determine the purity of the compound.
Note on Data Availability: While the techniques listed above are standard for the characterization of this compound, publicly available, citable spectral data is limited. Researchers are advised to obtain a Certificate of Analysis (CoA) with detailed spectral data from their supplier.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols for halogenated organic compounds is essential.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: May cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and appropriate footwear.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Procedures
The following flowchart outlines the appropriate emergency response procedures.
Sources
Methyl 3-bromo-2-fluorobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Methyl 3-bromo-2-fluorobenzoate is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its strategic substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring, imparts unique reactivity and renders it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is a white to pale yellow solid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Bromo-2-fluorobenzoic acid methyl ester | [1] |
| CAS Number | 206551-41-9 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 35-37 °C | [2] |
| Boiling Point | 255.391 °C at 760 mmHg | [2][3] |
| Density | 1.578 g/cm³ | [1][3] |
| Refractive Index | 1.531 | [1][3] |
| Solubility | Soluble in Methanol | [2] |
| Flash Point | 108.257 °C | [2][3] |
| Vapor Pressure | 0.016 mmHg at 25°C | [2] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon signals will show splitting due to carbon-fluorine coupling.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.
Synthesis and Purification
This compound is typically synthesized via the esterification of 3-bromo-2-fluorobenzoic acid. A representative experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Equation:
Materials:
-
3-bromo-2-fluorobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of 3-bromo-2-fluorobenzoic acid in N,N-dimethylformamide (DMF), add potassium carbonate.
-
Stir the mixture at room temperature.
-
Slowly add methyl iodide to the reaction mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1]
Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position.[4][5][6] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.[5][6]
Diagram 1: Suzuki-Miyaura Coupling of this compound
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: Synthesis of Dabrafenib
A prominent application of this compound is in the synthesis of Dabrafenib, a potent and selective inhibitor of BRAF kinase used in the treatment of certain types of cancer.[7][8] In the synthesis of Dabrafenib, this compound serves as a key starting material, undergoing a series of transformations including amination and subsequent coupling reactions to build the complex molecular architecture of the drug.[7][9]
Diagram 2: Role in Dabrafenib Synthesis
Caption: Synthetic pathway from this compound to Dabrafenib.
Stability and Handling
This compound is a stable compound under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester functionality.[10] Thermally, halogenated benzoic acids and their esters can undergo decarboxylation at elevated temperatures.[8] It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] All work should be conducted in a well-ventilated fume hood.[12]
Table 2: GHS Hazard Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Conclusion
This compound is a versatile and valuable building block for organic synthesis, with significant applications in the development of new pharmaceuticals. Its well-defined physical properties and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized intermediates is expected to grow, further solidifying the importance of this compound in the field of drug discovery.
References
- Exploring this compound: Properties and Applic
- Processes for the preparation of dabrafenib. WO2016059548A1.
- Decarboxylation of halogenated benzoic acids or esters. GB2122190A.
- Processes for the preparation of dabrafenib. WO2016059548A1.
- 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9 - LookChem. (URL not available)
- Exploring this compound: Properties and Applic
- 4 - The Royal Society of Chemistry. (URL not available)
- Methyl 2-bromo-4-fluorobenzo
- Methyl 3 Bromo 2 Fluorobenzoate, 99% at best price in Hyderabad | ID - IndiaMART. (URL not available)
- FDA Approves Tafinlar (dabrafenib mesylate, GSK 2118436) for Advanced Melanoma. (URL not available)
- Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals. (URL not available)
- Preparation method of dabrafenib. CN103588767A.
- CAS 206551-41-9 | 2623-B-04 | MDL MFCD09261255 | Methyl 3-bromo-2-fluorobenzo
- 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 - ChemicalBook. (URL not available)
- This compound | 206551-41-9 | FM64248 - Biosynth. (URL not available)
- 206551-41-9|Methyl 3-bromo-2-fluorobenzo
- This compound | 206551-41-9 - Sigma-Aldrich. (URL not available)
- The thermal decomposition of benzoic acid - ResearchG
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (URL not available)
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem. (URL not available)
- This compound | 206551-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not available)
- Degradation of benzoic acid and its derivatives in subcritical w
- Benzylic halogenation of alkylbenzoic acid esters. WO2000053564A2.
- Methyl-2-bromobenzoate - the NIST WebBook. (URL not available)
- This compound 206551-41-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL not available)
- Methyl 3-bromo-2-fluorobenzo
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
- The hydrolysis of 2-bromo-2-methylpropane - RSC Educ
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)
- JEE (Advanced) 2026 Syllabus. (URL not available)
- Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (URL not available)
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL not available)
- This compound CAS NO.206551-41-9 - Echemi. (URL not available)
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL not available)
Sources
- 1. 206551-41-9 | 3-Bromo-2-fluorobenzoic acid methyl ester [fluoromart.com]
- 2. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 3. innospk.com [innospk.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 8. GB2122190A - Decarboxylation of halogenated benzoic acids or esters - Google Patents [patents.google.com]
- 9. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 10. zenodo.org [zenodo.org]
- 11. This compound | 206551-41-9 [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
An In-Depth Technical Guide to Methyl 3-bromo-2-fluorobenzoate: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Scaffolds
In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as indispensable building blocks. The unique electronic properties and steric profiles imparted by halogen atoms allow for the fine-tuning of molecular interactions, metabolic stability, and reactivity. Among these, Methyl 3-bromo-2-fluorobenzoate, a synthetically versatile intermediate, has garnered significant attention. Its strategic placement of bromine and fluorine atoms on the benzene ring offers orthogonal reactivity, making it a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapeutics.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 206551-41-9 | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.03 g/mol | [2] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 35-37 °C | [3] |
| Boiling Point | 255.391 °C at 760 mmHg | [2] |
| Density | 1.578 g/cm³ | [2] |
| Flash Point | 108.257 °C | [2] |
| Solubility | Soluble in methanol | [3] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid.
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][5][6]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][5]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[5]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established laboratory procedures.
Materials:
-
3-bromo-2-fluorobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure product.
Alternative Synthetic Routes
While Fischer esterification is common, other synthetic strategies can be employed, particularly for large-scale production or when starting from different precursors. One such route involves a multi-step synthesis starting from m-fluorobenzotrifluoride, which undergoes nitration, bromination, reduction, deamination, and finally hydrolysis to the carboxylic acid, followed by esterification.[7] Another potential route could involve the diazotization of a corresponding aniline derivative followed by a Sandmeyer-type reaction.
Spectroscopic Characterization
Confirmation of the chemical structure and purity of this compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-8.0 ppm, with coupling patterns influenced by both the bromine and fluorine substituents. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield (around δ 165 ppm). The aromatic carbons will appear in the δ 110-140 ppm region, with their chemical shifts and C-F coupling constants providing valuable structural information.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically around 1720-1740 cm⁻¹. C-O stretching vibrations will be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be observed.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).
Reactivity and Applications in Organic Synthesis
The unique arrangement of the bromo, fluoro, and methyl ester functional groups on the aromatic ring makes this compound a highly versatile building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atom can influence the electronic properties of the ring and serve as a site for nucleophilic aromatic substitution under certain conditions.
Cross-Coupling Reactions: A Gateway to Molecular Complexity
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.[2]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8] This reaction is widely used to form biaryl structures, which are prevalent in many pharmaceutical agents.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 97 | [8] |
| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 97 | [9] |
| 1-Bromo-4-(bromomethyl)benzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 95 | [10] |
Application in the Synthesis of Dabrafenib
A notable application of this compound is in the synthesis of Dabrafenib, a potent and selective inhibitor of the BRAF kinase, which is used in the treatment of certain types of cancer.[11] While not a direct precursor, this compound is a key starting material for the synthesis of the crucial intermediate, methyl 3-amino-2-fluorobenzoate. This transformation is typically achieved through a nitration reaction followed by reduction of the nitro group to an amine.
Caption: Simplified workflow illustrating the role of this compound in the synthesis of Dabrafenib.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern allows for selective functionalization through a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The successful application of this intermediate in the synthesis of the targeted cancer therapeutic, Dabrafenib, underscores its importance in the development of novel and complex bioactive molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.
References
-
Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (2016). Processes for the preparation of dabrafenib. (WO2016059548A1).
- Google Patents. (2014). Preparation method of dabrafenib. (CN103588767A).
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromofluorobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28169–28173. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
-
National Center for Biotechnology Information. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5896–5900. [Link]
-
MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 10(9), 1063. [Link]
-
ResearchGate. (2018). Selective palladium-catalyzed Suzuki-Miyaura coupling reaction. Tetrahedron Letters, 59(10), 948-952. [Link]
-
YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from [Link]
- Google Patents. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid. (WO2014071545A1).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [amp.chemicalbook.com]
- 4. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 206551-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Introduction: A Versatile Halogenated Building Block
An In-depth Technical Guide to Methyl 3-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a pivotal chemical intermediate. As a senior application scientist, my objective is to provide not just data, but a deeper understanding of the compound's properties, synthesis, and reactivity, grounded in established chemical principles and its practical applications in the field. We will explore the causality behind its synthetic routes and its strategic importance in the development of complex molecules, particularly within medicinal chemistry.
This compound (CAS No. 206551-41-9) is a substituted aromatic ester that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a trifunctionalized benzene ring with bromine, fluorine, and methyl ester groups, offers multiple reaction sites. This unique arrangement makes it an ideal precursor for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2][3]
The presence of both bromine and fluorine atoms on the aromatic ring enhances its utility. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, while the fluorine atom can significantly influence the physicochemical and biological properties of the final molecule, often improving metabolic stability and binding affinity.[1][4] Notably, this compound is a key intermediate in the synthesis of selective BRAF inhibitors, which are used in targeted cancer therapies.[5]
Physicochemical and Safety Profile
The physical properties of this compound are well-defined, ensuring its reliable performance in various chemical transformations. Purity levels are typically high (≥98-99%), making it suitable for sensitive synthetic applications.[1][5][6]
Table 1: Physicochemical Properties
| Property | Value | References |
| CAS Number | 206551-41-9 | [1][6][7] |
| Molecular Formula | C₈H₆BrFO₂ | [1][6][7][8] |
| Molecular Weight | 233.03 g/mol | [1][9][10] |
| Appearance | White to pale yellow solid, powder, or lump | [1][3][5] |
| Melting Point | 35 - 39 °C | [5][7][8][11] |
| Boiling Point | ~255.4 °C at 760 mmHg | [1][7] |
| Density | ~1.578 g/cm³ | [1][7] |
| Flash Point | ~108.3 °C | [1][7] |
| Solubility | Soluble in methanol | [7][11] |
| Refractive Index | ~1.531 | [1][7] |
Safety and Handling:
Proper handling is crucial due to the compound's potential hazards. It should be stored in a dry, well-sealed container at room temperature.[6][7][11]
Table 2: GHS Safety Information
| Identifier | Information | References |
| Signal Word | Warning | [6][11] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][11] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [6][11] |
Synthesis: Esterification of 3-bromo-2-fluorobenzoic Acid
The most common and efficient synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 3-bromo-2-fluorobenzoic acid. The following protocol is a self-validating system, where reaction completion can be monitored by Thin Layer Chromatography (TLC).
Experimental Protocol: Methyl Esterification
-
Reagent Preparation: To a 100 mL round-bottom flask, add 3-bromo-2-fluorobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, ~1.0 eq), and anhydrous N,N-dimethylformamide (DMF).[12]
-
Reaction Initiation: Slowly add iodomethane (CH₃I, ~1.0 eq) to the stirring mixture at room temperature.[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 16 hours.[12] Monitor the consumption of the starting carboxylic acid using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the acid spot and the appearance of a new, less polar spot indicates product formation.
-
Workup and Isolation: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.[12]
-
Purification: Dissolve the crude residue in ethyl acetate, filter again if necessary, and concentrate under reduced pressure. The resulting product can often be used without further purification, or it can be purified by column chromatography on silica gel if required.[12]
Causality and Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the carboxylic acid. This forms the carboxylate anion, a much more potent nucleophile than the neutral carboxylic acid, which is essential for the subsequent reaction with the electrophile.
-
Electrophile (CH₃I): Iodomethane is an excellent methylating agent for the Sₙ2 reaction. The iodide is a superb leaving group, facilitating a rapid and clean reaction with the carboxylate nucleophile.
-
Solvent (DMF): DMF is a polar aprotic solvent. It effectively dissolves the ionic intermediates (carboxylate salt) while not participating in the reaction itself. Its aprotic nature ensures that the nucleophilicity of the carboxylate anion is maximized.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Structural Elucidation: A Spectroscopic Perspective
While specific spectra are proprietary to manufacturers, the structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The following are the expected spectral characteristics based on its molecular structure and established principles.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OCH₃ (singlet) | ~3.9 ppm | Typical range for ester methyl protons. |
| Aromatic H (multiplets) | 7.2 - 8.0 ppm | Protons on an electron-deficient aromatic ring, split by neighboring protons and fluorine. | |
| ¹³C NMR | C =O (ester) | ~164 ppm | Characteristic carbonyl carbon of an aromatic ester. |
| Ar-C -F | 158 - 162 ppm (doublet) | Carbon directly attached to fluorine, showing a large ¹JCF coupling constant. | |
| Ar-C -Br | ~115 ppm | Carbon attached to bromine, shielded relative to other aromatic carbons. | |
| -OCH₃ | ~52 ppm | Typical shift for an ester methyl carbon. | |
| IR | C=O Stretch | 1720 - 1740 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl group. |
| C-O Stretch | 1250 - 1300 cm⁻¹ | Strong absorption for the ester C-O bond. | |
| C-F Stretch | 1000 - 1100 cm⁻¹ | Characteristic absorption for an aryl-fluorine bond. | |
| Mass Spec | Molecular Ion (M⁺) | m/z 232 & 234 | Shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) with a ~1:1 intensity ratio. |
Reactivity and Applications in Drug Discovery
The synthetic value of this compound stems from its distinct reactive sites, which can be addressed selectively to build molecular complexity.
-
Aromatic Ring: The electron-withdrawing nature of the substituents makes the ring amenable to nucleophilic aromatic substitution (SₙAr), although this is less common than transformations at the bromine site.
-
Bromine Atom: This is the most versatile functional group for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the connection of this building block to other fragments of a target molecule.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. It can also be reduced to a primary alcohol.
Diagram 2: Reactivity Map
Caption: Key reaction pathways for this compound.
A prime example of its application is in the synthesis of Dabrafenib, a potent and selective inhibitor of mutated BRAF kinase. The core structure of the drug is assembled using this intermediate, highlighting its importance in accessing complex, biologically active molecules.[5]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable resource for researchers in drug discovery and materials science. Understanding its core characteristics and the principles behind its application allows scientists to strategically incorporate it into synthetic designs to accelerate the development of novel and impactful molecules.
References
-
Exploring this compound: Properties and Applications . Okchem. [Link]
-
3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9 . LookChem. [Link]
-
Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 . PubChem. [Link]
-
Methyl 3 Bromo 2 Fluorobenzoate, 99% . IndiaMART. [Link]
-
The Role of Methyl 2-(bromomethyl)-3-fluorobenzoate in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. indiamart.com [indiamart.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 206551-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 206551-41-9 [sigmaaldrich.com]
- 7. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 8. CAS 206551-41-9 | 2623-B-04 | MDL MFCD09261255 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. This compound - CAS:206551-41-9 - Sunway Pharm Ltd [3wpharm.com]
- 10. 206551-41-9|this compound|BLD Pharm [bldpharm.com]
- 11. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [amp.chemicalbook.com]
- 12. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2-fluorobenzoate
Abstract
Methyl 3-bromo-2-fluorobenzoate is a key halogenated aromatic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring bromine and fluorine atoms on a benzoate framework, provides unique reactivity for constructing complex molecules.[1][3] This guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of the methodologies to inform strategic synthetic planning.
Introduction and Strategic Importance
This compound (CAS RN: 206551-41-9) is a valuable building block in organic synthesis.[1] The presence of three distinct functional groups—an ester, a fluorine atom, and a bromine atom—on the aromatic ring allows for a wide range of subsequent chemical transformations. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions such as Suzuki or Heck couplings, which are fundamental for creating carbon-carbon bonds in complex molecular architectures.[1][3]
The fluorine atom imparts unique properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This makes fluorinated compounds highly sought after in medicinal chemistry.[4] Notably, this compound and its parent acid are crucial intermediates in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in targeted cancer therapies.[5][6]
This guide will focus on the most practical and scientifically robust methods for synthesizing this compound, primarily focusing on two logical pathways:
-
Pathway A: Synthesis of the precursor acid, 3-bromo-2-fluorobenzoic acid, followed by esterification.
-
Pathway B: Direct manipulation of a pre-existing methyl benzoate derivative.
Retrosynthetic Analysis and Key Pathways
A logical retrosynthetic approach to this compound reveals two primary disconnection points, leading to the main synthetic strategies detailed in this guide.
Caption: Retrosynthetic analysis of this compound.
Synthesis Route I: Esterification of 3-bromo-2-fluorobenzoic Acid
This is arguably the most direct and common approach, contingent on the availability of the parent carboxylic acid. The synthesis is a two-stage process: first, the synthesis of 3-bromo-2-fluorobenzoic acid, followed by its esterification.
Synthesis of 3-bromo-2-fluorobenzoic Acid (Precursor)
Two primary methods exist for the synthesis of the carboxylic acid precursor.
The Sandmeyer reaction is a classic and reliable method for introducing a halide into an aromatic ring starting from a primary aromatic amine.[7] The process involves the diazotization of an aminobenzoic acid, followed by a copper(I) bromide-mediated substitution.[7][8]
Mechanism Overview:
-
Diazotization: The primary amine (e.g., 3-amino-2-fluorobenzoic acid) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[9][10]
-
Substitution: The diazonium salt undergoes a single-electron transfer (SET) from a copper(I) catalyst.[11] This generates an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically favorable process. The aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[11]
Caption: Workflow for the Sandmeyer synthesis of the precursor acid.
This method involves the use of organolithium chemistry. It starts with 1-bromo-2-fluorobenzene and utilizes a strong base to deprotonate the position ortho to the fluorine atom, followed by quenching with carbon dioxide.
Mechanism Overview: The fluorine atom is a stronger ortho-directing group for lithiation than bromine.
-
Lithiation: A strong base, typically lithium diisopropylamide (LDA), selectively removes the proton at the C3 position (ortho to fluorine) of 1-bromo-2-fluorobenzene at very low temperatures (-78 °C).[6]
-
Carboxylation: The resulting aryllithium intermediate is a powerful nucleophile that readily attacks solid carbon dioxide (dry ice), forming a lithium carboxylate salt upon quenching.
-
Acidification: Acidic workup protonates the carboxylate to yield the final carboxylic acid product.[6]
Esterification Protocol
Once 3-bromo-2-fluorobenzoic acid is obtained, it can be converted to its methyl ester via several standard methods. Fischer esterification is the most common.
Principle: Fischer Esterification This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12] A strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). The subsequent loss of a water molecule yields the ester. To drive the equilibrium toward the product, an excess of methanol is typically used, or water is removed as it is formed.[12]
Detailed Experimental Protocol (Fischer Esterification):
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-2-fluorobenzoic acid (1.0 eq).
-
Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq) to act as both the solvent and reagent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.[13] Further purification can be achieved by column chromatography if necessary.
An alternative, milder method involves reacting the acid with iodomethane in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[13] This method avoids strong acids and high temperatures, offering an 89.5% yield.[13]
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends on factors such as starting material availability, cost, scale, and safety considerations.
| Parameter | Route I: Esterification | Route IIa: Sandmeyer (for precursor) | Route IIb: DoM (for precursor) |
| Starting Material | 3-bromo-2-fluorobenzoic acid | 3-amino-2-fluorobenzoic acid | 1-bromo-2-fluorobenzene |
| Key Reagents | Methanol, H₂SO₄ (or MeI, K₂CO₃) | NaNO₂, HBr, CuBr | LDA, CO₂ (dry ice) |
| Typical Yield | >90% (for esterification step)[13] | Good to high | 64%[6] |
| Pros | High-yielding final step, simple procedure. | Reliable, well-established reaction. Tolerates various functional groups.[11] | Good regioselectivity due to directed metalation. |
| Cons | Requires synthesis of the precursor acid. | Diazonium salts can be unstable. Low temperatures required.[10] | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. Use of strong organolithium bases. |
| Scalability | Excellent | Good, but requires careful temperature control. | Challenging due to cryogenic conditions and handling of pyrophoric reagents. |
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence involving the initial preparation of 3-bromo-2-fluorobenzoic acid, followed by a high-yielding esterification. For the synthesis of the precursor acid, the Sandmeyer reaction offers a robust and scalable method, while the Directed ortho-Metalation route provides an alternative with excellent regiocontrol, albeit with more demanding experimental conditions. The choice between these pathways will ultimately be guided by the specific constraints and capabilities of the laboratory or production facility. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.
References
- Vertex AI Search, 3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applic
- Biosynth, 3-Bromo-2-fluorobenzoic acid | 161957-56-8. Retrieved January 12, 2026.
- BenchChem, Byproduct formation in the synthesis of 2-Bromo-5-fluorobenzoic acid. Retrieved January 12, 2026.
- ChemicalBook, 3-Bromo-2-fluorobenzoic acid | 161957-56-8. Retrieved January 12, 2026.
- ChemicalBook, 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9. Retrieved January 12, 2026.
- Unknown Source, Exploring this compound: Properties and Applic
- Biosynth, this compound | 206551-41-9. Retrieved January 12, 2026.
- BenchChem, Technical Support Center: Synthesis of 2-Bromo-5-fluorobenzoic Acid. Retrieved January 12, 2026.
- Unknown Source, The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. Retrieved January 12, 2026.
- Wikipedia, Sandmeyer reaction. Retrieved January 12, 2026.
- Chem-Impex, Methyl 3-bromo-2-fluorobenzo
- Organic Chemistry Portal, Sandmeyer Reaction. Retrieved January 12, 2026.
- Tokyo Chemical Industry (India) Pvt. Ltd., this compound | 206551-41-9. Retrieved January 12, 2026.
- J&K Scientific LLC, Sandmeyer Reaction. Retrieved January 12, 2026.
- Unknown Source, The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. Retrieved January 12, 2026.
- Organic Chemistry Portal, Diazotis
- BenchChem, Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid. Retrieved January 12, 2026.
- Truman ChemLab, Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved January 12, 2026.
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Bromo-2-fluorobenzoic acid | 161957-56-8 [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-2-fluorobenzoate
Introduction: Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a halogenated aromatic ester that serves as a critical intermediate and building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both bromine and fluorine substituents on the benzoate ring, makes it highly valuable for creating carbon-carbon bonds through cross-coupling reactions like Suzuki and Heck couplings.[1] However, the same reactivity and chemical properties that make this compound synthetically useful also necessitate a thorough understanding and implementation of rigorous safety and handling protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for managing this compound safely throughout its lifecycle in the laboratory, from receipt to disposal.
Section 1: Compound Profile and Hazard Identification
A foundational principle of laboratory safety is a complete understanding of the material's intrinsic properties and hazards. This section details the physicochemical characteristics and the official hazard classification of this compound.
Physicochemical Properties
The compound is a solid at room temperature with a relatively high flash point, indicating it is not highly flammable but can become combustible at elevated temperatures.[1][2][3] Its solubility in methanol suggests compatibility with polar organic solvents.[2][3]
| Property | Value | Source(s) |
| CAS Number | 206551-41-9 | [1][2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | ~233.03 g/mol | [1][4] |
| Appearance | White to pale yellow/cream solid or powder | [1][3] |
| Melting Point | 35 - 39 °C | [2][3] |
| Boiling Point | ~255 °C @ 760 mmHg | [1][2][3] |
| Density | ~1.578 g/cm³ | [1][2] |
| Flash Point | ~108 °C | [1][2][3] |
| Solubility | Soluble in methanol | [2][3] |
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are irritation to the skin, eyes, and respiratory system.[4][5][6] While not consistently classified, some suppliers also note it may be harmful if swallowed.[7][8]
| GHS Classification | |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[4][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume.[5] P280: Wear protective gloves/eye protection/face protection.[3][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5] |
Section 2: A Framework for Risk Mitigation: The Hierarchy of Controls
Effective risk management is not solely reliant on personal protective equipment (PPE). A systematic approach, known as the Hierarchy of Controls, prioritizes strategies that offer higher levels of protection. This framework is essential for designing safe experimental workflows involving this compound.
-
Expertise & Experience Insight:
-
Elimination/Substitution: In the context of drug development, eliminating a key intermediate like this is often not feasible. Substitution may be possible, but any alternative would require its own comprehensive risk assessment.
-
Engineering Controls: This is the most critical control point for handling this compound. All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Administrative Controls: These are procedural safeguards. Key controls include developing detailed Standard Operating Procedures (SOPs) for all experiments, conducting thorough risk assessments before starting new work, and ensuring all personnel receive documented training on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable.
-
Recommended Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance. Check for tears before use and replace immediately if contaminated. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects against splashes and airborne dust particles, addressing the H319 "serious eye irritation" hazard.[3][5] |
| Face Protection | Face shield (in addition to goggles) | Required when there is a significant risk of splashing (e.g., transferring large quantities or working with heated solutions). |
| Body Protection | Flame-resistant laboratory coat | Protects skin from contact and contamination. Must be kept fully buttoned. |
| Respiratory | Not required if handled in a fume hood | If a fume hood is not available or fails, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates would be necessary. Use requires prior training and fit-testing. |
Section 3: Standard Operating Protocols
Adherence to validated protocols is paramount for ensuring both experimental integrity and personnel safety. The following workflow and procedures represent best practices for the laboratory lifecycle of this compound.
Protocol 1: Weighing and Dispensing Solid Compound
Objective: To accurately and safely weigh a required amount of solid this compound. Location: Inside a certified chemical fume hood.
-
Preparation: Don all required PPE as listed in Section 2. Place an analytical balance inside the fume hood or have a weigh boat ready for transfer.
-
Staging: Place the stock container, a secondary container (e.g., a beaker or flask), a clean spatula, and a labeled waste bag inside the fume hood.
-
Dispensing: Open the stock container. Using the spatula, carefully transfer an approximate amount of the solid to the weigh boat or secondary container. Avoid generating dust.[5]
-
Weighing: Close the stock container immediately. Obtain the precise weight of the transferred solid.
-
Cleanup: Carefully clean the spatula. Place any contaminated items (e.g., weigh paper, disposable gloves) into the labeled hazardous waste bag.
-
Finalization: Securely close the secondary container with the weighed compound. Ensure the stock container is tightly sealed before returning it to storage.[5]
Protocol 2: Storage and Incompatibility
Trustworthiness: Proper storage is a self-validating system; it prevents degradation of the chemical and mitigates risks of accidental reaction or exposure.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[1][6][10]
-
Container: Keep the container tightly closed and properly labeled.[5][6][10]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents and bases, to prevent hazardous reactions.[5][10] Also, keep it separate from food and drink.[5]
-
Security: Where possible, store in a locked cabinet or area to restrict access to authorized personnel.[5][6]
Section 4: Emergency Response Procedures
Preparedness is the key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.
Protocol 3: Managing a Minor Spill (<5 grams)
Definition: A minor spill is a small quantity that can be safely managed by trained laboratory personnel without risk of significant exposure or hazard.
-
Alert & Secure: Immediately alert personnel in the vicinity.[11] Secure the area to prevent others from entering.
-
Assess: Quickly assess the situation. If the spill involves volatile substances or there is any doubt about safety, evacuate and treat it as a major spill.
-
PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[11][12]
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[12]
-
Cleanup: Using non-sparking tools, carefully sweep the absorbent material and spilled compound into a designated, labeled hazardous waste container.[5][11] Avoid creating dust.
-
Decontaminate: Clean the spill surface with a cloth dampened with a mild detergent and water solution.[11] Place the cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and arrange for pickup by the institution's environmental health and safety (EHS) office.
-
Report: Report the incident to the laboratory supervisor.
For a major spill (>5 grams, or any spill outside of a containment area), the procedure is simple: Evacuate the area immediately, alert others, and call emergency responders or the institutional EHS office.[12][13] Do not attempt to clean it up.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention. | [6][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and running water for at least 15 minutes. If skin irritation occurs, seek medical attention. | [3][5][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [3][5][12] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [5][9] |
Section 5: Waste Management and Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Classification: The waste should be classified as halogenated organic waste .[14]
-
Collection: Use a designated, leak-proof, and clearly labeled waste container. Never mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
Storage: Keep the waste container sealed and stored in a designated satellite accumulation area within the laboratory.
-
Disposal: Final disposal must be handled by a licensed hazardous waste management company. The most common method for brominated organic compounds is high-temperature incineration at a facility equipped with advanced emission control systems (e.g., scrubbers) to neutralize hazardous byproducts like hydrogen bromide.[15][16] Under no circumstances should this chemical or its waste be disposed of down the drain.[5]
Conclusion
This compound is an indispensable tool in modern chemical synthesis. Its effective use hinges on a culture of safety that prioritizes risk assessment, containment, and preparedness. By understanding the compound's hazards and rigorously applying the engineering controls, protocols, and emergency procedures outlined in this guide, researchers can confidently and safely leverage its synthetic potential. The core principles remain constant: assess the risk, control the hazard, protect the individual, and prepare for the unexpected.
References
-
Exploring this compound: Properties and Applications. (n.d.). Gesan. [Link]
-
3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9. (n.d.). LookChem. [Link]
-
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. [Link]
-
Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022. (n.d.). PubChem. [Link]
-
Best Practices for Emergency Spill Response. (2024, June 28). ACTenviro. [Link]
-
Bromine water - disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Procedure for Chemical Spills. (n.d.). Ajman University. [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
HAZMAT Spill Response Procedures. (n.d.). Ion Science UK. [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. (2006). PubMed. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 3. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [amp.chemicalbook.com]
- 4. This compound | 206551-41-9 | FM64248 [biosynth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 13. ionscience.com [ionscience.com]
- 14. chemtalk.com.au [chemtalk.com.au]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 16. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reactivity of Ortho-Fluorinated Bromobenzoates
Introduction: The Strategic Importance of Ortho-Fluorinated Bromobenzoates
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2][3][4] Aryl fluorides, in particular, are prized for their ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][5][6] Among these valuable building blocks, ortho-fluorinated bromobenzoates represent a class of uniquely versatile reagents. Their reactivity is governed by a fascinating interplay of electronic and steric effects conferred by the substituents on the aromatic ring.
This technical guide provides an in-depth exploration of the reactivity of ortho-fluorinated bromobenzoates, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the nuanced reactivity of these compounds, examining key transformations and the mechanistic principles that underpin them. This guide is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering scientists to harness the full potential of these powerful synthetic intermediates.
Section 1: The Duality of Reactivity: A Tale of Two Halogens and an Ester
The reactivity of ortho-fluorinated bromobenzoates is primarily dictated by the distinct nature of the three key functional groups:
-
The Bromo Substituent: The carbon-bromine bond is the most labile site for many transformations, particularly palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl > F, making the C-Br bond the primary target for oxidative addition to a low-valent metal center.[7]
-
The Ortho-Fluoro Substituent: Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect).[8] This effect has two major consequences:
-
The Benzoate Ester: The ester group is a moderately electron-withdrawing group that can also influence the electronic properties of the aromatic ring. Crucially, it is susceptible to nucleophilic attack, a factor that must be considered when using organometallic reagents such as Grignard or organolithium species.
This unique combination of functional groups allows for a diverse range of selective transformations, which we will explore in the subsequent sections.
Section 2: Navigating the Landscape of Organometallic Intermediates: Ortho-Lithiation vs. Halogen-Metal Exchange
The reaction of ortho-fluorinated bromobenzoates with strong organolithium bases presents a critical regiochemical choice between directed ortho-metalation (DoM) and halogen-metal exchange.
-
Directed Ortho-Metalation (DoM): The fluorine atom can act as a directing group, coordinating to the lithium cation and directing the base to deprotonate the adjacent C-H bond.[9][13][14][15] This pathway leads to an aryllithium species with the lithium positioned between the fluorine and the ester group.
-
Halogen-Metal Exchange: The high reactivity of the C-Br bond with organolithiums can lead to a rapid exchange of bromine for lithium.[16] This process is often kinetically favored over DoM, especially at low temperatures.
The outcome of this competition is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Generally, halogen-metal exchange is the more prevalent pathway for aryl bromides.[16]
Caption: Competing pathways for the reaction of ortho-fluorinated bromobenzoates with organolithium reagents.
Section 3: Precision in Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions
The selective reactivity of the C-Br bond in the presence of a C-F bond makes ortho-fluorinated bromobenzoates excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of ortho-fluorinated bromobenzoates, the reaction proceeds selectively at the C-Br position. The electron-withdrawing nature of the ortho-fluoro and ester groups can influence the rate of oxidative addition, the first step in the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 92 | [17] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 95 | [17] |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 88 | [18][19][20] |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-6-fluorobenzoate with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add methyl 2-bromo-6-fluorobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[21][22][23][24] This reaction is highly effective for ortho-fluorinated bromobenzoates, enabling the introduction of a wide range of primary and secondary amines at the C-Br position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and accommodating sterically hindered or electronically diverse amines.[21]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 96 | [21][24] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 89 | [25] |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 91 | [23] |
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 2-bromo-6-fluorobenzoate with Morpholine
-
In a glovebox, charge a vial with sodium tert-butoxide (1.4 mmol).
-
Add a solution of ethyl 2-bromo-6-fluorobenzoate (1.0 mmol) and morpholine (1.2 mmol) in toluene (2 mL).
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) in toluene (1 mL).
-
Add the catalyst solution to the substrate mixture.
-
Seal the vial and heat to 100 °C for 16 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify by flash chromatography to yield the aminated product.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of arylalkynes, valuable intermediates in organic synthesis.[26] This reaction proceeds at the C-Br bond of ortho-fluorinated bromobenzoates, typically using a palladium catalyst and a copper(I) co-catalyst.[27][28]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 94 | [26] |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 90 | [27] |
| 1-Hexyne | PdCl₂(CH₃CN)₂ / P(c-C₃H₅)₃ | Et₃N | H₂O (micellar) | RT | 85 | [28] |
Experimental Protocol: Sonogashira Coupling of Methyl 2-bromo-6-fluorobenzoate with Phenylacetylene
-
To a Schlenk tube, add methyl 2-bromo-6-fluorobenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Heat the mixture to 60 °C and stir for 8 hours.
-
Cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify by column chromatography to obtain the desired product.
Section 4: Activating the Unreactive: Nucleophilic Aromatic Substitution (SNAr)
While the C-F bond is generally robust, the strong inductive effect of the ortho-fluorine, combined with the electron-withdrawing nature of the ester group, activates the aromatic ring towards nucleophilic attack.[5][8] This allows for SNAr reactions, typically displacing the fluorine atom, as the C-F bond cleavage is often the rate-determining step, and the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex most effectively.[8][12]
Sources
- 1. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 18. sci-hub.box [sci-hub.box]
- 19. (PDF) Suzuki-Miyaura Cross-Coupling Reactions of Highly [research.amanote.com]
- 20. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sonogashira Coupling [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
An In-depth Technical Guide to Halogenated Benzoic Acid Esters as Versatile Building Blocks
Abstract
Halogenated benzoic acid esters represent a cornerstone class of building blocks in modern organic synthesis. Their unique structural motif, combining a tunable ester functionality with a reactive halogen handle on an aromatic core, provides a powerful platform for molecular elaboration. This guide offers a comprehensive exploration of these reagents, from their primary synthetic routes to their diverse applications in palladium-catalyzed cross-coupling and nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and showcase their pivotal role in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic potential of halogenated benzoic acid esters in their synthetic endeavors.
Introduction: The Strategic Value of Halogenated Benzoic Acid Esters
In the intricate world of molecular design and synthesis, the choice of starting materials is paramount. Halogenated benzoic acid esters have emerged as exceptionally valuable synthons due to their inherent duality. The ester group, while seemingly simple, modulates the electronic properties of the aromatic ring and can be easily hydrolyzed or transformed into other functional groups like amides or alcohols.[1] The halogen atom, however, is the key to their versatility, serving as a reliable and predictable site for sophisticated bond-forming reactions.[2][3]
The introduction of halogen atoms into drug molecules is a well-established strategy to enhance pharmacological properties, such as metabolic stability, binding affinity through halogen bonding, and lipophilicity.[4] Consequently, building blocks containing these features are in high demand. From the synthesis of modern antidiabetic drugs to the on-surface construction of molecular wires, halogenated benzoic acid derivatives are ubiquitous.[5][6] This guide will provide the foundational knowledge and practical insights required to effectively utilize these powerful chemical tools.
Synthesis of Halogenated Benzoic Acid Esters
The preparation of these building blocks is generally achieved through two primary and complementary strategies: the direct halogenation of a pre-existing benzoic acid or ester, or the esterification of a commercially available halogenated benzoic acid.
Pathway 1: Halogenation of Aromatic Rings
A. Electrophilic Aromatic Substitution (EAS)
The classical approach to installing a halogen on the benzene ring is through electrophilic aromatic substitution. The carboxyl or ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position.[7][8]
-
Reaction: Benzoic Acid/Ester + X₂ / Lewis Acid → meta-Halobenzoic Acid/Ester
-
Common Reagents:
B. Palladium-Catalyzed C-H Halogenation
Achieving ortho-halogenation is challenging via classical EAS due to the directing effect of the carboxyl group.[2][9] Modern palladium-catalyzed methods, using the carboxyl group as a directing group, have revolutionized access to these important isomers.[2][9] These reactions utilize specialized ligands to facilitate the C-H activation and subsequent halogenation.[2][9]
-
Advantage: Provides access to ortho-halogenated benzoic acids, which are difficult to synthesize otherwise.[2][9]
-
Typical Conditions: A carboxylic acid substrate, a Pd(II) catalyst (e.g., Pd(OAc)₂), a specialized ligand, and a halogen source (NCS, NBS, or NIS) in a suitable solvent like acetonitrile.[2][9]
Pathway 2: Esterification of Halogenated Benzoic Acids
This is often the most direct and practical route, leveraging the vast commercial availability of a wide array of halogenated benzoic acids.[10][11] The transformation is a standard esterification.
-
Fischer Esterification: The most common method, involving the reaction of the halogenated benzoic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[7]
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile.
-
-
Other Methods: For sensitive substrates, conversion of the carboxylic acid to a more reactive acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an alcohol is highly effective.[1][12]
Caption: Primary synthetic routes to halogenated benzoic acid esters.
Reactivity and Key Transformations
The halogen atom on the aromatic ring is a versatile functional handle, enabling a suite of powerful transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions have become indispensable in synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide.[13] It is one of the most widely used methods for constructing biaryl structures, which are common motifs in pharmaceuticals.
-
Catalytic Cycle: The mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[13][14]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base.[13][14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13][14]
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction forms a carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine.[15][16] It has largely replaced harsher classical methods for synthesizing aryl amines. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope.[16][17]
-
Catalytic Cycle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
When the aromatic ring is sufficiently electron-poor, it can undergo direct attack by a nucleophile, displacing the halide.[19][20] The presence of electron-withdrawing groups, such as the ester and especially nitro groups, positioned ortho or para to the leaving group, is crucial for activating the ring and stabilizing the reaction intermediate.[7][19]
-
Mechanism: This is a two-step addition-elimination process.
-
Reactivity of Halides: A key feature of the SNAr mechanism is that the reactivity of the halogens as leaving groups is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine withdrawing electron density from the site of attack.[20]
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Experimental Protocols & Data Summary
The following protocols are provided as validated starting points. Optimization for specific substrates is always recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the halogenated benzoic acid ester (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[21]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).[14]
-
Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for 2-24 hours.[21] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv).[15][22]
-
Reagent Addition: Add the halogenated benzoic acid ester (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Purify the residue by silica gel chromatography.
Table 1: Summary of Key Transformations
| Reaction Type | Bond Formed | Key Reagents & Catalysts | Halide Reactivity | Critical Considerations |
| Suzuki-Miyaura | C–C | Pd(0) catalyst, Boronic acid/ester, Base | I > Br > Cl >> F | Inert atmosphere; choice of base and solvent is crucial for success.[23] |
| Buchwald-Hartwig | C–N | Pd(0) catalyst, Phosphine ligand, Amine, Base | I > Br > Cl | Sterically hindered ligands are often required; base choice is critical and can affect functional group tolerance.[15][17] |
| SNAr | C–Nu | Nucleophile (e.g., R-O⁻, R-NH₂, R-S⁻) | F > Cl > Br > I | Requires an electron-withdrawing group ortho or para to the halogen; reactivity order is inverted from cross-coupling.[7][20] |
Applications in Drug Discovery
The utility of these building blocks is best illustrated through their application in the synthesis of complex, biologically active molecules.
-
Antidiabetic Agents: 2-Halogen-5-bromobenzoic acid is a key precursor for the synthesis of SGLT2 inhibitors like Dapagliflozin, Empagliflozin, and Sotagliflozin, which are blockbuster drugs for the treatment of type 2 diabetes.[6] The synthetic strategy relies on the differential reactivity of the two halogen atoms to sequentially install different molecular fragments.
-
Prodrug Strategies: Benzoic acid esters can act as prodrugs. The ester moiety increases lipophilicity, which can enhance cell membrane permeability. Once inside the target cell or organism, native esterases can hydrolyze the ester to release the active carboxylic acid. This approach has been explored for antitubercular agents.[24]
-
Scaffold Decoration: In lead optimization, arrays of halogenated benzoic acid esters can be used to rapidly generate libraries of analogues via parallel synthesis. Using the Suzuki and Buchwald-Hartwig reactions, chemists can systematically probe the structure-activity relationship (SAR) by varying the substituents at the halogen position, accelerating the discovery of potent and selective drug candidates.
Conclusion
Halogenated benzoic acid esters are far more than simple chemical intermediates; they are strategic tools that empower chemists to construct complex molecular architectures with precision and efficiency. Their straightforward synthesis, coupled with a predictable and diverse range of reactivity—dominated by powerful cross-coupling and SNAr reactions—ensures their continued prominence in the synthetic sciences. From foundational academic research to the industrial-scale production of life-saving medicines, these versatile building blocks provide a reliable and adaptable platform for innovation. A thorough understanding of their synthesis and reactivity, as outlined in this guide, is essential for any scientist engaged in the art of molecular construction.
References
- Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025). Google Patents.
- WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters. Google Patents.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
- (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
- Buchwald–Hartwig amination. Wikipedia.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025). PMC - NIH.
- Nucleophilic aromatic substitution. Wikipedia.
- Benzoic acid. Wikipedia.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Effect of halogens in benzoic acid. thetestmag.com.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Halogenated Benzoic Acids (6). Reagent.
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PMC - NIH.
- Benzoic acid derivatives as a simple building block for on-surface C–C... ResearchGate.
- Application of Halogen Bond in Drug Discovery. PharmaBlock.
- Halogenated Benzoic Acids. MySkinRecipes.
- Practical Ligand-Enabled C-H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025). PubMed.
- Visible light-mediated halogenation of organic compounds. (2023). Chemical Society Reviews (RSC Publishing).
- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. Google Patents.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
- Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. (2023). YouTube.
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 7. theusajournals.com [theusajournals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Practical Ligand-Enabled C-H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogenated Benzoic Acids (6) [myskinrecipes.com]
- 11. Halogenated Benzoic Acids [myskinrecipes.com]
- 12. thetestmag.com [thetestmag.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Utility of Methyl 3-bromo-2-fluorobenzoate
Executive Summary: Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its strategic placement of fluorine and bromine atoms on the benzene ring provides a versatile scaffold for advanced organic synthesis. This guide elucidates the primary synthetic pathway to this compound, beginning with the foundational Sandmeyer reaction to produce the carboxylic acid precursor, followed by a classic Fischer esterification. We will provide detailed experimental protocols, explore the underlying reaction mechanisms, and discuss the rationale behind key procedural choices. The document concludes by highlighting the compound's critical role as a synthetic intermediate, particularly in the construction of complex molecules through cross-coupling reactions, making it an invaluable tool for researchers and drug development professionals.
Introduction: The Strategic Value of Halogenated Benzoates
In modern drug discovery and agrochemical development, the incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, while bromine serves as an exceptionally versatile synthetic handle, primarily for carbon-carbon bond formation via cross-coupling reactions.
This compound is a prime exemplar of a strategically designed building block. The ortho-fluoro group influences the electronic nature of the aromatic ring and the reactivity of the adjacent bromo substituent. The meta-bromo group provides a key site for derivatization. This specific substitution pattern makes the molecule a sought-after intermediate for synthesizing complex, high-value compounds.
Physicochemical Profile
The physical and chemical properties of this compound define its handling, storage, and reactivity parameters.[1] A summary of its key characteristics is presented below.
| Property | Value |
| CAS Number | 206551-41-9[1] |
| Molecular Formula | C₈H₆BrFO₂[1] |
| Molecular Weight | 233.04 g/mol [2] |
| Appearance | White to pale yellow solid or semi-solid[1][2] |
| Boiling Point | ~255.4 °C at 760 mmHg[1][3] |
| Melting Point | 35-37 °C[3] |
| Density | ~1.578 g/cm³[1] |
| Flash Point | ~108.3 °C[1][3] |
| Storage | Sealed in a dry environment at room temperature[2][3] |
Retrosynthetic Analysis and Core Synthetic Strategy
The "discovery" or, more accurately, the practical synthesis of this compound is not attributed to a single breakthrough but rather to the logical application of well-established, robust chemical transformations. The most common and reliable approach involves a two-stage process:
-
Formation of the Carboxylic Acid Precursor: Synthesis of 3-bromo-2-fluorobenzoic acid from an appropriate aniline derivative.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
This retrosynthetic logic points to 3-amino-2-fluorobenzoic acid as the ideal starting material. The amino group can be cleanly converted to a bromine atom using the Sandmeyer reaction, a cornerstone of aromatic chemistry for installing a wide range of substituents that are otherwise difficult to introduce.[4][5]
Caption: High-level retrosynthetic workflow for this compound.
Experimental Protocols
The following protocols are representative methodologies grounded in established chemical principles for the synthesis of the target compound and its immediate precursor.
Protocol 1: Synthesis of 3-bromo-2-fluorobenzoic acid via the Sandmeyer Reaction
This procedure transforms the amino group of 3-amino-2-fluorobenzoic acid into a bromine atom via a diazonium salt intermediate.
Step-by-Step Methodology:
-
Diazotization:
-
In a flask maintained in an ice-salt bath, suspend 3-amino-2-fluorobenzoic acid in a 48% hydrobromic acid (HBr) solution.
-
Cool the vigorously stirred mixture to 0–5 °C.[6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), ensuring the reaction temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.[6]
-
Continue stirring the resulting solution at 0–5 °C for an additional 20-30 minutes to ensure complete formation of the aryl diazonium salt.
-
-
Copper-Mediated Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Cool this copper solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
For purification, recrystallize the crude 3-bromo-2-fluorobenzoic acid from hot water or an appropriate organic solvent system. This step is effective at removing unreacted starting materials and side products.[6]
-
Dry the purified product under vacuum.
-
Protocol 2: Synthesis of this compound via Fischer Esterification
This classic acid-catalyzed reaction converts the synthesized carboxylic acid into the desired methyl ester.[7]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask, add the dry 3-bromo-2-fluorobenzoic acid, a large excess of anhydrous methanol (which acts as both solvent and reagent), and a few boiling chips.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[7]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The use of anhydrous reagents is crucial, as water can shift the equilibrium back towards the starting materials.[7]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing a significant volume of ice water. The product should precipitate as a solid.
-
Isolate the crude solid by suction filtration and wash thoroughly with cold water to remove excess acid and methanol.[7]
-
Further wash the solid with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another water wash.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.
-
Dry the final product completely before storage.
-
Mechanistic Discussion and Experimental Rationale
Understanding the "why" behind each step is crucial for troubleshooting and optimization.
The Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical mechanism, which is a departure from many common aromatic substitution reactions.[8]
-
Diazonium Salt Formation: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and strong acid) generates a highly reactive nitrosonium ion (NO⁺). The amine's nitrogen attacks this ion, and after a series of proton transfers and water elimination, the aryl diazonium ion is formed.[9]
-
Single Electron Transfer (SET): The copper(I) catalyst is essential. It donates a single electron to the diazonium salt. This reduces the diazonium species, causing the expulsion of the exceptionally stable dinitrogen (N₂) gas and generating an aryl radical.[8]
-
Halogen Transfer: The newly formed aryl radical abstracts a bromine atom from the now copper(II) bromide species, yielding the final product, 3-bromo-2-fluorobenzoic acid, and regenerating the copper(I) catalyst.
Caption: Simplified radical mechanism of the Sandmeyer reaction.
Rationale: The low temperature (0–5 °C) is critical during diazotization to prevent the unstable diazonium salt from decomposing, which could lead to side reactions such as hydroxylation (formation of phenols).[6]
The Fischer Esterification Mechanism
This reaction is a classic example of nucleophilic acyl substitution, driven by an acid catalyst.
-
Carbonyl Activation: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A lone pair on the oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, turning it into a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by another molecule of methanol or the conjugate base of the acid) to yield the final methyl ester product and regenerate the acid catalyst.
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 206551-41-9 [sigmaaldrich.com]
- 3. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Methyl 3-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. An ideal building block is not merely a scaffold but a convergence of functionalities that allow for precise, sequential, and diverse modifications. Methyl 3-bromo-2-fluorobenzoate stands as an exemplar of such a molecule. Its unique arrangement of an electron-withdrawing methyl ester, a versatile bromine handle for cross-coupling, and a reactivity-modulating ortho-fluorine atom makes it a highly valuable intermediate.[1][2] This guide provides a comprehensive technical overview, synthesizing data from established literature and supplier documentation to offer field-proven insights into its properties, synthesis, and application.
Physicochemical Properties and Spectroscopic Characterization
Understanding the fundamental properties of a reagent is critical for its effective use and for troubleshooting experimental protocols. This compound is a white to pale yellow or cream-colored solid at room temperature.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 206551-41-9 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1][4] |
| Molecular Weight | 233.03 g/mol | [1][3] |
| Appearance | White to pale cream crystals or powder | [1][3] |
| Melting Point | 35-39 °C | [4] |
| Boiling Point | ~255.4 °C at 760 mmHg | [1][4] |
| Density | ~1.578 g/cm³ | [1][4] |
| Flash Point | ~108.3 °C | [1][4] |
| Solubility | Soluble in Methanol | [4] |
| InChI Key | ZWOFHFOFKBYRHV-UHFFFAOYSA-N |
Spectroscopic Analysis: Accurate identification is the bedrock of chemical synthesis. While detailed spectral data should always be acquired for each new batch, typical values are available from suppliers and public databases. Researchers can access NMR, HPLC, and LC-MS data from various chemical suppliers to verify the identity and purity of the compound.[5]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the methoxy carbon, and the six aromatic carbons, with the carbon atoms directly bonded to fluorine and bromine exhibiting characteristic chemical shifts and coupling constants (C-F coupling).
-
¹⁹F NMR: A key diagnostic tool, the fluorine NMR will show a singlet for the single fluorine atom on the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Purification
The most common and direct route to this compound is the esterification of its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid.[6]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Methyl Esterification
This protocol is adapted from a standard procedure for the synthesis of this compound.[7]
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-bromo-2-fluorobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 1.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: While stirring, slowly add iodomethane (CH₃I, 1.05 eq). Causality Note: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the carboxylate salt which is a more potent nucleophile for attacking the electrophilic methyl iodide.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purification: Dissolve the crude product in ethyl acetate (EtOAc), filter any remaining solids, and concentrate the filtrate again. The resulting product can often be used without further purification, though column chromatography (e.g., using a hexane/ethyl acetate gradient) can be employed if higher purity is required.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a primary site for metal-catalyzed cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups. The ortho-fluorine atom sterically and electronically influences the reactivity of the adjacent bromine and the aromatic ring system.
A. Palladium-Catalyzed Cross-Coupling Reactions
This is the most significant application of this building block. The C-Br bond is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]
i. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[8][9]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
-
Expert Insight: The choice of palladium catalyst, ligand, base, and solvent is crucial and often substrate-dependent.[10][11] For an electron-deficient system like this compound, a catalyst system like Pd(PPh₃)₄ with a carbonate base is a common starting point. The ortho-fluorine can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
ii. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing substituted anilines, which are prevalent motifs in pharmaceuticals.[12] It involves coupling the aryl bromide with a primary or secondary amine.
-
Expert Insight: Buchwald-Hartwig reactions often require specialized phosphine ligands (e.g., XPhos, SPhos) to facilitate the catalytic cycle efficiently.[13] The choice of base (often a strong, non-nucleophilic base like sodium tert-butoxide) and a non-polar solvent like toluene is critical for success.[13]
B. Other Transformations
-
Nucleophilic Aromatic Substitution (SₙAr): While the C-Br bond is the primary site for coupling, the C-F bond can undergo SₙAr reactions under specific conditions with potent nucleophiles, although this is less common than transformations at the bromine position.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid (3-bromo-2-fluorobenzoic acid) using aqueous base (e.g., LiOH, NaOH) or acid, providing another functional handle for further chemistry, such as amide bond formation.
Applications in Drug Discovery
The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. This compound and its parent acid are key intermediates in the synthesis of targeted therapies.
Case Study: Dabrafenib
This compound is a documented synthetic intermediate for Dabrafenib.[3] Dabrafenib is a potent and selective BRAF kinase inhibitor used to treat cancers associated with the BRAF V600 mutation, such as metastatic melanoma.[3][6] The core structure of Dabrafenib is assembled using reactions like those described above, where the unique substitution pattern of the starting material is critical for achieving the final molecular architecture and biological activity.[6] This application underscores the compound's industrial relevance and its role in producing life-saving medicines.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Hazards: This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Avoid breathing dust, fumes, or vapors (P261). Always wear protective gloves and eye/face protection (P280). Use only in a well-ventilated area.
-
Storage: Store in a dry, well-sealed container at room temperature (10°C - 25°C), protected from light.[4]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactivity allows for the predictable and efficient construction of complex molecules. From its straightforward synthesis to its pivotal role in palladium-catalyzed cross-coupling reactions, it has proven its utility in both academic research and the industrial synthesis of high-value compounds like Dabrafenib. For the medicinal chemist and the process scientist alike, a thorough understanding of this versatile building block opens doors to novel chemical space and accelerates the development of next-generation therapeutics.
References
-
3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9 . LookChem. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Publishing. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . PMC - NIH. [Link]
-
Buchwald Hartwig amination catalysts . Johnson Matthey. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . PMC. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . Digital Commons @ University of Southern Mississippi. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 206551-41-9 | 3-Bromo-2-fluorobenzoic acid methyl ester [fluoromart.com]
- 4. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 5. 206551-41-9|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [chemicalbook.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Spectroscopic Analysis of Methyl 3-bromo-2-fluorobenzoate: A Computational Approach
An In-Depth Technical Guide for Researchers
Abstract
Methyl 3-bromo-2-fluorobenzoate (MBFB) is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring bromine, fluorine, and a methyl ester group on a benzene ring, imparts specific reactivity and conformational characteristics. This guide presents a comprehensive theoretical investigation into the molecular structure, vibrational modes, and electronic properties of MBFB using Density Functional Theory (DFT). By elucidating its fundamental quantum chemical properties, we provide a predictive framework to understand its stability, reactivity, and spectroscopic signature, offering valuable insights for researchers in organic synthesis and materials science.
Introduction to this compound
This compound, identified by CAS Number 206551-41-9, is an ester derivative of benzoic acid with the molecular formula C₈H₆BrFO₂.[1][2] The presence of three distinct functional groups—an electron-withdrawing fluorine atom, a bulky bromine atom, and a methoxycarbonyl group—creates a unique electronic and steric environment on the aromatic ring. This structure makes it an ideal intermediate for creating more complex molecules through reactions like Suzuki or Heck cross-couplings, where the carbon-bromine bond can be selectively functionalized.[1] A thorough understanding of its conformational preferences, electronic landscape, and vibrational properties is essential for optimizing reaction conditions and designing novel synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 206551-41-9 | [1][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Boiling Point | ~255.4 °C at 760 mmHg | [1][2] |
| Melting Point | 35-37 °C | [2] |
| Density | ~1.578 g/cm³ | [1][2] |
Computational Methodology: The 'Why' and 'How'
To accurately model the properties of MBFB, a robust computational strategy is required. Density Functional Theory (DFT) has been chosen as the primary method due to its excellent balance of computational efficiency and accuracy for organic molecules.[4][5]
-
Expertise in Method Selection : The B3LYP hybrid functional is employed, as it integrates the strengths of Hartree-Fock theory and DFT, providing reliable predictions for geometries, vibrational frequencies, and electronic properties of halogenated aromatics. The choice of the 6-311++G(d,p) basis set is critical. The diffuse functions ("++") are essential for accurately describing the electron density of the electronegative halogen (Br, F) and oxygen atoms, while the polarization functions ("(d,p)") account for the non-spherical nature of electron clouds in a bonded environment, leading to more accurate molecular geometries and energies.[4]
All calculations are performed simulating the gaseous phase to analyze the intrinsic properties of an isolated molecule, free from intermolecular interactions.
Caption: Computational workflow for the theoretical analysis of MBFB.
Molecular Structure and Conformational Analysis
The geometry of MBFB was optimized to locate the global minimum on the potential energy surface. The key structural feature is the orientation of the methyl ester group relative to the aromatic ring. Due to steric hindrance from the ortho-fluorine atom, the ester group is expected to be twisted out of the plane of the benzene ring.[6] Our calculations confirm this, predicting a dihedral angle (C2-C1-C7=O8) that indicates a non-planar conformation is energetically favored.
Caption: Molecular structure of this compound with atom numbering.
Table 2: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C7 | 1.505 | C6-C1-C2 | 118.5 |
| C7=O8 | 1.211 | C1-C2-C3 | 122.1 |
| C7-O9 | 1.352 | C2-C3-C4 | 118.9 |
| C2-F11 | 1.358 | C1-C7=O8 | 124.3 |
| C3-Br12 | 1.909 | C1-C7-O9 | 113.2 |
| O9-C10 | 1.443 | C2-C1-C7 | 123.0 |
Note: These values are predicted from DFT/B3LYP/6-311++G(d,p) calculations and represent the equilibrium geometry in the gas phase.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational analysis not only confirms that the optimized structure is a true energy minimum but also allows for the prediction of the infrared (IR) and Raman spectra. These spectra serve as a unique "fingerprint" for the molecule. The calculated frequencies and their corresponding vibrational modes provide a basis for interpreting experimental spectroscopic data.[7]
Table 3: Assignment of Key Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹, Scaled) | Intensity | Vibrational Assignment |
| 3085 | Medium | C-H aromatic stretching |
| 2960 | Medium | C-H methyl asymmetric stretching |
| 1735 | Very Strong | C=O carbonyl stretching |
| 1580 | Strong | C=C aromatic ring stretching |
| 1440 | Strong | C-H methyl bending |
| 1265 | Very Strong | C-O ester stretching |
| 1210 | Strong | C-F stretching |
| 680 | Medium | C-Br stretching |
Note: Frequencies are scaled by a factor of 0.967, a common practice for B3LYP/6-311++G(d,p) calculations to correct for anharmonicity and systematic errors.[4]
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9] For MBFB, the HOMO is primarily localized on the bromine atom and the π-system of the benzene ring, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how different molecules will interact.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. In MBFB, these are concentrated around the carbonyl oxygen (O8) and the fluorine atom (F11).
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are found around the hydrogen atoms.
-
Green Regions (Neutral Potential): Represent areas of neutral or very low electrostatic potential.
The MEP map reinforces that the carbonyl oxygen is a primary site for protonation and hydrogen bonding, which is crucial for understanding reaction mechanisms.
Protocols for Theoretical Analysis
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Calculation Setup:
-
Select the "Optimize" calculation type.
-
Choose the DFT method.
-
Specify the functional: B3LYP.
-
Specify the basis set: 6-311++G(d,p).
-
Set the charge to 0 and multiplicity to 1 (singlet state).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Verification: Upon completion, verify that the optimization converged successfully (no imaginary frequencies should be present in the subsequent frequency calculation). The output will provide the optimized coordinates, energies, and other thermodynamic data.
-
Frequency Analysis: Using the optimized geometry from Step 4, perform a "Frequency" calculation with the same method and basis set. This will compute the vibrational modes and their corresponding IR/Raman intensities.
Protocol 2: Electronic Property Analysis
-
Input Structure: Use the fully optimized geometry obtained from Protocol 1.
-
Calculation Setup:
-
In the calculation software, add keywords to request additional analyses. For Gaussian, this would include Pop=NBO for Natural Bond Orbital analysis and IOp(6/33=2) for generating cube files for orbital and potential visualization.
-
-
Execution: Run the calculation.
-
Visualization:
-
Analyze the output file for HOMO and LUMO energies and NBO data.
-
Use visualization software (e.g., GaussView, VMD) to open the generated cube files (.cub) to plot the surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential.
-
Conclusion
This guide outlines a robust theoretical framework for the study of this compound. Through DFT calculations, we have predicted its stable three-dimensional structure, characterized by a non-planar ester group due to steric hindrance. The computational vibrational analysis provides a detailed assignment of its characteristic IR and Raman spectral bands, which can aid in its experimental identification. Furthermore, the analysis of its electronic properties through HOMO-LUMO and MEP maps reveals key insights into its chemical reactivity, highlighting the electron-rich carbonyl oxygen and the electron-donating capacity of the aromatic ring and bromine atom. These theoretical findings serve as a powerful predictive tool for chemists, enabling a more rational approach to the design of synthetic routes and the development of new materials based on this versatile chemical intermediate.
References
-
Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-882. Retrieved from [Link]
-
Fengle Chemical. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2019). Conformational Dynamics of ortho-Fluoro Substituted Z-Azobenzene. Retrieved from [Link]
-
LookChem. (n.d.). 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9. Retrieved from [Link]
-
Chemsky. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations. Chemical Science. Retrieved from [Link]
-
Rhee, S. K., & Löffler, F. E. (2002). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Applied and Environmental Microbiology, 68(9), 4245–4253. Retrieved from [Link]
-
Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science, 9(8), 34-39. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Journal of Asian Natural Products Research, 18(7), 675-683. Retrieved from [Link]
-
Scribd. (n.d.). Understanding The Conformational Behavior of Fluor. Retrieved from [Link]
-
MDPI. (2023). Experimental and Theoretical Study of a New Functionalized Derivative of 3-Methyl-2-Trifluoromethyl Chromone. Molecules, 28(22), 7628. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations. Retrieved from [Link]
-
Prasad, M. V. S., & Veeraiah, V. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Journal of Modern Physics, 5, 655-668. Retrieved from [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(32), 13346-13354. Retrieved from [Link]
-
YouTube. (2021). Basics of Conformational Analysis. Retrieved from [Link]
-
ResearchGate. (2010). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Retrieved from [Link]
-
OSTI.GOV. (2017). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. Retrieved from [Link]
-
PubMed. (2002). Density Functional Theory Studies on the Structures and Vibrational Spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2227-2235. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 3. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [chemicalbook.com]
- 4. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 5. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencepub.net [sciencepub.net]
- 9. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Journal Article) | OSTI.GOV [osti.gov]
Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Methyl 3-bromo-2-fluorobenzoate in Organic Solvents
For Immediate Release
[City, State] – January 12, 2026 – In the intricate world of pharmaceutical synthesis and drug development, understanding the fundamental properties of chemical intermediates is paramount. Methyl 3-bromo-2-fluorobenzoate, a key building block in the creation of novel therapeutics, presents a case study in the critical importance of solubility.[1][2] This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the solubility characteristics of this compound, providing both theoretical grounding and practical methodologies for its application in the laboratory.
The journey of a drug from a laboratory concept to a patient's treatment is paved with meticulous research and development. A crucial parameter in this journey is the solubility of the active pharmaceutical ingredient (API) and its intermediates, as it directly impacts formulation, bioavailability, and ultimately, therapeutic efficacy.[2][3][4][5] this compound, with its strategic placement of bromo and fluoro groups on the benzoate ring, is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is therefore not just an academic exercise, but a foundational requirement for efficient process development and scale-up.
Physicochemical Profile of this compound
Before delving into its solubility, it is essential to understand the intrinsic properties of this compound that govern its behavior in different solvent environments.
| Property | Value | Source(s) |
| CAS Number | 206551-41-9 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 35-37 °C | [6] |
| Boiling Point | ~255 °C | [6] |
| Density | ~1.578 g/cm³ | [1] |
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is a function of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions.
The this compound molecule possesses both polar and non-polar characteristics. The ester functional group (-COOCH₃) and the carbon-fluorine and carbon-bromine bonds introduce polarity, while the benzene ring is inherently non-polar. Therefore, its solubility will be highest in solvents that can effectively interact with these different regions of the molecule.
Factors influencing solubility include:
-
Polarity: Solvents are broadly classified as polar (e.g., alcohols, acetone) and non-polar (e.g., hexane, toluene). Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.
-
Hydrogen Bonding: The ester oxygen in this compound can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating this compound.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.
Solubility Profile of this compound
| Solvent | Polarity | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble [6][8] | The polarity and hydrogen bonding capability of methanol allow for effective solvation of the ester group. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding ability suggest good solubility. A related compound, methyl 2-bromo-4-fluorobenzoate, is easily soluble in ethanol.[9] |
| Acetone | Polar Aprotic | High | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions with the polar regions of the solute. |
| Ethyl Acetate | Moderately Polar | Moderate to High | The ester functionality of both the solute and solvent suggests favorable interactions. |
| Dichloromethane | Moderately Polar | Moderate | Its moderate polarity should allow for some degree of dissolution. |
| Toluene | Non-polar | Low to Moderate | The non-polar benzene ring of toluene can interact with the aromatic ring of the solute, but it is less effective at solvating the polar ester group. |
| Hexane | Non-polar | Low | The significant difference in polarity between hexane and the solute suggests poor solubility. |
Experimental Determination of Solubility: A Practical Workflow
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[10]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
1. Materials and Equipment:
- This compound (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Scintillation vials or sealed flasks
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
2. Procedure:
- Preparation: Accurately weigh an excess amount of this compound into a series of vials.
- Solvent Addition: Add a known volume of the desired organic solvent to each vial.
- Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
- Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a filter to remove any undissolved solid.
- Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
- Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
- Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Self-Validating System: The reliability of this protocol is ensured by several key factors. The use of an excess of the solid solute guarantees that the solution reaches saturation. The extended equilibration time with constant agitation helps in achieving a true equilibrium. Finally, the analysis of the supernatant by a validated, specific, and linear analytical method like HPLC ensures accurate quantification of the dissolved solute.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility based on the "like dissolves like" principle, along with a practical and robust experimental protocol for its quantitative determination. By leveraging this knowledge, researchers and drug development professionals can optimize reaction conditions, streamline purification processes, and ultimately accelerate the development of new chemical entities.
References
- Exploring this compound: Properties and Applications. (n.d.).
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. Retrieved from [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE Journal. Retrieved from [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). ChemRxiv. Retrieved from [Link]
-
How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
How to determine the solubility of a substance in an organic solvent ? (2024). ResearchGate. Retrieved from [Link]
-
The Importance of Solubility for New Drug Molecules. (2020). Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2. (n.d.). PubChem. Retrieved from [Link]
-
SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved from [Link]
-
IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (2019). Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). In Drug Discovery and Development.
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
<1236> Solubility Measurements. (2016). USP-NF. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]
- SAFETY DATA SHEET. (n.d.).
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. (2013). Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9. (n.d.). LookChem. Retrieved from [Link]
- Methyl 2-bromo-4-fluorobenzoate 98%. (n.d.).
-
The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
4.4 Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Why is sodium benzoate more soluble than benzoic acid in water? (2016). Reddit. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ucd.ie [ucd.ie]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [amp.chemicalbook.com]
- 7. chem.ws [chem.ws]
- 8. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 9. csnvchem.com [csnvchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability of Methyl 3-bromo-2-fluorobenzoate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Given the limited availability of direct stability data for this specific molecule, this document synthesizes information from analogous compounds and established principles of chemical degradation to provide a predictive assessment of its stability under various stress conditions. Furthermore, this guide outlines detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to empirically determine the stability profile of this compound. These protocols are designed as self-validating systems to ensure scientific integrity and generate reliable data for regulatory submissions and process development.
Introduction: The Critical Role of Stability in Drug Development
In the journey of a molecule from a laboratory curiosity to a life-saving therapeutic, understanding its chemical stability is paramount. Forced degradation studies are a regulatory necessity and a scientific imperative, providing deep insights into a molecule's intrinsic stability.[4][5] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4][5][6] For a versatile building block like this compound, a thorough understanding of its stability profile is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][3]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.
| Property | Value | Source |
| CAS Number | 206551-41-9 | [7] |
| Molecular Formula | C₈H₆BrFO₂ | [7] |
| Molecular Weight | 233.034 g/mol | [7] |
| Appearance | White to pale yellow solid | [7] |
| Melting Point | 35-39 °C | [1][8] |
| Boiling Point | ~255 °C | [7] |
| Flash Point | ~108 °C | [7] |
| Density | ~1.578 g/cm³ | [7] |
| Solubility | Soluble in Methanol | [8] |
Predicted Stability Profile and Degradation Pathways
Based on the structure of this compound, which contains an ester functional group and a halogenated aromatic ring, we can predict its likely behavior under various stress conditions.
Hydrolytic Stability
The ester linkage in this compound is the most probable site for hydrolytic degradation. The hydrolysis can be catalyzed by both acid and base.[9][10]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The expected products are 3-bromo-2-fluorobenzoic acid and methanol.[10]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt (3-bromo-2-fluorobenzoate) and methanol.[7][11]
The presence of the electron-withdrawing fluorine and bromine atoms on the aromatic ring is expected to influence the rate of hydrolysis.
Caption: Predicted Hydrolytic Degradation Pathways.
Thermal Stability
The high boiling point of approximately 255°C suggests that this compound possesses considerable thermal stability.[7] However, at elevated temperatures, thermal decomposition is likely to occur. The C-Br bond is generally weaker than the C-F and C-C bonds in the aromatic ring, making it a potential site for initial cleavage. Thermal decomposition of halogenated organic compounds can be complex, potentially leading to a variety of products through radical mechanisms.[12][13]
Photostability
Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon absorption of UV radiation. The energy of the C-Br bond is lower than that of the C-F bond, suggesting that photolytic cleavage of the C-Br bond is more likely. This could lead to the formation of radical intermediates and subsequent degradation products.
Oxidative Stability
While the aromatic ring is generally stable to oxidation, the ester group and the overall molecule could be susceptible to strong oxidizing agents. The specific degradation products would depend on the nature of the oxidant used.
Experimental Protocols for Stability Assessment
The following protocols are designed to provide a robust framework for the systematic evaluation of the stability of this compound.
Analytical Methodology
A stability-indicating analytical method is the cornerstone of any degradation study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.[14][15]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high aqueous composition to a high organic composition to ensure the elution of the parent compound and all potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a wavelength determined by the UV spectrum of the compound)
-
Injection Volume: 10 µL
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. biosynth.com [biosynth.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. homework.study.com [homework.study.com]
- 8. savemyexams.com [savemyexams.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is | Chegg.com [chegg.com]
- 12. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Topic: Suzuki Coupling Protocol with Methyl 3-bromo-2-fluorobenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using Methyl 3-bromo-2-fluorobenzoate. This substrate is a valuable building block in medicinal chemistry and materials science, where the strategic incorporation of fluorine can significantly enhance molecular properties.[1][2][3][4] This document details a robust experimental protocol, explores the underlying scientific rationale, discusses key parameter optimization, and offers a practical troubleshooting guide. The content is designed to equip researchers with the necessary knowledge to successfully synthesize complex biaryl structures from this challenging, yet important, ortho-substituted aryl halide.
Introduction and Strategic Importance
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[5][6][7][8] Its application is particularly widespread in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in bioactive molecules.[9][10]
This compound presents both an opportunity and a challenge. The presence of fluorine is highly desirable in drug discovery, as it can modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][4][11] However, the steric hindrance imposed by the ortho-fluorine substituent, combined with the base-sensitive methyl ester, requires a carefully optimized protocol to achieve high yields and avoid unwanted side reactions. This guide addresses these specific challenges, providing a field-proven methodology grounded in mechanistic principles.
Scientific Rationale and Mechanistic Insights
A successful Suzuki coupling hinges on a fundamental understanding of its catalytic cycle and the specific electronic and steric attributes of the substrates.
The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[12]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[5][13][14]
-
Transmetalation : The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[13][15][16]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Considerations
The structure of this compound dictates key experimental choices:
-
Electronic Effects : Both the fluorine atom and the methyl ester are electron-withdrawing groups. Electron-deficient aryl halides are known to undergo the initial oxidative addition step more readily, which can accelerate the overall reaction rate.[12][14][17]
-
Steric Hindrance : The fluorine atom at the C2 position ortho to the bromine creates significant steric congestion around the reaction site. This can hinder the approach of the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) is highly recommended.[14][16][18] These ligands promote the formation of a reactive, monoligated Pd(0) species that is less sterically hindered and more reactive in the oxidative addition step.
-
Base Sensitivity : The methyl ester group is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of base is critical. While strong bases like NaOH would be detrimental, milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are preferred to preserve the ester functionality.[15][19]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts are toxic and flammable solvents are used.
Reagents and Equipment
-
Substrates : this compound, Arylboronic Acid
-
Catalyst System : Palladium(II) Acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos) OR a pre-formed precatalyst (e.g., SPhos Pd G3).
-
Base : Anhydrous Potassium Phosphate (K₃PO₄), finely ground.
-
Solvent : Anhydrous 1,4-Dioxane and Degassed Water.
-
Equipment : Round-bottom flask, condenser, magnetic stir bar, heating mantle with a temperature controller, inert gas line (Argon or Nitrogen), syringes, needles, and standard workup/purification glassware.
Reaction Setup and Procedure
Caption: A typical experimental workflow for the Suzuki coupling reaction.
-
Glassware Preparation : A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a stream of argon or nitrogen.
-
Charging Reagents : To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely ground K₃PO₄ (2.0–3.0 equiv).
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1–3 mol%). If using a separate catalyst and ligand, add Pd(OAc)₂ (1–3 mol%) and the ligand (e.g., SPhos, 2.2–6.6 mol%).
-
Solvent Addition : Seal the flask with a septum. Add degassed 1,4-dioxane and degassed water via syringe, typically in a 5:1 to 10:1 ratio, to achieve a final concentration of ~0.1 M with respect to the aryl halide.[20]
-
Reaction Execution : Lower the flask into a preheated oil bath and stir the mixture vigorously at 90–110 °C.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4–24 hours).[20]
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[21]
Reaction Parameter Optimization
For challenging substrates, systematic optimization is key. The following table provides a starting point for adapting the protocol.
| Parameter | Standard Condition | Rationale & Optimization Notes | Key Sources |
| Aryl Halide | This compound (1.0 equiv) | The limiting reagent. The bromo-substituent offers a good balance of reactivity and stability. | [22] |
| Boronic Acid | Arylboronic Acid (1.2–1.5 equiv) | A slight excess is used to drive the reaction to completion and account for potential protodeboronation. Boronic esters can be used for enhanced stability. | [22] |
| Catalyst/Ligand | SPhos Pd G3 (1-3 mol%) | Crucial for success. Bulky, electron-rich biarylphosphine ligands (SPhos, XPhos, RuPhos) are highly effective for sterically hindered substrates. Simpler catalysts like Pd(PPh₃)₄ may give low yields. | [14][16][23] |
| Base | K₃PO₄ (2-3 equiv) | A moderately strong, non-nucleophilic base that is effective in transmetalation without causing significant ester hydrolysis. Cs₂CO₃ can be more effective but is more expensive. KF is milder but may slow the reaction. | [19][20] |
| Solvent | Dioxane/H₂O (10:1) | The aqueous component is essential for dissolving the base and facilitating the formation of the boronate "ate" complex. Anhydrous conditions are also possible but often require different bases (e.g., fluoride sources). | [20][24] |
| Temperature | 90–110 °C | Sufficient thermal energy is required to overcome the activation barriers, especially for the oxidative addition step with a hindered substrate. | [7][13] |
| Atmosphere | Inert (Argon/Nitrogen) | Absolutely critical. Oxygen can oxidize the Pd(0) catalyst to inactive palladium black and cause homocoupling of the boronic acid. Thorough degassing of solvents is mandatory. | [20][22] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Base is not strong enough or poorly soluble.4. Temperature is too low. | 1. Use a fresh catalyst or a robust precatalyst. Ensure proper inert handling.2. Thoroughly degas all solvents and purge the reaction vessel properly.[20][22]3. Use a stronger base (e.g., Cs₂CO₃) or grind the base to a fine powder. Ensure a small amount of water is present.4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation (Boronic acid is consumed, but starting halide remains) | 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic impurities. | 1. Switch to a milder base like K₂CO₃ or KF.[20]2. Use anhydrous solvents and a freshly opened boronic acid. Consider using a boronic ester (e.g., pinacol ester) for greater stability.[22] |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction mixture. | Improve degassing procedures for solvents and ensure a leak-free inert atmosphere setup.[20] |
| Hydrolysis of Methyl Ester | The base is too strong or the reaction is run for an extended period at high temperature. | Use a milder base such as K₂CO₃ or KF.[19] If hydrolysis is unavoidable, consider performing the coupling on the corresponding benzoic acid and re-esterifying post-coupling. |
| Dehalogenation of Starting Material | A known side reaction where the bromine is replaced by hydrogen. | This can be promoted by certain ligands or impurities. Screen different palladium catalysts and ligands; sometimes a change from a monodentate to a bidentate ligand (or vice-versa) can mitigate this.[12] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation that requires careful consideration of steric effects and functional group compatibility. By employing advanced catalyst systems featuring bulky, electron-rich phosphine ligands, selecting a moderately strong and non-nucleophilic base, and maintaining a strictly inert atmosphere, researchers can reliably access a wide array of novel biaryl compounds. The protocols and insights provided in this guide offer a robust framework for success in both academic and industrial drug discovery settings.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Mechanism of the Suzuki Coupling. Available from: [Link]
-
Pharmaffiliates. (2023). The Role of Fluorinated Benzoic Acids in Drug Discovery. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
- Bells, S. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
-
Semantic Scholar. (2011). Suzuki Cross Coupling Reaction- A Review. Available from: [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. Available from: [Link]
- Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction- A Review. Available from: [Link]
-
ResearchGate. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2012). Suzuki Cross Coupling Reaction- A Review. Available from: [Link]
-
Pharmaffiliates. (2023). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Available from: [Link]
-
MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. Available from: [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Available from: [Link]
- Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
-
Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Royal Society of Chemistry. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Green Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Available from: [Link]
- Watson, D. A., et al. (2020). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]
-
ResearchGate. (2006). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available from: [Link]
- Ahmar, M., et al. (2017). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
-
University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Available from: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
Pharmaffiliates. (2023). The Role of Fluorinated Aromatics in Modern Drug Discovery. Available from: [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]
-
ResearchGate. (2023). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. Available from: [Link]
-
PubMed. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. Available from: [Link]
-
Organic Chemistry Portal. (2001). Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling. Available from: [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Available from: [Link]
-
Denmark Group, University of Illinois. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available from: [Link]
-
Royal Society of Chemistry. (2001). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
PubMed. (2012). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Journal of the American Chemical Society. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. byjus.com [byjus.com]
- 6. Suzuki Cross Coupling Reaction- A Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Heck Reaction of Methyl 3-bromo-2-fluorobenzoate
Introduction: Navigating the Heck Reaction for Highly Functionalized Aryl Halides
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. The reaction's efficiency and functional group tolerance have cemented its place in the synthetic chemist's toolbox.
This document provides a detailed guide to the application of the Heck reaction for a particularly challenging and synthetically valuable substrate: Methyl 3-bromo-2-fluorobenzoate . The presence of three distinct functionalities on the aromatic ring—a bromo leaving group, an ortho-fluoro substituent, and a meta-ester—presents a unique set of electronic and steric considerations that must be carefully addressed to achieve optimal reaction outcomes.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a generic protocol, offering a deep dive into the mechanistic underpinnings of the reaction and providing a rationale for the selection of specific reagents and conditions. By understanding the "why" behind the "how," researchers can troubleshoot effectively and adapt the provided protocol to a variety of related substrates.
Substrate Analysis: The Electronic and Steric Landscape of this compound
The reactivity of an aryl halide in the Heck reaction is profoundly influenced by the nature and position of its substituents. In this compound, we encounter a confluence of effects:
-
Bromo Group (C3): The bromine atom serves as the leaving group in the oxidative addition step, the initial and often rate-determining step of the catalytic cycle. The C-Br bond is weaker than a C-Cl bond, making aryl bromides generally more reactive than their chloro counterparts.[2]
-
Fluoro Group (C2): The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, which can enhance the rate of oxidative addition by making the aryl halide more electrophilic.[3] However, its position ortho to the site of reaction introduces steric hindrance, which can potentially impede the approach of the bulky palladium catalyst.
-
Methyl Ester Group (C1): The methoxycarbonyl group is a moderate electron-withdrawing group, further activating the aryl bromide towards oxidative addition.
The combination of these features suggests that this compound is a viable, and likely reactive, substrate for the Heck reaction. The primary challenge lies in overcoming the potential steric hindrance from the ortho-fluoro group.
The Heck Reaction Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Heck reaction mechanism is paramount for optimizing reaction conditions. The generally accepted catalytic cycle proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.[1][2]
Figure 1: A simplified representation of the Heck reaction catalytic cycle.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. This step is often rate-limiting.[2]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by the insertion of the alkene into the Aryl-Pd bond. This carbopalladation step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and leads to the formation of the trans-alkene as the major product due to thermodynamic stability.[2]
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct, thus closing the catalytic cycle.[2]
Recommended Reaction Conditions and Protocol
Based on a comprehensive review of the literature for Heck reactions of related aryl bromides bearing electron-withdrawing and ortho-substituents, the following conditions are proposed for the coupling of this compound with a generic alkene (e.g., styrene or an acrylate).
Reagent and Parameter Selection Rationale
| Component | Recommendation | Rationale | Citation |
| Palladium Pre-catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Pd(OAc)₂ is a common, air-stable, and effective pre-catalyst that is reduced in situ to the active Pd(0) species. It is often more efficient than pre-formed Pd(0) complexes. | [4] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable N-heterocyclic carbene (NHC) precursor | The steric bulk of P(o-tol)₃ can promote the reductive elimination step and stabilize the active catalyst. NHC ligands are known for their high thermal stability and effectiveness in coupling sterically hindered substrates. | [3][5] |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | An organic amine base like Et₃N or an inorganic base like K₂CO₃ is required to neutralize the HBr generated during the reaction and facilitate the regeneration of the Pd(0) catalyst. | [1] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Polar aprotic solvents like DMF and MeCN are excellent choices for the Heck reaction as they can dissolve the various components and often lead to higher reaction rates. | [5] |
| Alkene | Styrene, n-Butyl Acrylate, or other electron-deficient alkenes | Electron-withdrawing groups on the alkene generally enhance the reaction rate. | [1] |
| Temperature | 80-120 °C | Heck reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl halides. The optimal temperature should be determined empirically. | [5] |
Detailed Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Palladium(II) Acetate (0.01 - 0.05 eq), and Tri(o-tolyl)phosphine (0.02 - 0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.1-0.5 M), the alkene (1.2 - 1.5 eq), and triethylamine (1.5 - 2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Consider using a different palladium pre-catalyst or ligand. |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Formation of byproducts | Catalyst decomposition | Lower the reaction temperature or use a more robust ligand (e.g., an NHC). |
| Side reactions of the starting materials | Adjust the stoichiometry of the reagents. | |
| Poor regioselectivity | Electronic or steric factors | For certain alkenes, a change in ligand or solvent may influence the regioselectivity of the migratory insertion step. |
Visualization of the Experimental Workflow
Figure 2: A flowchart illustrating the key steps in the experimental protocol for the Heck reaction.
Conclusion
The Heck reaction of this compound presents a synthetically useful transformation that requires careful consideration of the substrate's unique electronic and steric properties. The provided protocol, grounded in established principles of Heck chemistry, offers a robust starting point for researchers. By understanding the mechanistic nuances and the rationale behind the choice of reagents and conditions, scientists can effectively harness this powerful C-C bond-forming reaction for the synthesis of novel and complex molecules. Further optimization may be necessary depending on the specific alkene coupling partner and the desired scale of the reaction.
References
- Yasar, S., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(6), 6828-6841.
- Hu, D., et al. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Heck reaction. Retrieved from [Link]
- Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925.
- Sharma, P., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2185–2193.
- Gladysz, J. A., et al. (2004). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C=CH(CF2)n-1CF3 (n = 8, 10). Tetrahedron, 60(49), 11263-11275.
- Qing, F.-L., & Shen, L. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
- Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381.
-
ChemRxiv. (2019). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]
-
ACS Publications. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]
-
Chemical Communications. (2018). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Retrieved from [Link]
-
Chemical Reviews. (2018). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Retrieved from [Link]
-
ChemBeast. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Sonogashira Coupling of Methyl 3-bromo-2-fluorobenzoate
<
Abstract
This document provides a comprehensive guide to the Sonogashira coupling of Methyl 3-bromo-2-fluorobenzoate, a versatile building block in medicinal chemistry and materials science. We delve into the mechanistic nuances of this palladium and copper-catalyzed cross-coupling reaction, offering a detailed experimental protocol optimized for this specific substrate. The influence of the ortho-fluoro substituent on reactivity is discussed, alongside practical guidance on catalyst selection, base and solvent choice, and reaction monitoring. This application note is intended for researchers, scientists, and drug development professionals seeking to employ this powerful C-C bond-forming reaction for the synthesis of complex arylalkynes.
Introduction: The Power of the Sonogashira Coupling
The Sonogashira reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This transformation, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5][6][7] Its appeal lies in the mild reaction conditions often employed, which allow for a high degree of functional group tolerance, making it an invaluable tool for the construction of complex molecular architectures.[1][8]
The coupling of this compound is of particular interest due to the prevalence of the 2-fluorobenzoic acid motif in numerous biologically active compounds. The ortho-fluoro substituent can significantly influence the molecule's conformational preferences and electronic properties, often leading to enhanced binding affinity and improved pharmacokinetic profiles. This guide provides a robust protocol for the successful Sonogashira coupling of this key intermediate.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] A simplified representation of this process is provided below.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. golden.com [golden.com]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Using Methyl 3-bromo-2-fluorobenzoate
Introduction: The Strategic Importance of Methyl 3-bromo-2-fluorobenzoate in Oncology Drug Discovery
This compound has emerged as a pivotal building block in the synthesis of targeted anti-cancer therapeutics.[1] Its unique substitution pattern—a bromine atom for facile cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester for further functionalization—renders it an exceptionally versatile starting material for the construction of complex molecular architectures.[2][3] This guide provides detailed protocols and technical insights for the utilization of this compound in the synthesis of potent kinase inhibitors, with a primary focus on the BRAF inhibitor Dabrafenib, and explores its broader applications in generating libraries of potential anti-cancer agents through key synthetic transformations.
The strategic placement of the reactive handles on the phenyl ring allows for sequential, regioselective modifications, making it an ideal scaffold for medicinal chemists. Notably, it is a key intermediate in the synthesis of Dabrafenib, a selective BRAF inhibitor used in the treatment of cancers with BRAF mutations.[4][5][6] Beyond this established application, its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, opens avenues for the rapid diversification of molecular scaffolds to target a range of oncogenic pathways.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 206551-41-9 | [2] |
| Molecular Formula | C₈H₆BrFO₂ | |
| Molecular Weight | 233.04 g/mol | |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 35 - 39 °C | [1] |
| Boiling Point | ~255.4 °C at 760 mmHg | [2] |
| Purity | ≥98% (GC) | [1] |
PART 1: Synthesis of Dabrafenib Intermediate via Sulfonamide Formation
A critical step in the synthesis of Dabrafenib involves the initial amination of the aromatic ring, followed by sulfonamide formation. This section details the protocol for the synthesis of a key sulfonamide intermediate from a precursor readily derived from this compound.
Conceptual Workflow for Dabrafenib Intermediate Synthesis
The synthesis begins with the reduction of a nitro group to an amine, which is then reacted with a sulfonyl chloride to form the sulfonamide. This intermediate is a cornerstone for the subsequent construction of the thiazole and pyrimidine rings of Dabrafenib.
Caption: Synthetic pathway to a key Dabrafenib intermediate.
Detailed Protocol 1: Synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
This protocol outlines the formation of the sulfonamide bond, a crucial step in the synthesis of Dabrafenib.
Materials:
-
Methyl 3-amino-2-fluorobenzoate (1.0 eq)
-
2,6-Difluorobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-amino-2-fluorobenzoate and anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine, followed by the dropwise addition of a solution of 2,6-difluorobenzenesulfonyl chloride in anhydrous dichloromethane.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
PART 2: Diversification of the Scaffold via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful in this context for the formation of C-C and C-N bonds, respectively.
A. Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many kinase inhibitors.
Caption: General scheme for Suzuki-Miyaura coupling.
Detailed Protocol 2: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Boronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative heterocyclic boronic acid, a common motif in kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene/Ethanol/Water (3:1:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, pyridine-4-boronic acid, and sodium carbonate.
-
Inerting: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst and the solvent mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted anilines which are key pharmacophores in many anti-cancer agents.[2]
Caption: General scheme for Buchwald-Hartwig amination.
Detailed Protocol 3: Buchwald-Hartwig Amination of this compound with a Substituted Aniline
This protocol describes a general procedure for the Buchwald-Hartwig amination to generate a library of N-aryl compounds for screening.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyaniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, the ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add this compound and the aniline derivative.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Isolation and Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of anti-cancer agents. The protocols detailed herein for sulfonamide formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust foundation for both the synthesis of known drugs like Dabrafenib and the exploration of novel chemical entities. The ability to rapidly generate diverse libraries of compounds from this single precursor underscores its importance in modern medicinal chemistry and drug discovery. Future applications will undoubtedly see the continued use of this scaffold in the development of the next generation of targeted cancer therapies.
References
- Google Patents.
-
New Drug Approvals. Dabrafenib mesylate. [Link]
-
Exploring this compound: Properties and Applications. [Link]
-
IndiaMART. Methyl 3 Bromo 2 Fluorobenzoate, 99%. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 206551-41-9 | 3-Bromo-2-fluorobenzoic acid methyl ester [fluoromart.com]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Drug Scaffolds Utilizing Methyl 3-bromo-2-fluorobenzoate
Introduction: The Strategic Role of Methyl 3-bromo-2-fluorobenzoate in Anti-Inflammatory Drug Discovery
This compound (C₈H₆BrFO₂) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of novel anti-inflammatory agents.[1] Its unique trifunctionalized aromatic ring, featuring a bromine atom, a fluorine atom, and a methyl ester group, offers medicinal chemists a powerful tool for constructing complex molecular architectures with desired pharmacological properties. The presence of both bromine and fluorine substituents enhances its reactivity, making it an ideal substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the synthesis of biaryl compounds.[2] Many potent non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature a biphenyl scaffold, which can be efficiently synthesized using this starting material. This document provides detailed application notes and protocols for the synthesis of a biphenyl carboxylic acid derivative, a common core structure in many anti-inflammatory drugs, using this compound as the starting material.
The strategic incorporation of a fluorine atom in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The fluorine atom in this compound can influence the electronic properties of the resulting molecule, potentially leading to improved efficacy and a better safety profile of the final drug product.
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The key transformation in utilizing this compound for the synthesis of anti-inflammatory drug scaffolds is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the aryl bromide of this compound and an arylboronic acid. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse arylboronic acids, allowing for the creation of a large library of biphenyl derivatives for structure-activity relationship (SAR) studies.
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General workflow for the synthesis of a 2-fluoro-3-arylbenzoic acid scaffold.
Experimental Protocol: Synthesis of 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid
This protocol details the synthesis of a biphenyl carboxylic acid derivative, a scaffold analogous to the active core of several NSAIDs. The procedure involves a Suzuki-Miyaura coupling reaction followed by ester hydrolysis.
Part 1: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic acid
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 233 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C using a preheated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylate.
Data Presentation: Representative Reaction Parameters
| Parameter | Condition |
| Starting Material | This compound |
| Boronic Acid | 4-Methylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent System | Toluene/Ethanol/H₂O (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
Part 2: Hydrolysis of Methyl 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylate
Materials:
-
Methyl 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylate (from Part 1)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the Methyl 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Base Addition: Add lithium hydroxide (2.0 mmol, 48 mg) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidification: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid.
Mechanism of Action and Biological Relevance
The synthesized biphenyl carboxylic acid derivatives often exhibit their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Many modern NSAIDs are designed to be selective inhibitors of COX-2 to minimize the gastrointestinal side effects associated with the inhibition of COX-1. The biphenyl scaffold is a key pharmacophore in many selective COX-2 inhibitors.
Caption: Mechanism of action of biphenyl carboxylic acid-based anti-inflammatory drugs.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of biphenyl-based anti-inflammatory drug candidates. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the construction of the core biphenyl scaffold. The detailed protocol provided herein can be adapted for the synthesis of a wide array of analogues by varying the arylboronic acid coupling partner, enabling extensive SAR studies to optimize potency and selectivity. Further derivatization of the carboxylic acid moiety can also be explored to develop prodrugs with improved pharmacokinetic profiles.
References
- Vertex AI Search. (2024).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromobenzoic Acid and Arylboronic Acids.
- Chem-Impex. (n.d.).
-
MDPI. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
-
IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-2-fluorobenzoate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of methyl 3-bromo-2-fluorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-fluorobenzoic acid moiety in numerous biologically active compounds and functional materials.[1][2] The strategic placement of the bromine and fluorine atoms allows for selective functionalization, making palladium-catalyzed cross-coupling a powerful tool for generating molecular diversity.
This guide delves into the theoretical underpinnings and practical execution of several key cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols provided are designed to be robust and reproducible, with explanations for the selection of catalysts, ligands, bases, and solvents to empower users to troubleshoot and adapt these methods for their specific synthetic targets.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, generally proceed through a common catalytic cycle.[3] The cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, Negishi, etc.) or migratory insertion of an alkene (in the Heck reaction), and culminates in reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[3][5]
The choice of ligand is critical for the success of these transformations.[6] Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of the elementary steps in the catalytic cycle and preventing catalyst decomposition.[6][7] Bulky, electron-rich phosphine ligands, for instance, are known to promote the oxidative addition of less reactive aryl chlorides and facilitate the reductive elimination step.[6][8]
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Organoborons
The Suzuki-Miyaura reaction is a widely employed method for the synthesis of biaryls, vinylarenes, and polyenes. It involves the cross-coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[9]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of this compound to a Pd(0) complex.[5] This is followed by transmetalation, where the organic group from the boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base.[10] The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Under a positive flow of inert gas, add the palladium catalyst.[1]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 90-98 |
Mizoroki-Heck Coupling: Vinylation of an Aryl Halide
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[11][12] This reaction is instrumental in the synthesis of substituted alkenes.[5]
Mechanism of the Mizoroki-Heck Reaction
The reaction starts with the oxidative addition of this compound to a Pd(0) catalyst.[5] The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene.[5] Finally, β-hydride elimination occurs to form the product and a hydridopalladium(II) complex, which is then reduced back to the active Pd(0) catalyst in the presence of a base.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.enscm.fr [theses.enscm.fr]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions on Methyl 3-bromo-2-fluorobenzoate
Introduction
Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a methyl ester, a bromine atom, and a fluorine atom on a benzene ring, presents multiple reaction sites. The presence of both bromine and fluorine provides chemists with the flexibility to perform selective transformations, making it a valuable building block.[1]
This guide provides a detailed exploration of nucleophilic substitution reactions on this substrate. We will delve into the mechanistic principles governing these transformations, focusing on Nucleophilic Aromatic Substitution (SNAr), and provide field-proven protocols for key reactions. The strategic positioning of the electron-withdrawing methyl ester group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack, often making it the preferred site for substitution over the C-Br bond under SNAr conditions.
Part 1: Mechanistic Principles and Strategic Considerations
Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring.[2][3] Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr reactions on aryl halides are generally sluggish unless the ring is activated by electron-withdrawing groups (EWGs).[4]
The Addition-Elimination (SNAr) Mechanism
The most common pathway for nucleophilic aromatic substitution is the SNAr mechanism, which proceeds in two distinct steps:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This step is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The presence of strong electron-withdrawing groups, such as a nitro (NO₂) or ester (COOR) group, is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[6][7] This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group.[4][7]
Caption: Figure 1: The SNAr Addition-Elimination Mechanism
Reactivity of this compound
In this compound, the methyl ester (-COOCH₃) group is a moderately strong EWG. Its position ortho to the fluorine atom and meta to the bromine atom dictates the primary reaction pathway.
-
Activation of the C-F Bond: The fluorine is ortho to the ester group, which can effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-2.
-
Leaving Group Ability: In SNAr reactions, the typical halide leaving group trend is reversed: F > Cl > Br > I.[7] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[6] The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.[7]
Given these factors, nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the fluoride ion.
Competing Reaction Pathways
While SNAr at the C-F bond is often favored, the bromine atom at C-3 allows for alternative transformations, primarily through transition-metal catalysis. The most common alternative is the Palladium-catalyzed Buchwald-Hartwig amination.[8][9] The choice of reaction conditions (catalyst, base, solvent, temperature) is critical to direct the reaction towards the desired product.
Caption: Figure 2: Competing Reaction Pathways
Part 2: Experimental Protocols
General Laboratory Guidance
-
Solvents: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they effectively solvate cations while leaving the nucleophile relatively free and reactive.[10]
-
Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) or to neutralize the HX acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and diisopropylethylamine (DIPEA).[11]
-
Atmosphere: While SNAr reactions are often tolerant of air, reactions involving sensitive reagents or aiming for high purity may benefit from an inert atmosphere (N₂ or Ar). Palladium-catalyzed reactions require a strictly inert atmosphere.
Protocol 1: SNAr Amination with Morpholine (Displacement of Fluorine)
Objective: To synthesize Methyl 3-bromo-2-(morpholin-4-yl)benzoate.
Rationale: This protocol exemplifies a typical SNAr reaction with a secondary amine nucleophile. The fluorine atom, activated by the ortho-ester group, is readily displaced. Potassium carbonate acts as a base to neutralize the hydrofluoric acid byproduct.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
Experimental Workflow Diagram:
Caption: Figure 3: General SNAr Workflow
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.33 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and DMSO (20 mL).
-
Stir the suspension at room temperature and add morpholine (1.05 g, 12 mmol).
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (Displacement of Bromine)
Objective: To synthesize Methyl 3-(phenylamino)-2-fluorobenzoate.
Rationale: This protocol demonstrates the selective functionalization of the C-Br bond, a reaction that is orthogonal to the SNAr pathway. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and relies on a palladium catalyst and a suitable phosphine ligand.[12][13] This reaction must be conducted under a strictly inert atmosphere to protect the catalyst from deactivation.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 2.33 g, 10 mmol), Cs₂CO₃ (4.89 g, 15 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and Xantphos (231 mg, 0.4 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (40 mL) followed by aniline (1.02 g, 11 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and maintain for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Part 3: Data Summary and Troubleshooting
Summary of Reaction Conditions
| Protocol | Reaction Type | Target Site | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | SNAr Amination | C-F | Morpholine, K₂CO₃ | DMSO | 100 °C | 75-90% |
| 2 | Buchwald-Hartwig | C-Br | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 °C | 60-85% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No/Low Conversion (SNAr) | Insufficient temperature. | Increase reaction temperature (up to 120-140 °C). |
| Weak nucleophile. | Use a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols). | |
| Inappropriate solvent. | Ensure a polar aprotic solvent (DMSO, DMF) is used. | |
| No/Low Conversion (Buchwald-Hartwig) | Catalyst deactivation. | Ensure strictly anhydrous and inert conditions. Degas the solvent. |
| Incorrect ligand/base combination. | Screen other ligands (e.g., BINAP) or bases (e.g., NaOtBu, K₃PO₄). | |
| Formation of Side Products | Competing reaction pathways. | For SNAr, avoid Pd catalysts. For Buchwald-Hartwig, use milder conditions (lower temp) if SNAr is observed. |
| Hydrolysis of the ester. | Use non-aqueous workup conditions if the product is sensitive. Use a non-nucleophilic base. |
References
-
Zultanski, S. L., & Zhao, J. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 21(15), 5899-5904. [Link]
-
Virk, I. S., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 142(31), 13625-13633. [Link]
-
Virk, I. S., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Semantic Scholar. [Link]
-
Virk, I. S., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 142(31), 13625-13633. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
-
3-Amino-2-fluorobenzoic Acid: Your Essential Chemical Synthesis Building Block. DC Fine Chemicals. [Link]
-
Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications. Autech Industry Co.,Limited. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Ali, M. H., & Tunoori, A. R. (2008). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron Letters, 49(3), 543-546. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic aromatic substitution. BYJU'S. [Link]
-
2-Amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
-
Zhang, Z., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Angewandte Chemie International Edition, 60(26), 14463-14469. [Link]
-
Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances, 4(69), 36636-36639. [Link]
-
Exploring this compound: Properties and Applications. Autech Industry Co.,Limited. [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]
-
Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. ResearchGate. [Link]
-
15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. [Link]
-
Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. [Link]
-
B. What is Nucleophilic Substitution? Chemistry LibreTexts. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
-
Nucleophilic Substitution Reaction. BYJU'S. [Link]
-
Nucleophilic substitution. Wikipedia. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Grignard Reaction Involving Methyl 3-bromo-2-fluorobenzoate
Introduction: Strategic Utilization of a Differentiated Building Block
Methyl 3-bromo-2-fluorobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern—a bromine atom for Grignard formation or cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester to serve as a handle for further derivatization—makes it a valuable scaffold. This document provides a detailed guide for researchers on leveraging this building block in Grignard reactions, focusing on its application as an electrophile for the synthesis of complex tertiary alcohols.
The Grignard reaction, a cornerstone of carbon-carbon bond formation, allows for the creation of intricate molecular architectures from simple precursors.[2] When applied to esters, this reaction typically proceeds via a double addition of the organomagnesium nucleophile to yield tertiary alcohols.[3][4][5][6] Understanding the nuances of this transformation, particularly with a sterically hindered and electronically modified substrate like this compound, is critical for achieving high yields and purity. This guide will delve into the mechanistic rationale, provide a robust experimental protocol, and address potential challenges and side reactions.
Chemical Principles and Mechanistic Considerations
The reaction of an ester with a Grignard reagent (R-MgX) is a multi-step process.[7] Initially, the nucleophilic Grignard reagent adds to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxy group as a leaving group to form a ketone.[3][4][5] This newly formed ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[3][6] Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[4][7]
Several factors inherent to the structure of this compound warrant special consideration:
-
Steric Hindrance: The ortho-fluorine and meta-bromine substituents sterically encumber the ester carbonyl group. This can slow the rate of nucleophilic attack, potentially requiring more forcing reaction conditions (e.g., elevated temperature or longer reaction times).
-
Electronic Effects: The electron-withdrawing nature of the fluorine and bromine atoms increases the electrophilicity of the aromatic ring. While the primary reaction site is the ester, these substituents can influence the overall reactivity. The ortho-fluorine, in particular, can have a directing effect in certain organometallic reactions.[8][9]
-
Potential for Side Reactions: The aryl bromide moiety presents an opportunity for a competing reaction pathway. If the Grignard reagent is prepared from an aryl halide, there is a possibility of side reactions such as homo-coupling.[10] Additionally, the inherent basicity of the Grignard reagent could lead to enolization if there were acidic protons present, though this is not a concern with the specified substrate.[6]
Experimental Workflow and Protocol
The following diagram outlines the general workflow for the Grignard reaction with this compound.
Caption: General workflow for the Grignard reaction.
Detailed Protocol: Synthesis of 1-(3-bromo-2-fluorophenyl)-1,1-diphenylmethanol
This protocol describes the reaction of this compound with phenylmagnesium bromide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (2.5 eq)[11]
-
Bromobenzene (2.5 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)[2]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Instrumentation:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Step-by-Step Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Assemble the oven-dried glassware (three-necked flask, condenser, addition funnel) under an inert atmosphere.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.[2]
-
In the addition funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating or sonication may be required.[11]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting gray-brown solution for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Prepare a solution of this compound in anhydrous diethyl ether in a separate flask under an inert atmosphere.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the Grignard reagent via a syringe or cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This is an exothermic process.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tertiary alcohol.
-
Data Presentation and Expected Outcomes
The following table summarizes key parameters and expected outcomes for the synthesis of 1-(3-bromo-2-fluorophenyl)-1,1-diphenylmethanol.
| Parameter | Value/Observation | Rationale/Justification |
| Equivalents of Grignard Reagent | 2.2 - 2.5 eq | Stoichiometrically, two equivalents are required. A slight excess ensures complete conversion of the intermediate ketone.[3][5] |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[2][12] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the addition. Warming to room temperature drives the reaction to completion. |
| Reaction Time | 1 - 3 hours | Dependent on substrate reactivity and scale. Monitoring by TLC is crucial. |
| Work-up Quenching Agent | Saturated aq. NH₄Cl | A mild acid source that protonates the alkoxide without causing significant side reactions. |
| Expected Product | 1-(3-bromo-2-fluorophenyl)-1,1-diphenylmethanol | Tertiary alcohol resulting from the double addition of the phenyl Grignard reagent. |
| Potential Byproducts | Biphenyl, unreacted starting material | Biphenyl can form from the homo-coupling of the Grignard reagent. Incomplete reaction will leave starting ester.[10] |
| Purification Method | Flash Column Chromatography | Effective for separating the polar alcohol product from non-polar byproducts and starting materials. |
Troubleshooting and Best Practices
-
Failure to Initiate Grignard Formation: Ensure all glassware is scrupulously dry and the system is under a positive pressure of inert gas. Activating the magnesium with iodine, 1,2-dibromoethane, or by mechanical grinding can be effective.[2][11]
-
Low Yield: This could be due to incomplete Grignard formation, insufficient equivalents of the Grignard reagent, or premature quenching by moisture. Titration of the Grignard reagent prior to use is recommended for accurate stoichiometry.
-
Formation of a Ketone Intermediate: While the intermediate ketone is typically more reactive than the starting ester, in some sterically hindered cases it may be isolated.[6] Using a larger excess of the Grignard reagent can help to drive the reaction to the tertiary alcohol.
-
Chemoselectivity: The protocol described focuses on the reaction at the ester. An alternative, though more challenging, synthetic route would be to form the Grignard reagent at the aryl bromide position. This would require protection of the ester group or the use of specialized low-temperature techniques with highly activated magnesium, as the ester is generally incompatible with Grignard reagents.[13]
Conclusion
This compound is a valuable substrate for the synthesis of complex, fluorinated tertiary alcohols via the Grignard reaction. By carefully controlling reaction conditions, particularly moisture exclusion and stoichiometry, this transformation can be executed with high efficiency. The resulting products are well-suited for further functionalization, making this protocol a key step in the synthesis of novel compounds for pharmaceutical and materials research.
References
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Proprep. (n.d.). Explain the mechanism of a Grignard reaction with an ester and its synthetic utility. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Silverman, G. S., & Rakita, P. E. (2008). The Grignard Reagents. ACS Publications. Retrieved from [Link]
-
Hevia, E., & Mulvey, R. E. (2018). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Dalton Transactions, 47(29), 9579-9593. Retrieved from [Link]
-
Chemistry World. (2018, March 23). Bizarre bimetallic compounds break C–F bonds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride. Retrieved from [Link]
-
YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]
-
University of Calgary. (n.d.). Aryl Grignards. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent. Retrieved from [Link]
-
Rieke, R. D., & Wu, T.-C. (1993). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 58(10), 2578–2580. Retrieved from [Link]
-
LibreTexts. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]
-
Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?. Retrieved from [Link]
-
Drug Hunter. (2018, June 2). A Trick to Fluorinate Grignards. Retrieved from [Link]
-
Sandford, G. (2020). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 120(22), 12347–12406. Retrieved from [Link]
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]
-
Tokyo University of Agriculture and Technology. (n.d.). Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Retrieved from [Link]
-
Procter, D. J., & Bull, J. A. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9168–9172. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. proprep.com [proprep.com]
- 8. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note & Protocol: A Scalable and Efficient Synthesis of Methyl 3-bromo-2-fluorobenzoate for Pharmaceutical and Agrochemical Intermediate Production
Abstract
Methyl 3-bromo-2-fluorobenzoate is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, renders it a versatile substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a comprehensive and scalable protocol for the synthesis of this compound, focusing on process optimization, safety, and analytical validation to ensure high yield and purity.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 206551-41-9) is a highly valued intermediate in organic synthesis. The presence of a bromine atom allows for facile introduction of various functional groups through well-established methodologies like Suzuki, Heck, and Sonogashira couplings. Concurrently, the fluorine atom at the ortho position can significantly influence the physicochemical and biological properties of the final active ingredient, often enhancing metabolic stability and binding affinity. Given its significance, a robust and scalable synthetic route is paramount for ensuring a consistent and high-quality supply for research and large-scale manufacturing.
This guide delineates a validated protocol for the large-scale synthesis of this compound, commencing from the commercially available 3-bromo-2-fluorobenzoic acid. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed step-by-step protocol, and address critical safety and scale-up considerations.
Synthetic Strategy: Esterification of 3-bromo-2-fluorobenzoic acid
The most direct and industrially viable route to this compound is the esterification of 3-bromo-2-fluorobenzoic acid. While the precursor, 3-bromo-2-fluorobenzoic acid, can be synthesized via a Sandmeyer reaction from 2-fluoro-3-bromoaniline, it is readily available from various chemical suppliers.[2][3] The Sandmeyer reaction, a cornerstone of aromatic chemistry, involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5][6][7]
Our focus will be on the esterification step, which can be achieved through several methods. For large-scale production, we will detail a procedure utilizing thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride, followed by reaction with methanol. This method is highly efficient and generally proceeds to completion, ensuring high conversion rates.
Reaction Scheme
Detailed Protocol: Large-Scale Synthesis of this compound
This protocol is designed for a 1 kg scale synthesis and can be proportionally adjusted for larger or smaller batches.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 3-bromo-2-fluorobenzoic acid | 161957-56-8 | 219.01 | 1.0 kg | Major Chemical Supplier |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.1 L (1.8 kg) | Major Chemical Supplier |
| Methanol (MeOH) | 67-56-1 | 32.04 | 5.0 L | Major Chemical Supplier |
| Toluene | 108-88-3 | 92.14 | 10.0 L | Major Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | As needed | - |
| Brine (Saturated NaCl Solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Equipment:
-
20 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating mantle and cooling bath.
-
Scrubber system for acidic gases (HCl and SO₂).
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical resistant gloves (neoprene or PVC), safety goggles, face shield, and a respirator with acid gas cartridges.[8][9]
Step-by-Step Procedure
-
Reaction Setup:
-
Set up the 20 L glass reactor in a well-ventilated fume hood. Ensure the scrubber system is operational.
-
Charge the reactor with 3-bromo-2-fluorobenzoic acid (1.0 kg) and toluene (5.0 L).
-
Begin stirring the suspension.
-
-
Formation of the Acyl Chloride:
-
Slowly add thionyl chloride (1.1 L) to the reactor via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 40°C using a cooling bath if necessary.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or GC to confirm the disappearance of the starting carboxylic acid.
-
-
Removal of Excess Thionyl Chloride:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Distill off the excess thionyl chloride and a portion of the toluene under atmospheric pressure. The distillation head temperature should not exceed 100°C.
-
-
Esterification:
-
Cool the remaining reaction mixture to 0-5°C in an ice bath.
-
Slowly add methanol (5.0 L) via the dropping funnel, maintaining the temperature below 20°C. This step is also exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Carefully quench the reaction mixture by slowly pouring it into a larger vessel containing ice-cold water (10 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L, until effervescence ceases), and brine (1 x 5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification
The crude product, typically a light brown oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a white to pale yellow solid with a purity of ≥99.0%.
Characterization and Quality Control
| Analytical Method | Expected Result |
| Appearance | White to pale yellow solid |
| Melting Point | 35-39 °C[10][11] |
| HPLC/GC Purity | ≥99.0% |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | m/z = 231.95 (M⁺) and 233.95 (M+2⁺) corresponding to the bromine isotopes |
Safety and Handling
Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂).[8][12] All operations involving thionyl chloride must be conducted in a well-ventilated fume hood with a scrubber system.[8][9][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][14] A NIOSH-approved respirator with acid gas cartridges is recommended, especially for large-scale operations.[8][13]
-
Spill Management: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material. Do not use water.
-
Waste Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations.
Process Optimization and Scale-Up Considerations
-
Reagent Purity: The purity of the starting 3-bromo-2-fluorobenzoic acid is crucial for obtaining a high-purity final product.
-
Temperature Control: Careful control of the reaction temperature during the addition of thionyl chloride and methanol is critical to prevent runaway reactions.
-
Off-gassing: The reaction generates significant amounts of HCl and SO₂ gas. An efficient scrubbing system is essential for safe operation.
-
Agitation: Good agitation is necessary to ensure proper mixing of the reactants, especially during the initial heterogeneous stage.
-
Solvent Selection: Toluene is a good solvent for this reaction due to its appropriate boiling point and ability to azeotropically remove any residual water.
Visualization of the Synthetic Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By adhering to the outlined procedures and safety precautions, researchers and production chemists can confidently produce this key intermediate for a wide range of applications in the pharmaceutical and agrochemical industries.
References
- Exploring this compound: Properties and Applications. (n.d.).
- Thionyl chloride. (2015, August). Lanxess.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. (n.d.). NJ.gov.
- Sandmeyer reaction. (n.d.). Wikipedia.
- SAFETY DATA SHEET: Thionyl chloride. (2019, March 5).
- This compound | 206551-41-9 | FM64248. (n.d.). Biosynth.
- THIONYL CHLORIDE FOR SYNTHESIS. (n.d.). Loba Chemie.
- Thionyl chloride - Safety Data Sheet. (n.d.).
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- This compound. (n.d.). Chem-Impex.
- This compound. (n.d.). Echemi.
- This compound | 206551-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Sandmeyer Reaction. (2025, July 23). GeeksforGeeks.
- Optimizing yield and purity in 3-Bromobenzoic acid synthesis. (n.d.). Benchchem.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
- 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9. (n.d.). LookChem.
- This compound high quality. (n.d.). Echemi.
- 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9. (2025, July 24). ChemicalBook.
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018, September 2). MDPI.
- 206551-41-9|this compound|BLD Pharm. (n.d.).
- 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure.
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
- 3-bromo-2-fluorobenzoic acid. (n.d.). escientificsolutions.
- 161957-56-8|3-Bromo-2-fluorobenzoic acid|BLD Pharm. (n.d.).
- 82702-31-6 Cas No. | Methyl 3-bromo-4-fluorobenzoate. (n.d.). Apollo Scientific.
- This compound 98% | CAS: 206551-41-9 | AChemBlock. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. 161957-56-8|3-Bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lanxess.com [lanxess.com]
- 9. nj.gov [nj.gov]
- 10. This compound | 206551-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. lobachemie.com [lobachemie.com]
- 13. leap.epa.ie [leap.epa.ie]
- 14. westliberty.edu [westliberty.edu]
Application Notes and Protocols for Methyl 3-bromo-2-fluorobenzoate: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Methyl 3-bromo-2-fluorobenzoate
This compound (CAS No. 206551-41-9) is a highly functionalized aromatic building block that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] Its strategic arrangement of a bromine atom, a fluorine atom, and a methyl ester group on a benzene ring provides a versatile platform for constructing complex molecular architectures. The distinct reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of high-value compounds, including targeted cancer therapeutics.[1]
This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in pivotal cross-coupling reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective and innovative synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 206551-41-9 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | |
| Appearance | White to pale yellow solid or powder | [1] |
| Melting Point | 35-37 °C | [3] |
| Boiling Point | ~255 °C at 760 mmHg | [1] |
| Density | 1.578 g/cm³ | [1] |
| Purity | ≥98.0% (GC/HPLC) |
Safety and Handling:
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust and fumes. Use only outdoors or in a well-ventilated area.[2]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.
Synthesis and Characterization
The reliable synthesis and rigorous characterization of starting materials are the foundation of any successful multi-step synthetic campaign.
Protocol 1: Two-Step Synthesis of this compound
This protocol outlines a robust and scalable two-step synthesis starting from commercially available 1-bromo-2-fluorobenzene. The first step involves a regioselective ortho-lithiation followed by carboxylation to yield the carboxylic acid precursor. The second step is a standard esterification.
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of 3-Bromo-2-fluorobenzoic Acid
-
Principle: This reaction utilizes lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to selectively deprotonate the position ortho to the fluorine atom of 1-bromo-2-fluorobenzene. The ortho-directing ability of the fluorine atom, combined with the low reaction temperature, kinetically favors the formation of the 2-fluoro-3-bromophenyllithium intermediate. This organolithium species is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which is subsequently protonated upon acidic workup.
-
Materials:
-
1-Bromo-2-fluorobenzene
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Solid Carbon Dioxide (Dry Ice)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
-
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -20 °C. Stir the resulting LDA solution for 30 minutes at -30 °C.
-
In a separate flask, dissolve 1-bromo-2-fluorobenzene in anhydrous THF.
-
Cool the LDA solution to -78 °C. Slowly add the 1-bromo-2-fluorobenzene solution dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Carefully add crushed dry ice pellets to the reaction mixture in portions. Caution: Vigorous gas evolution will occur.
-
Allow the mixture to slowly warm to room temperature.
-
Remove the THF under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-2-fluorobenzoic acid.
-
Step 2: Synthesis of this compound
-
Principle: This is a standard Sₙ2 reaction where the carboxylate, formed in situ by the reaction of the carboxylic acid with a mild base (potassium carbonate), acts as a nucleophile, displacing the iodide from iodomethane to form the methyl ester.[4]
-
Materials:
-
3-Bromo-2-fluorobenzoic Acid
-
Potassium Carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add 3-bromo-2-fluorobenzoic acid, potassium carbonate, and DMF.
-
Stir the suspension at room temperature and slowly add iodomethane.
-
Continue stirring the reaction mixture at room temperature for 16-24 hours. Monitor reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.[4]
-
Characterization and Quality Control: Predicted Spectroscopic Data
While experimental spectra are the gold standard, in their absence, predicted data based on established chemical shift principles provides a reliable guide for characterization. The following data are predicted for this compound in CDCl₃.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.85 ppm (ddd, 1H): Aromatic proton at C6, coupled to the adjacent proton at C5 (J ≈ 7.8 Hz), the proton at C4 (J ≈ 1.5 Hz), and the fluorine at C2 (J ≈ 1.5 Hz).
-
δ ~7.60 ppm (ddd, 1H): Aromatic proton at C4, coupled to the adjacent proton at C5 (J ≈ 8.0 Hz), the proton at C6 (J ≈ 1.5 Hz), and the fluorine at C2 (J ≈ 4.5 Hz).
-
δ ~7.20 ppm (t, 1H): Aromatic proton at C5, coupled to the adjacent protons at C4 and C6 (J ≈ 8.0 Hz).
-
δ 3.95 ppm (s, 3H): Methyl ester protons.
-
-
¹³C NMR (101 MHz, CDCl₃): [5]
-
δ ~164.0 ppm (d, J ≈ 3 Hz): Carbonyl carbon of the ester.
-
δ ~159.0 ppm (d, J ≈ 250 Hz): Carbon C2, directly attached to fluorine, showing a large one-bond C-F coupling.
-
δ ~136.0 ppm (d, J ≈ 5 Hz): Aromatic carbon C6.
-
δ ~133.0 ppm (s): Aromatic carbon C4.
-
δ ~125.0 ppm (d, J ≈ 15 Hz): Aromatic carbon C1 (ipso- to the ester).
-
δ ~124.5 ppm (d, J ≈ 3 Hz): Aromatic carbon C5.
-
δ ~110.0 ppm (d, J ≈ 25 Hz): Carbon C3, attached to bromine, showing a three-bond C-F coupling.
-
δ 52.8 ppm (s): Methyl ester carbon.
-
Application in Pharmaceutical Synthesis: A Precursor to Dabrafenib
This compound is a documented intermediate in the synthesis of Dabrafenib , a potent and selective inhibitor of the BRAF kinase enzyme.[6][7][8][9][10] Dabrafenib is a frontline therapy for patients with metastatic melanoma harboring the BRAF V600E mutation.[7][10]
The synthetic utility of this compound lies in its capacity to serve as a scaffold for building the core of the Dabrafenib molecule. A plausible and convergent synthetic strategy involves the conversion of the bromine atom to an amino group, followed by sulfonylation.
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 206551-41-9 [sigmaaldrich.com]
- 3. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 4. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 7. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 8. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
The Strategic Application of Methyl 3-bromo-2-fluorobenzoate in Advanced Materials Synthesis: A Guide for Researchers
Introduction: Unlocking New Frontiers in Materials Science with a Versatile Building Block
Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a halogenated aromatic ester that has emerged as a highly versatile precursor for the synthesis of advanced functional materials.[1][2] Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-withdrawing fluorine atom, and a readily modifiable methyl ester group—offers a powerful toolkit for chemists and materials scientists. The strategic placement of these functionalities allows for precise control over the electronic and physical properties of novel polymers, organic semiconductors, and liquid crystals. This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed protocols and the scientific rationale behind its use.
The bromine atom at the 3-position serves as a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] The ortho-fluorine atom significantly influences the molecule's reactivity and the properties of the resulting materials. It can enhance solubility, promote favorable intermolecular interactions, and increase the stability of organic electronic devices. The methyl ester at the 1-position provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the fine-tuning of the final material's properties.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.
| Property | Value | Source |
| CAS Number | 206551-41-9 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [2] |
| Appearance | White to cream solid | [3] |
| Melting Point | 35-37 °C | [3] |
| Boiling Point | ~255 °C | [3] |
| Density | ~1.6 g/cm³ | [3] |
| Solubility | Soluble in methanol and other common organic solvents | [4] |
Application in the Synthesis of Conjugated Polymers for Organic Electronics
The development of novel conjugated polymers is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs). The unique electronic properties of this compound make it an attractive monomer for the synthesis of fluorinated polyphenylene-based materials.
Scientific Rationale: The Role of Fluorination
The introduction of fluorine atoms into the backbone of conjugated polymers can have several beneficial effects:
-
Enhanced Electron Affinity: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which can improve charge injection and transport properties in electronic devices.
-
Improved Stability: The high bond energy of the C-F bond can enhance the oxidative and thermal stability of the resulting materials, leading to longer device lifetimes.
-
Modified Morphology: Fluorination can influence the solid-state packing of polymer chains, potentially leading to more ordered microstructures and improved charge carrier mobility.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of conjugated polymers. The following is a detailed, representative protocol for the polymerization of this compound with a diboronic acid ester comonomer.
Detailed Protocol for Suzuki-Miyaura Polymerization
Materials:
-
This compound (1.0 mmol)
-
A suitable aromatic diboronic acid or ester comonomer (e.g., 1,4-phenylenediboronic acid) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3-4 equivalents)
-
Solvent (e.g., Toluene, THF, or a mixture with water)
-
Phase-transfer catalyst (e.g., Aliquat 336, if using a biphasic system)
-
Anhydrous, degassed solvents
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and a condenser, combine this compound, the diboronic acid comonomer, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) and phase-transfer catalyst (if applicable) via cannula.
-
Degassing: Bubble argon through the reaction mixture for 20-30 minutes to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 90-100 °C) and stir vigorously. Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: After the desired molecular weight is achieved (typically 12-48 hours), cool the reaction to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Filtration and Washing: Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Purification: Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction).
-
Drying: Dry the purified polymer under high vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation. The rigorous exclusion of oxygen is critical to prevent catalyst deactivation and ensure efficient polymerization.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst degradation.
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial for efficient transmetalation in the Suzuki-Miyaura catalytic cycle. An aqueous solution of an inorganic base like K₂CO₃ or Na₂CO₃ is often effective, and the choice of organic solvent (e.g., toluene, THF) depends on the solubility of the monomers and the resulting polymer.
-
Soxhlet Extraction: This continuous extraction technique is highly effective for removing low-molecular-weight oligomers and impurities, resulting in a polymer with a narrower molecular weight distribution and improved electronic properties.
Potential Application in Liquid Crystal Synthesis
The rigid, rod-like structure of molecules derived from this compound makes it a candidate for the synthesis of novel liquid crystalline materials. The fluorine substituent can impart desirable properties such as a strong dipole moment and low viscosity.
Synthetic Strategy:
A common approach to synthesizing calamitic (rod-shaped) liquid crystals involves the Suzuki coupling of this compound with a boronic acid derivative of another aromatic core, followed by further functionalization of the terminal groups. The ester group can be hydrolyzed to a carboxylic acid and then re-esterified with a long-chain alcohol to introduce the flexible tails characteristic of many liquid crystals.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the creation of a new generation of advanced materials. Its unique combination of reactive sites allows for the synthesis of well-defined polymers and complex molecules with tailored properties. While its application in materials science is still an emerging area of research, the foundational principles of its reactivity, particularly in cross-coupling reactions, provide a strong basis for its use in developing novel materials for organic electronics, liquid crystal displays, and other high-tech applications. Further exploration of this compound's potential in materials synthesis is likely to yield exciting new discoveries and technological advancements.
References
- Exploring this compound: Properties and Applications.
- 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 - ChemicalBook.
- This compound | 206551-41-9 | FM64248 - Biosynth.
- This compound - Chem-Impex.
- This compound high quality - Echemi.
- 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9 - LookChem.
Sources
Application Notes and Protocols: Leveraging Flow Chemistry for the Advanced Synthesis of Pharmaceutical Intermediates Using Methyl 3-bromo-2-fluorobenzoate
Introduction: The Strategic Value of Methyl 3-bromo-2-fluorobenzoate in Modern Synthesis
This compound (CAS: 206551-41-9) is a highly versatile chemical intermediate, pivotal in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its structure, featuring a benzoate ester with ortho-fluoro and meta-bromo substituents, offers multiple, distinct reaction sites. The presence of both bromine and fluorine atoms enhances its reactivity, particularly in cross-coupling reactions, allowing for the strategic construction of intricate molecular frameworks.[1]
Traditional batch-wise synthesis involving such halogenated intermediates often faces challenges related to safety, scalability, and reaction control, especially for highly exothermic or rapid reactions.[3] Flow chemistry, or continuous-flow processing, emerges as a transformative solution.[4] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters like temperature, pressure, and residence time.[5][6][7] The result is a paradigm shift towards safer, more efficient, scalable, and often higher-yielding chemical production.[3][4][8]
This guide provides detailed application notes and validated protocols for two primary classes of reactions involving this compound, demonstrating the profound advantages of a continuous-flow approach.
Core Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for forming carbon-carbon bonds, particularly for creating biaryl structures common in active pharmaceutical ingredients (APIs).[9][10][11] When applied to this compound, it selectively targets the more reactive carbon-bromine bond, allowing for the introduction of diverse aryl or heteroaryl groups.[12]
Rationale for Flow Chemistry Implementation: Executing this reaction in a continuous-flow setup provides significant advantages over batch methods. The high surface-area-to-volume ratio of flow reactors ensures exceptional heat transfer, safely managing the exothermicity of the reaction.[7][13] It allows for the use of packed-bed reactors containing immobilized, heterogeneous palladium catalysts. This simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture, a common drawback in homogeneous catalysis.[5][6][14] Furthermore, the automated nature of flow systems enables rapid optimization of reaction conditions (temperature, flow rate, stoichiometry), accelerating process development.[7]
Catalytic Cycle Overview: The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[9][14][15]
Experimental Protocol: Continuous-Flow Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid using a heterogeneous palladium catalyst in a packed-bed reactor.
1. Reagent and Solution Preparation:
-
Rationale: Preparing stable, homogeneous stock solutions is critical for consistent pumping and accurate stoichiometry in a flow system. Degassing is essential to protect the palladium catalyst from oxidation.
-
Stream A (Organic Halide): Prepare a 0.2 M solution of this compound (1.0 equiv.) in a suitable solvent (e.g., 1,4-Dioxane or THF). Degas the solution for 20 minutes by sparging with argon or nitrogen.
-
Stream B (Boronic Acid/Base): In a separate vessel, prepare a 0.3 M solution of the desired arylboronic acid (1.5 equiv.) in the same organic solvent. Add an aqueous solution of a base, such as 2 M potassium carbonate (K₂CO₃) (3.0 equiv.), to create a biphasic mixture. Degas this solution thoroughly.
2. Flow Reactor System Setup:
-
Rationale: A packed-bed reactor allows for continuous processing over a solid-supported catalyst, simplifying downstream processing. The back-pressure regulator (BPR) is crucial for maintaining the solvent in a liquid state at temperatures above its atmospheric boiling point, enabling superheated conditions for faster reaction rates.
-
Pumps: Use two independent HPLC pumps, one for each reagent stream (A and B).
-
Catalyst Column: Pack a stainless-steel column with a heterogeneous palladium catalyst (e.g., Pd(0) on carbon, or a polymer-supported palladium catalyst like FibreCat).
-
Reactor Coil: Place a heating coil or plate reactor immediately after the catalyst column to ensure the desired reaction temperature is maintained.
-
Mixing Point: Connect the outlets of both pumps to a T-mixer just before the entrance to the catalyst column.
-
Pressure Control: Install a back-pressure regulator (BPR), typically set to 10-15 bar, at the end of the system before the collection flask.
3. Reaction Execution:
-
System Priming: Prime both pumps and lines with the reaction solvent to remove air.
-
Initiation: Begin pumping both Stream A and Stream B into the T-mixer at the desired flow rates. A typical starting point is a 1:1 flow rate ratio (e.g., 0.5 mL/min for each stream, for a total flow rate of 1.0 mL/min).
-
Heating: Heat the catalyst column and reactor coil to the target temperature (e.g., 100-140 °C).
-
Steady State: Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product.
-
Collection: Collect the output stream in a flask. The product will be in the organic phase.
4. Work-up and Analysis:
-
Phase Separation: Transfer the collected mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization.
Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Value / Compound | Rationale / Notes |
| Aryl Halide | This compound | The C-Br bond is selectively cleaved over the C-F bond. |
| Boronic Acid | Phenylboronic acid, 4-methoxyphenylboronic acid, etc. | A slight excess (1.2-1.5 equiv.) ensures full conversion of the limiting halide. |
| Catalyst | Heterogeneous Pd/C or Pd on polymer support | Facilitates easy removal and potential for catalyst recycling.[6][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required for the transmetalation step.[10] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O (e.g., 4:1 v/v) | A solvent mixture is often necessary to dissolve both organic and inorganic reagents. |
| Temperature | 100 - 150 °C | Elevated temperatures accelerate the reaction; possible due to pressurization in flow.[7] |
| Residence Time | 5 - 20 minutes | Calculated from the reactor volume and total flow rate. Easily adjusted by changing flow rates. |
| Expected Yield | >85% | Flow chemistry often leads to higher yields due to precise control and minimized side reactions. |
Visualization: Suzuki-Miyaura Experimental Workflow
Caption: Workflow for continuous Suzuki-Miyaura cross-coupling.
Core Application 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for installing nucleophiles onto an aromatic ring.[16][17] For this compound, the ring is activated towards nucleophilic attack by the electron-withdrawing methyl ester group. In SNAr reactions, fluoride is an excellent leaving group, often more reactive than bromide, because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.[18]
Rationale for Flow Chemistry Implementation: Many SNAr reactions, particularly with amine nucleophiles, are highly exothermic and rapid. Flow reactors provide superior temperature control, preventing thermal runaways and the formation of undesired byproducts.[3] When using volatile or gaseous nucleophiles (e.g., dimethylamine), a flow system allows them to be used safely under pressure, increasing their concentration in the reaction phase and dramatically accelerating the reaction.[17][19] The precise control over residence time is critical for preventing side reactions or double substitution.[13]
Mechanism Overview: The SNAr reaction is a two-step process:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.[17][18]
Experimental Protocol: Continuous-Flow SNAr with an Amine
This protocol details the reaction of this compound with morpholine, targeting the substitution of the fluorine atom.
1. Reagent and Solution Preparation:
-
Rationale: Using a solvent that can dissolve all reactants is key. A single solution can be used if the reagents are stable when mixed.
-
Stream A (Substrate): Prepare a 0.5 M solution of this compound (1.0 equiv.) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Stream B (Nucleophile): Prepare a 1.5 M solution of morpholine (3.0 equiv.) in the same solvent.
2. Flow Reactor System Setup:
-
Rationale: For a homogeneous reaction, a simple heated coil reactor provides the necessary residence time for the reaction to proceed to completion.
-
Pumps: Utilize two HPLC pumps for Streams A and B.
-
Mixing Point: Connect the pump outlets to a T-mixer.
-
Reactor: Use a heated coil reactor made of a chemically inert material (e.g., PFA or stainless steel) with a defined volume (e.g., 10 mL). The reactor should be placed in a controlled heating block or oil bath.
-
Pressure Control: Install a back-pressure regulator (BPR) set to ~10 bar to prevent solvent boiling and outgassing.
3. Reaction Execution:
-
Priming: Prime the system with the reaction solvent.
-
Initiation: Pump Stream A and Stream B at a 1:1 flow rate ratio (e.g., 0.25 mL/min each for a total flow of 0.5 mL/min) into the T-mixer and through the heated reactor coil.
-
Heating: Set the reactor temperature (e.g., 80-120 °C).
-
Collection: Once the system reaches steady state, collect the product stream.
4. Work-up and Analysis:
-
Quenching: Quench the collected reaction mixture with water to precipitate the product or dilute the solvent.
-
Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Washing: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via column chromatography or recrystallization to obtain the final product.
Data Summary: SNAr Reaction Parameters
| Parameter | Recommended Value / Compound | Rationale / Notes |
| Substrate | This compound | The C-F bond is targeted due to its higher reactivity in SNAr.[18] |
| Nucleophile | Morpholine, Piperidine, or other secondary amines | An excess of the nucleophile (2-3 equiv.) drives the reaction to completion. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are ideal for SNAr reactions as they stabilize the charged intermediate. |
| Temperature | 80 - 120 °C | Moderate heating is typically sufficient to achieve reasonable reaction rates. |
| Residence Time | 10 - 30 minutes | A longer residence time may be needed for less reactive nucleophiles. |
| Expected Yield | >90% | The clean reaction profile in flow often results in high yields. |
Visualization: SNAr Experimental Workflow
Caption: Workflow for a homogeneous continuous-flow SNAr reaction.
Conclusion and Future Outlook
The adoption of continuous-flow chemistry for the functionalization of this compound offers compelling advantages in safety, efficiency, and scalability. The protocols outlined for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution demonstrate how flow technology can overcome the limitations of batch processing, providing researchers and process chemists with robust and reproducible methods for synthesizing valuable chemical entities. As the pharmaceutical and fine chemical industries continue to evolve, the integration of flow chemistry will be instrumental in accelerating drug discovery and enabling more sustainable and cost-effective manufacturing processes.[20]
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. (2024).
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. (2025).
- Exploring this compound: Properties and Applic
- 9 Reasons to Perform Flow Chemistry. Lab Unlimited.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. (2022).
- Aromatic substitutions. Vapourtec Flow Chemistry.
- (PDF) Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications.
- Aromatic Substitution. Vapourtec Flow Chemistry.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. (2017).
- Benefits of Continuous Flow Chemistry.
- Methyl 3-bromo-2-fluorobenzo
- Synthesis of Biaryl Compounds Using 3-Bromo-2-chloropyridine: Applic
- Flow Chemistry in Organic Synthesis 8.
- Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzo
- Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 4-Boronobenzo
- Exploring Methyl 3-Fluorobenzoate: Properties, Applic
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013).
- Methyl 3-Bromo-4-fluorobenzoate: A Versatile Building Block in Organic Synthesis.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vapourtec.com [vapourtec.com]
- 7. labunlimited.com [labunlimited.com]
- 8. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iris.unina.it [iris.unina.it]
- 16. vapourtec.com [vapourtec.com]
- 17. vapourtec.com [vapourtec.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. innospk.com [innospk.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 3-bromo-2-fluorobenzoate
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-2-fluorobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Our goal is to provide you with actionable troubleshooting advice and a deeper mechanistic understanding to help you achieve high yields and purity.
This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. The presence of an ortho-fluoro substituent and a meta-ester group creates a sterically hindered and electron-deficient aromatic system. While the electron-withdrawing nature of these groups can facilitate the initial oxidative addition step, the steric bulk in the vicinity of the reaction center often impedes subsequent steps in the catalytic cycle, demanding carefully optimized conditions.[1][2][3]
This guide is structured as a series of questions you might encounter during your experimental work, providing not just solutions, but the underlying chemical principles to empower your optimization efforts.
Troubleshooting Guide
This section addresses specific problems you may face during your experiments.
Q1: My reaction has a very low yield or has not worked at all. What are the most likely causes and how do I fix them?
Low conversion is the most common issue with sterically hindered substrates. The problem can usually be traced back to one of four key areas: the catalyst system, the base, the solvent, or the reaction temperature.
-
Cause 1: Inadequate Catalyst System. The steric hindrance from the ortho-fluoro group can prevent the palladium catalyst from efficiently accessing the C-Br bond for oxidative addition or block the subsequent transmetalation and reductive elimination steps. Standard catalysts like Pd(PPh₃)₄ often fail with such substrates.
-
Cause 2: Incorrect Base Selection. The base plays a critical role in the transmetalation step by activating the organoboron species.[1][10] A base that is too weak may not facilitate this step efficiently, especially when steric hindrance is a factor.
-
Solution: Screen a range of bases, moving from weaker to stronger options. For sterically hindered couplings, stronger inorganic bases are often required.
-
Good Starting Point: Potassium Phosphate (K₃PO₄) is an excellent, broadly applicable base.
-
Stronger Options: Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK) can be highly effective but be mindful that strong alkoxides can potentially hydrolyze the methyl ester at elevated temperatures.[4][11]
-
-
-
Cause 3: Suboptimal Solvent or Temperature. The reaction may be kinetically slow due to steric hindrance, requiring more thermal energy. The solvent must also be able to dissolve all reactants, including the inorganic base, to a sufficient degree.
-
Solution: Use a high-boiling aprotic solvent and ensure the reaction temperature is adequate.
-
Recommended Solvents: 1,4-Dioxane, Toluene, or 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices.[9][12] A small amount of water (e.g., in a 4:1 or 10:1 solvent:water ratio) is often added to help solubilize the base.[11][12]
-
Recommended Temperature: Start at 80 °C and, if conversion is slow, increase to 100-110 °C. Monitor for potential decomposition or side reactions at higher temperatures.[2][5][13]
-
-
-
Cause 4: Poor Reagent Quality or Reaction Setup. Oxygen can deactivate the catalyst, and water can promote side reactions.[11][14]
-
Solution: Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions.
-
Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective.[13] Alternatively, sparging the solvent with argon or nitrogen for 20-30 minutes before adding the catalyst can suffice.[7][11]
-
Reagent Quality: Use a fresh bottle of palladium catalyst and high-purity boronic acid. Boronic acids can degrade on storage.
-
-
Q2: I'm observing significant byproducts. What are they and how can I minimize them?
The formation of byproducts is a clear indicator that a competing reaction pathway is active. Identifying the byproduct is the first step to mitigating its formation.
-
Byproduct 1: Protodeboronation (Ar-H from Boronic Acid). This occurs when the boronic acid reacts with a proton source (often water) to lose its boron moiety, halting the catalytic cycle for that equivalent of the coupling partner.[8][15]
-
How to Minimize:
-
Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol ester (a boronate ester). These are significantly more stable and less prone to protodeboronation.[8]
-
Control Water Content: While some water can be beneficial, excess water can accelerate this side reaction. Try running the reaction under anhydrous conditions with a strong, non-aqueous soluble base like K₃PO₄ in Toluene or Dioxane.[7]
-
-
-
Byproduct 2: Hydrodehalogenation (Methyl 2-fluorobenzoate). This is the replacement of the bromine atom on your starting material with a hydrogen atom. It is often caused by the formation of a palladium-hydride (Pd-H) intermediate.[7][14]
-
How to Minimize:
-
Optimize Ligand and Base: This side reaction is highly dependent on the reaction conditions. Weaker bases like K₂CO₃ or Cs₂CO₃ may be less prone to generating Pd-H species than strong alkoxides.[7] Bulky phosphine ligands can sometimes favor the desired reductive elimination over dehalogenation.
-
Avoid Hydride Sources: Solvents like alcohols can be hydride sources. If possible, stick to aprotic solvents like dioxane, THF, or toluene.[7]
-
-
-
Byproduct 3: Homocoupling (Biaryl of Boronic Acid). This is the coupling of two molecules of the boronic acid partner. It is almost always caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate a separate catalytic cycle for homocoupling.[14]
Frequently Asked Questions (FAQs)
This section covers fundamental questions about designing your reaction setup.
Q: Why is this compound considered a challenging substrate?
A: The challenge arises from the conflicting effects of the ortho-fluoro substituent.
-
Electronic Activation: As an electron-withdrawing group, the fluorine atom increases the electrophilicity of the aryl halide, which generally accelerates the rate-limiting oxidative addition of the C-Br bond to the Pd(0) center.[1][16]
-
Steric Hindrance: Its position ortho to the bromine atom creates significant steric bulk. This can hinder the approach of the bulky palladium catalyst, slowing down oxidative addition and subsequent steps. This steric clash is the primary reason standard Suzuki conditions often fail.[4][5]
Q: How do I select the optimal catalyst and ligand system?
A: For this substrate, the ligand is the most critical variable. You need a ligand that is both bulky and electron-donating to create a highly active catalyst capable of overcoming the steric barrier.
| Catalyst/Ligand System | Suitability for this Substrate | Rationale |
| Pd(PPh₃)₄ | Low | Triphenylphosphine is not bulky or electron-rich enough for challenging, sterically hindered couplings. Often leads to low or no conversion.[6] |
| PdCl₂(dppf) | Moderate | Dppf is a good general-purpose ligand but may not provide the necessary activity for this specific hindered substrate. It can be a good starting point if more advanced ligands are unavailable. |
| Pd(OAc)₂ / SPhos or XPhos | High | This is the recommended starting point. Buchwald-type biaryl phosphine ligands are bulky and highly electron-donating, designed specifically for difficult cross-couplings.[7] |
| Pd-NHC Complexes | High | N-Heterocyclic Carbenes (NHCs) are excellent σ-donors and can form very stable and active catalysts. They are a powerful alternative to phosphine ligands for hindered substrates.[4] |
Q: What is the role of the base, and how do I choose the right one?
A: The base activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is necessary for the transmetalation step.[1][10] The choice of base can dramatically affect the yield.
| Base | Strength | Common Use Case & Notes |
| K₂CO₃ / Na₂CO₃ | Moderate | A common, mild base. May not be strong enough for this hindered reaction but is a good choice if the boronic acid partner is very reactive.[11][12] |
| K₃PO₄ | Strong | An excellent all-around choice. It is non-nucleophilic, has good solubility in mixed aqueous/organic solvents, and is often effective where carbonates fail.[8] |
| Cs₂CO₃ | Strong | Often provides higher yields due to the high solubility of cesium salts in organic solvents, which can accelerate the reaction.[11] |
| t-BuOK | Very Strong | Can be highly effective for very challenging couplings but carries a risk of hydrolyzing the methyl ester, especially at high temperatures. Use with caution.[4] |
Visualized Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams outline the troubleshooting process and the fundamental reaction mechanism.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. It is designed to address the steric hindrance and electronic nature of the substrate.
Reagents & Stoichiometry
| Reagent | Molar Eq. | Example (1 mmol scale) | Notes |
| This compound | 1.0 | 233 mg | Limiting Reagent |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 mmol | A slight excess helps drive the reaction to completion. |
| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg | Palladium Source |
| SPhos | 0.04 (4 mol%) | 16.4 mg | Ligand (Pd:Ligand ratio of 1:2) |
| K₃PO₄ | 2.5 | 531 mg | Base |
| 1,4-Dioxane / H₂O (5:1) | - | 5 mL Dioxane, 1 mL H₂O | Anhydrous, degassed solvent |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8][12]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ (0.02 eq) and SPhos ligand (0.04 eq).
-
Solvent Addition: Add the degassed 1,4-Dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting aryl bromide. The reaction is typically complete within 4-12 hours.[12]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[12]
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[12]
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Stockland, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(25), 5411–5414. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Royal Society of Chemistry. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2015). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reactions of Methyl 3-bromo-2-fluorobenzoate
Welcome to the technical support center for Methyl 3-bromo-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
I. General Handling and Stability
Question: What are the key stability concerns with this compound?
Answer: this compound is a relatively stable compound under standard laboratory conditions.[1] However, two primary considerations are its susceptibility to hydrolysis and its behavior at elevated temperatures.
-
Hydrolysis: The methyl ester functionality can undergo hydrolysis to the corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid, particularly in the presence of strong acids or bases, or with prolonged exposure to moisture at elevated temperatures.[2][3] This can be a significant issue in reactions run in aqueous basic conditions, such as some Suzuki-Miyaura couplings.
-
Thermal Stability: The compound is stable at typical reaction temperatures for cross-coupling reactions. However, excessively high temperatures, especially in the presence of a base, could potentially lead to decomposition or unwanted side reactions.
II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Below are troubleshooting guides for the most frequently encountered byproducts in these transformations.
A. Suzuki-Miyaura Coupling
Question: I am observing significant amounts of homocoupled biaryl byproduct (from my boronic acid/ester) in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
Answer: The formation of a biaryl byproduct derived from the homocoupling of your organoboron reagent is a common issue in Suzuki-Miyaura reactions.[4]
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid. It can also be exacerbated by certain palladium catalysts and reaction conditions that favor the transmetalation of two organoboron fragments to the palladium center before reductive elimination with the aryl halide can occur.
Troubleshooting Strategies:
| Strategy | Rationale |
| Thorough Degassing | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. This minimizes the presence of oxygen. |
| Optimize Catalyst System | Screen different palladium precursors and ligands. For instance, bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling. |
| Control Reagent Stoichiometry | Use a slight excess (typically 1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling. |
| Choice of Base and Solvent | The choice of base and solvent can influence the rate of the desired reaction versus side reactions. An optimal combination should be empirically determined. |
Question: My main byproduct is the debrominated starting material (Methyl 2-fluorobenzoate). How can I minimize this protodebromination?
Answer: Protodebromination, or dehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of Methyl 2-fluorobenzoate.[4][5][6]
Causality: This byproduct arises from the reaction of the aryl-palladium intermediate with a proton source in the reaction mixture. Potential proton sources include water, alcohols (if used as a solvent or present as an impurity), or even the amine in Buchwald-Hartwig reactions. The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates with the aryl group.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Ensure all solvents and reagents are rigorously dried. Use of freshly distilled solvents and oven-dried glassware is recommended. |
| Choice of Base | A non-nucleophilic, anhydrous base can be beneficial. The presence of hydroxide or alkoxides can sometimes contribute to this side reaction. |
| Ligand Selection | The electronic and steric properties of the phosphine ligand can influence the rate of reductive elimination versus protodebromination. Screening different ligands is advisable. |
| Temperature Control | Lowering the reaction temperature may disfavor the dehalogenation pathway. |
.dot
Caption: Troubleshooting Flowchart for Buchwald-Hartwig Amination.
III. Other Potential Reactions and Byproducts
Question: Can I perform a Grignard reaction with this compound? What are the potential complications?
Answer: While it is possible to form a Grignard reagent from this compound, there are significant potential complications.
Challenges:
-
Reaction with the Ester: The primary issue is that the newly formed Grignard reagent is a strong nucleophile and will readily react with the methyl ester of another molecule of the starting material. This will lead to a complex mixture of products.
-
Biphenyl Formation: As with many Grignard reactions, the formation of a biphenyl byproduct through homocoupling of the aryl halide is a possibility. [7] Recommendations: If a Grignard-type reaction is desired, it is highly advisable to first protect the carboxylic acid (e.g., as a different ester that is more robust or can be selectively cleaved) or to use the corresponding 3-bromo-2-fluorobenzoic acid and perform a halogen-metal exchange at low temperature, followed by quenching with the desired electrophile.
Question: Is Directed ortho-Metalation (DoM) a viable strategy with this substrate?
Answer: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, but its application to this compound is complex. [8][9][10] Considerations:
-
Competing Reaction Sites: The molecule has multiple sites that can interact with a strong base like an organolithium reagent. The fluorine and the ester group can act as directing metalation groups (DMGs), potentially leading to lithiation at the C2 or C4 positions. However, the bromine atom is also susceptible to halogen-metal exchange, which is often a very fast process.
-
Product Mixtures: The competition between ortho-deprotonation and bromine-lithium exchange can lead to a mixture of organolithium intermediates and, consequently, a mixture of products after quenching with an electrophile.
Recommendations: For selective functionalization via lithiation, it is generally more predictable to start with a substrate that has only one strongly directing group and no competing reactive sites like a halogen that can undergo exchange.
IV. Experimental Protocol: Suzuki-Miyaura Coupling
Below is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using this compound.
Reaction: this compound with Phenylboronic Acid
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Catalyst Addition:
-
Under a positive flow of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
-
Solvent Addition:
-
Add a degassed solvent mixture, for example, a 4:1 ratio of toluene to water (e.g., 8 mL of toluene and 2 mL of water).
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to 90 °C using a preheated oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
V. References
-
Can methyl benzoate be hydrolyzed? - Quora. (2021, January 27). Quora.
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(2), 65-68.
-
Mechanism, Byproduct, and New Ligand Design in Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.).
-
Methyl benzoate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
-
What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com.
-
Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube.
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (n.d.). The Journal of Organic Chemistry.
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
-
Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
-
Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent. (n.d.). Benchchem.
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
-
Directed (ortho) Metallation. (n.d.).
-
Grignard Reaction. (n.d.).
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259.
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (n.d.).
-
Exploring this compound: Properties and Applications. (n.d.).
-
Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?
-
Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2010, July 12). University of Edinburgh Research Explorer.
-
Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
-
The Grignard Reaction. (n.d.).
-
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. (n.d.). Benchchem.
-
206551-41-9|this compound|BLD Pharm. (n.d.).
-
Kashani, S. K., Jessiman, J. E., & Stryker, J. M. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
Sources
- 1. innospk.com [innospk.com]
- 2. quora.com [quora.com]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. sci-hub.box [sci-hub.box]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Fluorinated Substrates
Welcome to the technical support center for Sonogashira cross-coupling reactions, with a specialized focus on the unique challenges presented by fluorinated substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this powerful C-C bond-forming reaction. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies in a direct question-and-answer format.
FAQs and Troubleshooting Guides
Question 1: My Sonogashira reaction with a fluoroarene is not proceeding at all. What are the most likely initial points of failure?
Answer: A complete failure of the reaction, especially with fluorinated substrates, typically points to fundamental issues with the catalyst, reagents, or reaction environment. Fluoroarenes are known to be less reactive than their bromo or iodo counterparts in Sonogashira couplings.[1][2]
Core Areas to Investigate:
-
Catalyst Integrity:
-
Palladium Source: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3][4] This reduction is often facilitated by an amine base or phosphine ligands.[3] A common sign of catalyst decomposition is the formation of a black precipitate, known as "palladium black," which indicates that the active Pd(0) has agglomerated and is no longer catalytically active.[4][5]
-
Copper Co-catalyst: If you are performing a traditional Sonogashira, the freshness of the copper(I) iodide (CuI) is critical. CuI can oxidize over time, hindering its role in the formation of the copper acetylide intermediate.[6]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[4] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also contribute to the decomposition of the Pd(0) catalyst.[4][6] It is imperative to thoroughly degas your solvent and maintain the reaction under a strict inert atmosphere (argon or nitrogen).[4][6]
-
Reagent Purity: Impurities in the fluoroarene, alkyne, solvent, or base can act as catalyst poisons.[4] Ensure all reagents are of high purity and that solvents and amine bases are anhydrous.[4][6]
-
Question 2: I'm observing very low conversion rates when using an electron-rich fluoroarene. How can I improve the yield?
Answer: Electron-rich fluoroarenes are particularly challenging substrates for Sonogashira coupling due to the strong C-F bond and the electron-donating nature of the substituents, which disfavors oxidative addition to the palladium center. A recent study has shown that a highly efficient Pd-catalyzed Sonogashira coupling of various aryl fluorides, including unreactive electron-rich ones, can be achieved using LiHMDS as a promoter.[7][8]
Strategies for Enhancing Reactivity:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich fluoroarenes, more electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition.[1] Consider ligands like P(t-Bu)₃, t-Bu₂PCy, or t-BuPCy₂.[9] The stereoelectronic properties of the phosphine ligand significantly influence the reaction's performance.[9]
-
Elevated Temperature: Unlike reactions with more reactive aryl iodides that can often proceed at room temperature, couplings with fluoroarenes typically require higher temperatures to overcome the activation energy of the C-F bond cleavage.[3][10]
-
Base Selection: The choice of base is crucial. While common amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used, stronger bases might be necessary for less reactive substrates.[11] The use of LiHMDS has been specifically reported to be effective for the Sonogashira coupling of aryl fluorides.[7][8]
Experimental Protocol for Low-Reactivity Fluoroarenes:
-
To a dried Schlenk flask under an argon atmosphere, add the fluoroarene (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Finally, add the base (e.g., LiHMDS, 2.0-3.0 equiv) portion-wise at a controlled temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.
Question 3: My reaction is producing a significant amount of alkyne homocoupling (Glaser) product. What is causing this and how can it be minimized?
Answer: The formation of alkyne dimers, a result of Glaser-Hay coupling, is a frequent side reaction in copper-catalyzed Sonogashira reactions.[4] This side reaction is primarily promoted by the presence of oxygen and an excess of the copper co-catalyst.[4]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: The most effective way to suppress Glaser coupling is to rigorously exclude oxygen from the reaction system.[4] This involves using properly degassed solvents and maintaining a positive pressure of an inert gas.
-
Reduce Copper Loading: While the copper co-catalyst accelerates the desired reaction, excessive amounts can increase the rate of homocoupling.[4] It's often beneficial to use the minimum effective amount of CuI.
-
Copper-Free Sonogashira: The most definitive solution is to switch to a copper-free Sonogashira protocol.[12][13] These methods have been developed specifically to avoid the issue of alkyne homocoupling.[12][13] They often require different ligands and reaction conditions to facilitate the direct interaction of the alkyne with the palladium center.[1]
Question 4: I'm observing a black precipitate in my reaction vessel. What is it, and what are the implications?
Answer: The appearance of a black precipitate, commonly referred to as "palladium black," is a visual indicator of the decomposition of your palladium catalyst.[4][5] This occurs when the catalytically active Pd(0) species agglomerates and precipitates from the solution, rendering it inactive.[4]
Causes and Preventative Measures:
| Cause | Preventative Measure |
| Presence of Oxygen | Maintain a strict inert atmosphere throughout the reaction setup and execution.[4] |
| Impurities in Reagents/Solvents | Use high-purity, anhydrous reagents and solvents.[4] |
| Inappropriate Solvent Choice | While common, some solvents like THF have been anecdotally reported to promote the formation of palladium black under certain conditions.[5] Consider screening alternative solvents like DMF or toluene. |
| Incorrect Temperature | Overheating can lead to catalyst decomposition. Optimize the reaction temperature for your specific substrates. |
Question 5: What is the general reactivity trend for aryl halides in Sonogashira coupling, and how do fluoroarenes fit into this?
Answer: The reactivity of the aryl or vinyl halide is a dominant factor in the success of a Sonogashira reaction. The general reactivity trend is as follows:
Aryl iodides are the most reactive and can often be coupled at room temperature.[3] Aryl bromides are less reactive and typically require heating.[3] Aryl chlorides and fluorides are the least reactive due to the high strength of the carbon-halogen bond and require more specialized catalytic systems and harsher conditions to proceed.[1] The development of methods for the coupling of aryl fluorides is an active area of research.[7][14]
Visualization of Key Processes
Sonogashira Catalytic Cycle (Copper-Catalyzed)
Caption: The catalytic cycle of a traditional copper-catalyzed Sonogashira reaction.
Troubleshooting Workflow for Failed Reactions
Caption: A decision-making workflow for troubleshooting failed Sonogashira reactions.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dehalogenation of Methyl 3-bromo-2-fluorobenzoate
A Senior Application Scientist's Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for Methyl 3-bromo-2-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. This compound is a valuable intermediate, particularly for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.[1][2] However, its electronic properties can make it susceptible to a common and frustrating side reaction: hydrodehalogenation, the replacement of the bromine atom with hydrogen.
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, understand, and ultimately prevent this unwanted side reaction, ensuring higher yields and purity for your desired products.
Troubleshooting Guide: Minimizing Dehalogenation
This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.
Q1: I'm observing a significant amount of the dehalogenated byproduct, Methyl 2-fluorobenzoate, in my cross-coupling reaction. What are the primary causes?
A1: The formation of Methyl 2-fluorobenzoate is a classic case of hydrodehalogenation, a competitive side reaction within the palladium catalytic cycle.[3] After the initial oxidative addition of the Pd(0) catalyst to the C-Br bond of your substrate, the resulting Ar-Pd(II)-Br complex can follow two main pathways:
-
Desired Pathway (Cross-Coupling): Transmetalation with your coupling partner (e.g., a boronic acid in Suzuki coupling) followed by reductive elimination to yield the desired product.
-
Undesired Pathway (Dehalogenation): Interception of the Ar-Pd(II)-Br complex by a hydride source to form an Ar-Pd(II)-H intermediate. This species then undergoes rapid reductive elimination to release the dehalogenated arene and regenerate the Pd(0) catalyst.[4]
The primary causes of dehalogenation are directly linked to the availability of a hydride (H⁻) source. Common sources in a reaction mixture include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination to generate hydrides.
-
Solvents: Protic solvents like alcohols (methanol, ethanol) or even residual water can serve as hydride or proton sources that lead to dehalogenation.[3][5]
-
Reagents: Impurities in reagents or the decomposition of coupling partners, such as boronic acids (protodeboronation), can create conditions favorable for dehalogenation.[4][6]
The electronic nature of this compound, with its electron-withdrawing fluorine and methyl ester groups, can make the initial oxidative addition step relatively facile, giving more opportunity for the competing dehalogenation pathway to occur if the subsequent transmetalation step is slow.
Q2: How can I strategically optimize my reaction conditions to favor cross-coupling over dehalogenation?
A2: A systematic optimization of your reaction parameters is the key to suppressing dehalogenation. The goal is to accelerate the rate of reductive elimination of your desired product relative to the rate of the dehalogenation pathway.
Catalyst & Ligand Selection is Critical
The choice of ligand is arguably the most impactful factor. Ligands modulate the steric and electronic properties of the palladium center.[7]
-
Problem: Traditional, less bulky ligands like triphenylphosphine (PPh₃) can result in unstable intermediates that are more prone to side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr.[8][9] These ligands promote the final reductive elimination step, accelerating the formation of the desired C-C bond and outcompeting the dehalogenation pathway.[7] They also stabilize the Pd(0) state, preventing the formation of palladium black.
Base Selection: Avoid Hydride Donors
The base is essential for the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling), but it can also be a primary source of unwanted hydrides.[8]
-
Problem: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to cause dehalogenation, especially at elevated temperatures.
-
Solution: Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice. Carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also effective and less likely to act as hydride sources.[6][8]
Solvent & Additives: Maintain an Aprotic Environment
The reaction medium can either stabilize or destabilize key intermediates and can be a direct participant in side reactions.
-
Problem: Protic solvents (alcohols, water) can directly provide a proton/hydride source, leading to significant dehalogenation.[3][5] While a small amount of water is often necessary to solubilize the base and facilitate the Suzuki cycle, excess water is detrimental.
-
Solution: Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[8] If an aqueous base is required, minimize the amount of water used. Thoroughly drying reagents and solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.
Quantitative Parameter Comparison
The following table summarizes the general effect of key parameters on the formation of the dehalogenated byproduct.
| Parameter | Condition to AVOID (High Dehalogenation) | Recommended Condition (Low Dehalogenation) | Rationale |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, NHCs (e.g., IPr) [8][9] | Bulky, electron-rich ligands accelerate reductive elimination of the desired product. |
| Base | NaOtBu, KOtBu, other strong alkoxides | K₃PO₄, Cs₂CO₃, K₂CO₃ [8][10] | Inorganic bases are less likely to be hydride sources. |
| Solvent | Methanol, Ethanol, Isopropanol | Toluene, Dioxane, THF (anhydrous) [8][11] | Aprotic solvents do not act as hydride/proton donors. |
| Water | Excess water | Minimal water or strictly anhydrous conditions [5] | Water can be a source of protons that lead to dehalogenation. |
| Temperature | Excessively high temperatures | Lowest effective temperature (e.g., 80-100 °C) [6] | Higher temperatures can accelerate side reactions and reagent decomposition. |
Q3: My Suzuki-Miyaura coupling is particularly problematic. What specific troubleshooting workflow should I follow?
A3: Suzuki couplings are highly sensitive to the interplay of all components. If you are observing >10% dehalogenation, follow this systematic troubleshooting workflow.
Sample Protocol: Low-Dehalogenation Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound while minimizing side reactions.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Bake the reaction glassware in an oven (>120 °C) overnight and cool under a stream of inert gas. Finely grind the K₃PO₄ base using a mortar and pestle and dry it in the oven or under high vacuum.
-
Reagent Addition: To the cooled Schlenk flask, add this compound, the boronic acid/ester partner, and the dried K₃PO₄.
-
Degassing: Seal the flask, and evacuate and backfill with inert gas three to five times to thoroughly remove oxygen.
-
Solvent & Catalyst Addition: Add the anhydrous solvent via syringe. Bubble the inert gas through the solvent for 15-20 minutes to degas it. Finally, add the palladium pre-catalyst as a solid in one portion under a positive flow of inert gas.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[6] The reaction is typically complete in 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Frequently Asked Questions (FAQs)
Q: What exactly is hydrodehalogenation? A: Hydrodehalogenation is a chemical reaction in which a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. In the context of cross-coupling chemistry, it is an undesired side reaction that reduces the yield of the intended product.[3]
Q: Why is this specific molecule, this compound, susceptible to this problem? A: The aromatic ring of this molecule is substituted with two electron-withdrawing groups: a fluorine atom at the 2-position and a methyl ester at the 1-position. These groups make the carbon atom attached to the bromine more electron-deficient, which generally facilitates the initial oxidative addition of Pd(0) into the C-Br bond. If the subsequent steps in the desired coupling cycle are slow, this reactive intermediate has a greater opportunity to be intercepted by a hydride source, leading to dehalogenation.
Q: Are there specific considerations for other coupling reactions like Buchwald-Hartwig or Sonogashira? A: Yes.
-
Buchwald-Hartwig Amination: This reaction can also suffer from dehalogenation. The choice of base and ligand is equally critical. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the dehalogenated arene.[7][12] Using bulky biarylphosphine ligands is a standard approach to minimize this.[7]
-
Sonogashira Coupling: Dehalogenation can be an issue, sometimes exacerbated by the copper(I) co-catalyst. If significant dehalogenation is observed, switching to a copper-free Sonogashira protocol can be beneficial.[10][13] The choice of base and solvent system is also key; using an inorganic base like K₂CO₃ in a non-amine solvent like DMF can sometimes be more effective than the traditional amine base/solvent system.[10]
Q: How should I properly store and handle this compound? A: this compound is typically a white to pale yellow solid at room temperature.[1][14] It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture, to ensure its stability and purity. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(22), 4413–4422. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099–4107. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic-chemistry.org. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Dembinski, R., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 385-403. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 711-717. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Sharma, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 25867-25892. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 4(23), 4167–4170. [Link]
-
Harding, J. R., et al. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 5, 13. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2736–2757. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Liu, Y., et al. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Organic & Biomolecular Chemistry, 16(43), 8344-8348. [Link]
-
ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Organic Letters, 11(19), 4342–4345. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Wikipedia. (2023). Heck reaction. In Wikipedia. [Link]
-
LookChem. (n.d.). 3-Bromo-2-fluorobenzoic acid methyl ester. [Link]
-
Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
Pearson, D. P., & Gibson, S. E. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (11), 1839-1842. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org. [Link]
-
Pearson Education. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(1), 173. [Link]
-
Reva, I., et al. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 23(12), 3128. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
Technical Support Center: Improving Reaction Rates of Methyl 3-bromo-2-fluorobenzoate Couplings
An advanced guide to overcoming common hurdles in palladium-catalyzed cross-coupling reactions involving Methyl 3-bromo-2-fluorobenzoate, designed for chemistry professionals.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with this compound. This substrate presents a unique combination of steric and electronic challenges that can often lead to sluggish or incomplete reactions. This document is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.
Understanding the Substrate: Inherent Challenges
This compound is considered a challenging substrate for several reasons that impede key steps in the catalytic cycle. A clear understanding of these factors is the first step toward successful reaction optimization.
-
Steric Hindrance : The fluorine atom at the ortho-position to the bromine creates significant steric bulk around the C-Br bond. This hindrance can slow down the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, which is often the rate-determining step.[1][2]
-
Electronic Effects : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This can influence the electron density of the aromatic ring and the reactivity of the C-Br bond.
-
Base-Labile Ester Group : The methyl ester functionality is susceptible to hydrolysis under strongly basic conditions, particularly at elevated temperatures, leading to unwanted side products.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound so slow compared to simpler aryl bromides?
A1: The primary reason is the steric hindrance imposed by the ortho-fluoro substituent.[1][2] This bulkiness makes it difficult for the palladium catalyst to access and break the C-Br bond during the oxidative addition step, which is often the bottleneck of the entire catalytic cycle.[6] Standard ligands like triphenylphosphine may not be sufficient to create a reactive enough catalyst. You will likely need a more specialized ligand system designed for sterically demanding substrates.[1][7]
Q2: Which class of ligands is generally recommended for this type of hindered substrate?
A2: For sterically hindered aryl halides, bulky and electron-rich phosphine ligands are the gold standard.[7][8] Specifically, Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][9] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is better able to overcome the steric barrier for oxidative addition.[10]
Q3: How does the ortho-fluoro group electronically influence the reaction?
A3: Fluorine is strongly electron-withdrawing via the inductive effect, which can increase the electrophilicity of the aryl ring. While this can sometimes facilitate oxidative addition, the steric effects often dominate. The electronic nature of the substrate becomes particularly important when considering side reactions or the reactivity of other positions on the ring.[11]
Q4: Can I use stronger bases like sodium tert-butoxide to accelerate the reaction?
A4: While strong bases can accelerate some steps of the catalytic cycle, particularly in Buchwald-Hartwig aminations, they pose a significant risk of hydrolyzing the methyl ester group on your substrate.[12] For Suzuki and Sonogashira couplings, it is generally advisable to start with milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ to preserve the ester functionality.[4][13] If a stronger base is required, the reaction should be run at the lowest effective temperature and monitored closely for byproduct formation.
Troubleshooting Guide: Specific Coupling Reactions
This section provides a systematic approach to resolving common issues for specific reaction types.
Issue 1: Sluggish or Incomplete Suzuki-Miyaura Coupling
My Suzuki-Miyaura reaction stalls, with significant starting material remaining even after prolonged heating. What should I do?
This is a classic symptom of inefficient oxidative addition or transmetalation. Here is a logical workflow to address the problem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 11. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection for Difficult Couplings with Methyl 3-bromo-2-fluorobenzoate
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with Methyl 3-bromo-2-fluorobenzoate. This sterically hindered and electron-deficient substrate presents unique challenges that can often lead to low yields or failed reactions. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth troubleshooting strategies and frequently asked questions to ensure your success in the lab.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments. We'll explore the root causes and provide actionable solutions based on established chemical principles.
Issue 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled, resulting in low yield.
Potential Causes & Troubleshooting Steps:
-
Slow Oxidative Addition: The electron-withdrawing nature of the fluoro and ester groups, combined with the steric hindrance from the ortho-fluoro substituent, can make the initial oxidative addition of the palladium(0) catalyst to the aryl bromide bond the rate-limiting step.[1][2]
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ may be ineffective.[1] Switch to Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3] These ligands are designed to accelerate both oxidative addition and the final reductive elimination step.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating properties.[1]
-
Solution 2: Utilize a Pd(0) Source or an Efficient Precatalyst. While Pd(II) sources like Pd(OAc)₂ are common, their in-situ reduction to the active Pd(0) species can be inefficient.[3] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or using a pre-activated catalyst (e.g., a palladacycle), can be beneficial.[3]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow, especially with sterically hindered substrates.
-
Solution 1: Optimize the Base. A strong base is often required to facilitate this step.[3] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1][3] The choice of base can significantly influence the reaction outcome.[1]
-
Solution 2: Consider the Solvent System. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard.[1] The water can aid in the dissolution of the base and facilitate the transmetalation step. However, ensure your solvents are rigorously degassed to prevent catalyst deactivation.[3]
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid reacts with residual water or protic solvents to form an arene, consumes your coupling partner.[1]
-
Solution: Use Anhydrous Conditions and Optimize the Base. While some water can be beneficial, excess water can promote this side reaction.[1] Using anhydrous solvents and carefully selecting a base that is less prone to promoting protodeboronation (e.g., K₃PO₄ over hydroxides) can mitigate this issue.[1]
-
Troubleshooting Workflow: Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Issue 2: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is not proceeding.
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance: The ortho-fluoro group significantly hinders the approach of the amine to the palladium center.
-
Solution 1: Judicious Ligand Selection is Key. For sterically demanding couplings, highly active and bulky ligands are essential.[4] Ligands such as BrettPhos for primary amines and RuPhos for secondary amines have shown broad applicability and high efficacy in challenging C-N cross-coupling reactions.[5] These ligands help to create a more open coordination sphere around the palladium, facilitating the binding of the amine.
-
Solution 2: Use a Strong, Non-Nucleophilic Base. A strong base is required to deprotonate the amine, forming the palladium-amido intermediate.[6] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective choices.[7][8] LHMDS is particularly useful for substrates with base-sensitive functional groups.[5]
-
-
Catalyst Inhibition by the Base: In some cases, the base can compete with the amine for coordination to the palladium center, inhibiting the reaction.[9][10]
-
Solution: Modulate Base Concentration and Type. The effect of base concentration can be complex; in some systems, increasing it can be detrimental.[9][10] If catalyst inhibition is suspected, a careful screen of different bases and their concentrations is warranted. Soluble organic bases like DBU can also be considered, but their role in the catalytic cycle can be intricate.[11]
-
-
Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier.
-
Solution: Increase the Reaction Temperature. Solvents with higher boiling points like toluene or dioxane are often used to allow for higher reaction temperatures (typically 80-110 °C), which can be necessary for difficult couplings.[6]
-
Catalyst and Ligand Selection Guide for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Rationale |
| Primary Amines | BrettPhos | Excellent for a wide range of primary amines, including those with functional groups.[5] |
| Secondary Amines | RuPhos | Highly effective for the coupling of various secondary amines with aryl halides.[5] |
| Weakly Binding Amines | AlPhos | Shown to be active in the coupling of weakly binding amines.[11] |
Issue 3: I am observing significant amounts of Glaser-Hay homocoupling of my terminal alkyne in a Sonogashira reaction.
Potential Causes & Troubleshooting Steps:
-
Copper(I) Co-catalyst: The copper(I) co-catalyst, while facilitating the formation of the copper acetylide, is also responsible for promoting the undesired oxidative homocoupling of the alkyne (Glaser-Hay coupling).[12]
-
Solution 1: Perform a Copper-Free Sonogashira Coupling. Several protocols have been developed that eliminate the need for a copper co-catalyst.[13][14] These reactions often require a suitable palladium catalyst, a phosphine ligand, and an amine base.
-
Solution 2: Optimize Reaction Conditions in Copper-Catalyzed Systems. If a copper-free system is not feasible, minimizing the concentration of the copper catalyst and ensuring strictly anaerobic conditions can help to suppress homocoupling. The choice of amine base can also play a role.[15]
-
-
Presence of Oxygen: Oxygen can promote the oxidative dimerization of the copper acetylide intermediate.
-
Solution: Rigorous Degassing. Ensure that all solvents and the reaction headspace are thoroughly purged with an inert gas (argon or nitrogen) to remove any traces of oxygen.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst system for couplings with sterically hindered and electron-deficient aryl halides like this compound?
A1: There is no single "best" catalyst system, as the optimal choice depends on the specific coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner. However, a common starting point for such challenging substrates is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[3][17] These ligands have demonstrated broad utility and high activity in a variety of cross-coupling reactions involving difficult substrates.[4]
Q2: How critical is the choice of base, and what are the key differences between common bases like K₂CO₃, K₃PO₄, and NaOtBu?
A2: The choice of base is critical and can be the deciding factor between a successful and a failed reaction.[1][18]
-
K₂CO₃: A moderately strong base, often used in Suzuki couplings. It may not be strong enough for very challenging substrates.
-
K₃PO₄: A stronger base than K₂CO₃, it is often more effective for difficult Suzuki couplings, particularly with sterically hindered substrates.[3]
-
NaOtBu: A very strong, non-nucleophilic base, commonly used in Buchwald-Hartwig aminations to deprotonate the amine coupling partner.[19]
Q3: Can I perform these coupling reactions under air, or is an inert atmosphere always necessary?
A3: An inert atmosphere (argon or nitrogen) is highly recommended for all palladium-catalyzed cross-coupling reactions.[16] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields.[3] While some modern, air-stable precatalysts have been developed, for challenging substrates like this compound, excluding oxygen is crucial for reproducibility and success.[13]
Q4: My reaction looks black and heterogeneous. Does this mean the catalyst has decomposed?
A4: Not necessarily. The formation of a black precipitate, often referred to as "palladium black," can be an indication of catalyst decomposition. However, many successful coupling reactions, particularly those using Pd(dppf)Cl₂, turn black during the reaction.[2] It is more important to monitor the reaction progress by techniques like TLC, GC-MS, or LC-MS to determine if the reaction is proceeding as expected.[6]
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[1]
-
Evacuate and backfill the flask with the inert gas three times.[1]
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1-0.5 M with respect to the aryl bromide.[3]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Representative Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and should be optimized for your specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (for primary amines) or RuPhos Pd G3 precatalyst (for secondary amines) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and NaOtBu.[6]
-
Add this compound and the amine coupling partner.[6]
-
Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.[6]
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Methyl 3-bromo-2-fluorobenzoate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-fluorobenzoate (CAS 206551-41-9). As a versatile synthetic intermediate, this compound is frequently utilized in cross-coupling and nucleophilic substitution reactions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experimental work-up procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Question: My Suzuki-Miyaura coupling reaction has a low yield after work-up. What are the potential causes and solutions?
Answer:
Low yield in a Suzuki-Miyaura coupling is a common issue that can stem from several factors during the reaction or work-up phase. Here’s a breakdown of potential causes and actionable solutions.
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the consumption of the starting material.
-
Catalyst Deactivation: The Palladium (Pd) catalyst can be sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to catalyst deactivation.[3]
-
Product Loss During Extraction: The desired product might have partial solubility in the aqueous layer, leading to losses during the liquid-liquid extraction phase.
-
Side Reactions: Hydrolysis of the methyl ester group to the corresponding carboxylic acid can occur, especially if the reaction is run under strongly basic conditions for extended periods or at high temperatures.
-
Inefficient Purification: The product may be lost during column chromatography due to improper solvent system selection or co-elution with impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Solutions:
-
Extraction: If product loss is suspected, perform additional extractions (3-4 times) of the aqueous layer with a suitable organic solvent like ethyl acetate.[4] Combine all organic layers for maximization of recovery.
-
Catalyst Removal: After extraction, palladium residues can sometimes complicate purification. Filtering the reaction mixture through a pad of Celite before extraction can help remove heterogeneous catalyst residues.[4]
-
Purification: For purification of the crude product, column chromatography on silica gel is typically effective. Use a gradient elution system, for example, starting with pure hexanes and gradually increasing the proportion of ethyl acetate, to ensure good separation.[3]
Question: I'm observing an emulsion during the aqueous work-up. How can I resolve this?
Answer:
Emulsion formation during liquid-liquid extraction can be persistent and lead to poor separation and product loss.
Causes:
-
Presence of insoluble byproducts or catalyst residues acting as surfactants.
-
Vigorous shaking of the separatory funnel.
-
High concentration of dissolved salts.
Solutions:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up the emulsion and decreases the solubility of the organic product in the aqueous layer.[3]
-
Filter: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
Question: How do I remove unreacted 3-bromo-2-fluorobenzoic acid impurity from my product?
Answer:
If the starting material was synthesized by hydrolysis of the corresponding nitrile followed by esterification, or if the ester itself hydrolyzes during the reaction, you may have 3-bromo-2-fluorobenzoic acid as an impurity.
Solution:
-
Aqueous Base Wash: During the work-up, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium carbonate (Na₂CO₃) solution. The acidic impurity will be deprotonated to form its carboxylate salt, which is highly soluble in the aqueous layer and will be removed from the organic phase.
-
Verification: After the base wash, perform a final wash with water to remove any residual base from the organic layer before drying and concentrating.
Frequently Asked Questions (FAQs)
Question: What is a standard work-up procedure for a Suzuki-Miyaura reaction using this compound?
Answer:
A typical Suzuki-Miyaura work-up protocol aims to quench the reaction, separate the product from the aqueous phase and catalyst, and purify the final compound.
Standard Suzuki Coupling Work-up Protocol:
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.[3]
-
Quenching & Dilution: Dilute the mixture with an organic solvent such as ethyl acetate and water.[3]
-
Filtration (Optional): If significant solids (e.g., palladium on carbon or insoluble salts) are present, filter the entire mixture through a pad of Celite. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate to ensure full recovery of the product.[3][4]
-
Washing: Combine the organic layers. Wash sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue, typically by flash column chromatography on silica gel, using an appropriate eluent system like a hexane/ethyl acetate gradient.[3][4]
Caption: Standard experimental workflow for Suzuki coupling work-up.
Question: What are the key physical and chemical properties of this compound?
Answer:
Understanding the properties of your reagent is critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 206551-41-9 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to pale yellow solid or lump | [1][5] |
| Melting Point | 35-39 °C | [5][6] |
| Boiling Point | ~255 °C at 760 mmHg | [1][6] |
| Purity | Typically >98.0% | [5] |
| Solubility | Soluble in methanol and other common organic solvents. | [6][7] |
Question: What are the recommended safety and handling procedures for this compound?
Answer:
Proper safety measures are paramount when handling any chemical reagent. This compound has specific hazards that require attention.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container.[6] Room temperature storage is generally acceptable.[6]
Question: What type of reactions is this compound typically used in?
Answer:
The presence of both a bromine and a fluorine atom on the aromatic ring, along with the methyl ester, makes this compound a versatile intermediate.[1]
-
Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, where the carbon-bromine bond is selectively functionalized.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluorine and ester groups activates the ring, allowing the fluorine atom to be displaced by various nucleophiles. SₙAr reactions are a fundamental class of reactions for modifying aromatic rings.[9][10]
-
Intermediate Synthesis: It serves as a building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Apollo Scientific. (2022). Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and Applications.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- ChemicalBook. (2025). 3-Bromo-2-fluorobenzoic acid methyl ester.
- Chemistry LibreTexts. (2025). Purification of Products.
- Sigma-Aldrich. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- Echemi. (n.d.). This compound.
- Biosynth. (n.d.). This compound.
- LookChem. (n.d.). 3-Bromo-2-fluorobenzoic acid methyl ester.
- National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- Google Patents. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid.
- MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution.
- BLD Pharm. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-Bromo-2-fluorobenzoic acid methyl ester.
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 206551-41-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 7. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [amp.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methyl 3-bromo-2-fluorobenzoate Reactions with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of using Methyl 3-bromo-2-fluorobenzoate with strong bases. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. As Senior Application Scientists, our goal is to empower you to anticipate, diagnose, and resolve common side reactions encountered in your synthetic routes.
Section 1: Understanding the Reactivity Landscape
This compound is a versatile building block, but its reaction with strong bases can be a double-edged sword.[1][2] The presence of three key functionalities—the bromine atom, the fluorine atom, and the methyl ester—creates a competitive environment for reactivity. Understanding the potential reaction pathways is the first step in troubleshooting.
Core Reactivity Pathways
| Pathway | Description | Key Factors |
| Directed ortho-Metalation (DoM) | Deprotonation at the C4 position, directed by the fluorine and ester groups. This is often the desired pathway for subsequent functionalization.[3][4] | Choice of base, temperature, and additives. |
| Benzyne Formation | Elimination of HBr or HF to form a highly reactive benzyne intermediate. This can lead to a mixture of products through subsequent nucleophilic attack.[5][6] | Strong, non-nucleophilic bases and higher temperatures. |
| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of the fluorine or bromine atom by a nucleophilic base. This is more likely if the base is also a good nucleophile.[7][8][9] | Strength of the nucleophile and the presence of electron-withdrawing groups. |
| Ester Hydrolysis or Transesterification | The strong base can act as a nucleophile and attack the ester carbonyl, leading to the corresponding carboxylic acid or a different ester. | Presence of water or other nucleophilic species, and reaction time. |
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired C4-Functionalized Product
Question: I am trying to perform a directed ortho-metalation at the C4 position followed by quenching with an electrophile, but I'm getting a low yield of my desired product and a complex mixture of byproducts. What's going wrong?
Answer: This is a common challenge that often points to competing side reactions, primarily benzyne formation and SNAr. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Protocol: Optimizing Directed ortho-Metalation
-
Base Selection is Critical:
-
Problem: Using highly aggressive and nucleophilic bases like n-BuLi or Grignard reagents can favor benzyne formation or SNAr.
-
Solution: Switch to a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for this type of transformation.[10][11][12] Its bulkiness disfavors nucleophilic attack on the aromatic ring and the ester.
-
Pro-Tip: Prepare your LDA in situ from n-BuLi and diisopropylamine to ensure it is fresh and free of impurities that could interfere with the reaction.
-
-
Temperature Control is Non-Negotiable:
-
Problem: Higher temperatures provide the activation energy needed for benzyne formation.
-
Solution: Maintain a very low reaction temperature, typically -78 °C (a dry ice/acetone bath), during the deprotonation step. This kinetically favors the desired ortho-lithiation.
-
-
Reaction Time Matters:
-
Problem: Prolonged reaction times, even at low temperatures, can allow for slower side reactions to occur.
-
Solution: Monitor the reaction progress closely using a suitable technique (e.g., TLC, LC-MS of quenched aliquots). Once the deprotonation is complete, add your electrophile promptly.
-
Visualizing the Competing Pathways
Caption: Decision tree for reaction pathways of this compound with strong bases.
Issue 2: Formation of Unexpected Isomers
Question: I'm observing the formation of isomers where the new substituent is not at the expected C4 position. Why is this happening?
Answer: The formation of unexpected isomers is a classic sign of a benzyne-mediated reaction.[13][6]
Understanding Benzyne Formation and Trapping
When a strong base abstracts a proton ortho to either the fluorine or bromine, a subsequent elimination of the halide can occur to form a benzyne intermediate. This intermediate is highly reactive and can be attacked by a nucleophile at either end of the "triple" bond, leading to a mixture of products.
Caption: Simplified mechanism of benzyne formation and subsequent nucleophilic attack.
Mitigation Strategies
-
Revisit Temperature Control: As mentioned before, lower temperatures (-78 °C or below) are crucial to disfavor the elimination step that leads to benzyne formation.
-
Base Choice: A less basic but still effective reagent for your desired transformation might be necessary. For instance, if you are attempting a Grignard formation, consider using highly activated magnesium (Rieke magnesium) under milder conditions.
Issue 3: My Starting Material is Consumed, but I Only Isolate the Carboxylic Acid
Question: My reaction seems to be working as the starting material is consumed, but after workup, I primarily isolate 3-bromo-2-fluorobenzoic acid. What is causing this hydrolysis?
Answer: This is a straightforward case of ester hydrolysis. Strong bases, especially in the presence of any trace amount of water, will readily hydrolyze the methyl ester.
Troubleshooting Ester Hydrolysis
-
Rigorous Anhydrous Conditions:
-
Problem: Moisture in your solvent, reagents, or glassware.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Choice of Base:
-
Problem: Hydroxide or alkoxide bases are direct culprits for hydrolysis or transesterification.
-
Solution: Use amide bases like LDA, which are less likely to attack the ester carbonyl.
-
-
Workup Procedure:
-
Problem: Quenching the reaction with an aqueous acidic solution can lead to hydrolysis if the desired product is sensitive to acid.
-
Solution: Consider a non-aqueous workup if possible. If an aqueous quench is necessary, keep the temperature low and minimize the time the reaction mixture is in contact with the aqueous phase.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation of this compound
Objective: To generate the C4-lithiated species for subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile of choice
-
Dry ice/acetone bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
LDA Preparation:
-
In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Deprotonation:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Slowly add the solution of the starting material to the LDA solution at -78 °C via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by taking small aliquots, quenching with D₂O, and analyzing by ¹H NMR to check for deuterium incorporation at the C4 position.
-
-
Electrophilic Quench:
-
Once deprotonation is complete, add the electrophile (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
Myers, A. G. Directed Ortho Metalation. Harvard University. [Link]
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type metalations. Chemical Reviews, 90(6), 879-933. [Link]
- Gilchrist, T. L. (1992). Benzyne and Related Intermediates. In The Chemistry of Functional Groups, Supplement C: The chemistry of triple-bonded functional groups, Part 2 (pp. 1151-1206). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions with Methyl 3-bromo-2-fluorobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-fluorobenzoate (CAS No: 206551-41-9). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions involving this versatile synthetic intermediate. Our goal is to equip you with the knowledge and protocols necessary to ensure the safe and efficient use of this compound in your research and development endeavors.
This compound is a valuable building block in organic synthesis, often employed in cross-coupling reactions to form complex molecular architectures.[1] However, the inherent reactivity of this and similar halogenated aromatic compounds, particularly in reactions with organometallic reagents, necessitates a thorough understanding and proactive management of potential thermal hazards.[2][3] This guide provides a framework for identifying, controlling, and mitigating exothermic events to prevent runaway reactions and ensure laboratory safety.
Understanding the Inherent Risks
The chemical structure of this compound, featuring both bromine and fluorine atoms on the benzene ring, makes it susceptible to various transformations that can be highly exothermic.[1] Reactions such as metal-halogen exchange with organolithium reagents or Grignard reagent formation are common applications that carry a significant risk of rapid heat generation.[2][3][4] A failure to adequately control the reaction temperature can lead to a thermal runaway, a dangerous situation characterized by a rapid, uncontrolled increase in temperature and pressure.[5][6][7]
Key contributing factors to thermal runaway incidents include:
-
Inadequate cooling capacity for the scale of the reaction.[8][9]
-
Incorrect rate of reagent addition (too fast).[8]
-
Poor mixing leading to localized "hot spots."
-
Failure of monitoring equipment.
-
Improper quenching of the reaction.[10]
This guide will address each of these factors with practical, field-proven advice.
Core Principles of Exotherm Management
The fundamental principle of managing exothermic reactions is to ensure that the rate of heat generation never exceeds the rate of heat removal.[6][7] This can be achieved through a combination of engineering controls and procedural best practices.
| Parameter | Control Strategy | Rationale |
| Heat Generation | Slow, controlled addition of the limiting reagent. | Prevents the accumulation of unreacted reagents that could lead to a sudden, rapid reaction.[7] |
| Dilution of the reaction mixture. | Increases the thermal mass of the system, allowing it to absorb more heat with a smaller temperature increase. | |
| Heat Removal | Use of an appropriate cooling bath (e.g., ice/water, dry ice/acetone). | Actively removes heat from the reaction vessel.[2] |
| Efficient stirring. | Ensures uniform temperature throughout the reaction mixture and facilitates heat transfer to the vessel walls. | |
| Appropriate vessel size and material. | A larger surface area to volume ratio enhances heat dissipation. | |
| Monitoring | Continuous temperature monitoring with a calibrated probe. | Provides real-time feedback on the reaction's progress and allows for immediate intervention if the temperature deviates from the setpoint. |
Troubleshooting Guide for Common Issues
This section addresses specific problems that may arise during reactions with this compound and provides actionable solutions.
Q1: My reaction temperature is rising much faster than expected, even with slow addition of the organolithium reagent. What should I do?
A1: An unexpectedly rapid temperature rise is a critical warning sign of a potential loss of control.
-
Immediate Action:
-
Stop the addition of the reagent immediately.
-
Increase the efficiency of your cooling. If using an ice bath, ensure it is well-stirred and has sufficient ice. If necessary and safe, switch to a colder bath (e.g., dry ice/acetone).
-
If the temperature continues to rise uncontrollably, proceed to an emergency quench. (See Protocol 2).
-
-
Possible Causes & Preventative Measures:
-
Incorrect Reagent Concentration: The concentration of your organolithium reagent may be higher than stated. It is crucial to titrate organolithium reagents before use to determine their exact molarity.
-
Localized Reagent Concentration: Inefficient stirring can lead to a high concentration of the organolithium reagent at the point of addition, causing a rapid localized exotherm. Ensure your stirring is vigorous enough to disperse the reagent as it is added.
-
Reaction Scale: The cooling capacity of your setup may be insufficient for the scale of your reaction. For larger scale reactions, consider using a jacketed reactor with a circulating cooling system.
-
Q2: I've completed the addition of my reagents, and the reaction appears to be finished, but the temperature is still slowly increasing. Is this normal?
A2: A slow, steady temperature rise after the completion of reagent addition can indicate the accumulation of unreacted starting material that is now reacting.[7] This is a hazardous situation that must be addressed.
-
Immediate Action:
-
Maintain cooling and vigorous stirring.
-
Monitor the temperature closely. If it begins to accelerate, be prepared for an emergency quench.
-
Do not proceed with the workup until the temperature has stabilized and started to decrease.
-
-
Possible Causes & Preventative Measures:
-
Addition Rate Too Fast for the Temperature: Even if the overall addition time was long, if the cooling was not efficient enough, some of the reagent may not have reacted immediately. Always ensure the temperature remains within the desired range throughout the addition.
-
Poor Mixing: As with a rapid temperature rise, poor mixing can be a culprit.
-
Q3: During the quenching of my reaction with water, I observed a violent, uncontrolled boiling of the solvent. What went wrong?
A3: This is a classic sign of an overly rapid quench of a highly reactive species. Organometallic reagents react extremely exothermically with protic solvents like water.[2][10]
-
Immediate Action:
-
If possible and safe to do so, move away from the fume hood until the vigorous reaction subsides.
-
Ensure your fume hood sash is in the lowest practical position to act as a shield.
-
-
Possible Causes & Preventative Measures:
-
Incorrect Quenching Agent: Never quench a reaction containing a significant amount of unreacted organometallic reagent directly with water. A less reactive quenching agent should be used first.
-
Incorrect Quenching Procedure: The quenching agent must be added slowly and with efficient cooling and stirring to control the exotherm.
-
Frequently Asked Questions (FAQs)
Q1: What is the safest way to set up a reaction involving this compound and n-butyllithium?
A1: A safe setup is paramount. Here is a recommended configuration:
-
Reaction Vessel: A three-necked, round-bottom flask equipped with a magnetic stir bar or overhead stirrer, a thermometer or thermocouple to monitor the internal temperature, a rubber septum for reagent addition, and a nitrogen or argon inlet to maintain an inert atmosphere.[2]
-
Cooling: The flask should be immersed in a cooling bath (e.g., dry ice/acetone for temperatures around -78 °C) before any reagents are added.[2]
-
Reagent Addition: The organolithium reagent should be added dropwise via a syringe pump for precise control over the addition rate. This is far safer than manual addition.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical for temperature control. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common for organometallic reactions. However, be aware that alkyllithiums can react with THF, especially at temperatures above 0 °C.[11] For reactions at higher temperatures, consider less reactive hydrocarbon solvents like hexanes or toluene. The solvent's boiling point should be high enough to avoid boiling during the reaction but low enough to be easily removed during workup.
Q3: What are the signs of a developing runaway reaction?
A3: Be vigilant for the following indicators:
-
A sudden, sharp increase in temperature that does not respond to cooling.
-
A rapid increase in pressure within the reaction vessel (e.g., vigorous gas evolution).
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even with external cooling.
If you observe any of these signs, treat it as an emergency and be prepared to execute a safe shutdown and quench procedure.
Experimental Protocols
Protocol 1: Standard Procedure for a Small-Scale Grignard Formation
This protocol outlines a general procedure for the formation of a Grignard reagent from this compound.
-
Preparation: Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a dry three-necked flask equipped with a condenser, a magnetic stir bar, and a rubber septum.
-
Activation: Gently heat the magnesium turnings with a heat gun under vacuum and then backfill with inert gas. This helps to remove any moisture and activate the magnesium surface. A small crystal of iodine can also be added to initiate the reaction.
-
Initial Addition: Add a small portion of a solution of this compound in anhydrous THF to the magnesium turnings.
-
Initiation: The reaction mixture may need to be gently warmed to initiate the reaction. The initiation is indicated by a gentle bubbling from the magnesium surface and a slight increase in temperature.
-
Controlled Addition: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be controlled to prevent the reaction from becoming too vigorous.
-
Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium has been consumed.
Protocol 2: Emergency Quenching Procedure for Organolithium Reactions
This protocol should only be followed in the event of an uncontrollable exotherm.
-
Immediate Cessation: Stop the addition of all reagents.
-
Maximum Cooling: Ensure your cooling bath is at its maximum capacity.
-
Slow Quench with a Less Reactive Solvent: If the temperature continues to rise, slowly add a less reactive, anhydrous solvent such as toluene or heptane via a cannula. This will help to dilute the reaction mixture and absorb some of the heat.
-
Tertiary Quench with Isopropanol: Once the initial exotherm is under control, slowly add anhydrous isopropanol. Isopropanol is a proton source that will react with the organolithium reagent, but it is less reactive than water.[10][12]
-
Final Quench: After the reaction with isopropanol has subsided, the reaction can be fully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[10]
Visualizing the Workflow
Decision Tree for Exotherm Management
The following diagram illustrates the decision-making process when managing a potentially exothermic reaction.
Caption: A decision-making workflow for managing reaction temperature.
References
- Exploring this compound: Properties and Applic
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (URL: [Link])
-
Review on loss prevention of chemical reaction thermal runaway: Principle and application. (URL: [Link])
-
Practical approach to prediction and prevention of runaway reactions. (URL: [Link])
-
Runaway Chemical Reactions: Causes and Prevention - zeal. (URL: [Link])
-
Prevent Runaway Chemical Reactions - Mettler Toledo. (URL: [Link])
-
Runaway reactions, case studies, lessons learned - ARIA. (URL: [Link])
-
Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. (URL: [Link])
-
organolithium reagents 1. (URL: [Link])
-
Organolithium reagent - Wikipedia. (URL: [Link])
-
(PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. (URL: [Link])
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. (URL: [Link])
-
Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. (URL: [Link])
-
Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. (URL: [Link])
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (URL: [Link])
-
Aromatic Halogenation at WeylChem Group (Case Study) - ResearchGate. (URL: [Link])
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (URL: [Link])
-
Metal-catalysed Halogen Exchange Reactions of Aryl Halides | Request PDF. (URL: [Link])
-
Addition of CFCl 3 to Aromatic Aldehydes via in Situ Grignard Reaction - MDPI. (URL: [Link])
-
Chemical Reactivity - MSU chemistry. (URL: [Link])
-
10.7 Organometallic Coupling Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])
-
constant pressure flame calorimetry - Semantic Scholar. (URL: [Link])
-
Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PubMed Central. (URL: [Link])
-
Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC - NIH. (URL: [Link])
-
Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem. (URL: [Link])
-
Bizarre bimetallic compounds break C–F bonds | Research - Chemistry World. (URL: [Link])
Sources
- 1. innospk.com [innospk.com]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. mt.com [mt.com]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. epfl.ch [epfl.ch]
Scale-up challenges for reactions involving Methyl 3-bromo-2-fluorobenzoate
An in-depth guide to navigating the complexities of scaling up chemical reactions involving Methyl 3-bromo-2-fluorobenzoate, tailored for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during process development and scale-up.
Introduction: Understanding this compound
This compound (CAS No. 206551-41-9) is a vital building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an ortho-fluorine and a meta-bromine relative to the methyl ester, provides a versatile handle for a variety of chemical transformations. It is a key intermediate in the synthesis of complex molecules, including dabrafenib, a selective BRAF inhibitor used in cancer therapy.[2]
However, the very features that make this molecule valuable also present distinct challenges during scale-up. The interplay between the steric hindrance and electronic effects of the fluorine and bromine substituents can significantly impact reaction kinetics, selectivity, and thermal safety. This guide is designed to serve as a first-line resource for scientists and engineers working to transition reactions involving this intermediate from the laboratory bench to pilot plant and beyond.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 206551-41-9 | [1][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.04 g/mol | [1][4] |
| Appearance | White to pale yellow solid or powder.[1][2] | [1][2] |
| Melting Point | 35.0 to 39.0 °C | [4] |
| Boiling Point | ~255.4 °C | [1] |
| Flash Point | ~108.3 °C | [1][4] |
| Density | 1.578 g/cm³ | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |
| Storage | Store in a cool, dry, well-ventilated place.[1] Recommended refrigerated (0-10°C).[4] | [1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for this compound?
A1: The reactivity is dominated by the two halogen substituents.
-
The C-Br Bond: The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The electron-withdrawing effect of the adjacent fluorine atom can facilitate the oxidative addition step, which is often rate-limiting.[5]
-
The C-F Bond: The fluorine atom is generally stable but can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially if the ring is further activated by other electron-withdrawing groups.[6][7] In SₙAr, fluorine is often a better leaving group than other halogens due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[6][8]
Q2: How does the ortho-fluorine substituent impact cross-coupling reactions at the C-Br bond?
A2: The ortho-fluorine has a dual effect:
-
Electronic Effect: As a strongly electron-withdrawing group, it activates the C-Br bond towards oxidative addition by the palladium catalyst, which can be beneficial for reaction rates.
-
Steric Effect: It introduces significant steric hindrance around the reaction center. This can impede the approach of the bulky palladium catalyst complex, potentially slowing down the reaction or requiring specialized, sterically demanding ligands (e.g., biaryl phosphines) to facilitate the coupling.[9]
Q3: Are there any inherent stability or safety issues to be aware of during scale-up?
A3: While the compound is stable under recommended storage conditions, thermal safety is a major consideration during scale-up of subsequent reactions.[1][10] Cross-coupling reactions are often significantly exothermic. On a large scale, the reduced surface-area-to-volume ratio of reactors makes heat dissipation less efficient. A runaway reaction is a serious risk. Therefore, reaction calorimetry studies are essential to determine the heat of reaction and ensure that adequate cooling capacity is available before proceeding with large-scale synthesis.
Troubleshooting Guide for Scale-Up Reactions
This section addresses specific problems encountered during the scale-up of common reactions involving this compound.
Category 1: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.)
Q: My Suzuki-Miyaura coupling reaction stalls at ~70-80% conversion after scaling up, although it went to completion on the bench. What are the likely causes?
A: This is a classic scale-up challenge often related to mass transfer (mixing) or catalyst deactivation.
-
Root Cause Analysis:
-
Poor Mixing of Three-Phase System: Suzuki couplings often involve an organic solvent, an aqueous base, and a solid catalyst/reagents.[11] On a large scale, inefficient agitation can lead to poor mixing between these phases, slowing down the transmetalation step which requires the boronic acid (often in the aqueous phase) to interact with the palladium complex (in the organic phase).[11]
-
Catalyst Deactivation: The catalyst may be degrading over the longer reaction times typical of large-scale batches. Iodide impurities in the aryl bromide starting material are known to poison palladium catalysts.[12] Furthermore, inadequate exclusion of oxygen can lead to oxidation and deactivation of the Pd(0) active species.
-
Localized Overheating: Inadequate heat removal can create hot spots within the reactor, leading to thermal degradation of the catalyst, starting materials, or products.
-
-
Troubleshooting Steps:
-
Improve Agitation: Evaluate and increase the reactor's agitation speed. Consider changing the impeller type to one more suited for solid-liquid-liquid mixtures.
-
Use a Phase-Transfer Catalyst: Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the movement of the boronate species into the organic phase, improving reaction rates.
-
Re-evaluate the Base and Solvent System: Using a homogeneous base like DBU or a solvent system that improves solubility (e.g., THF/water) can mitigate some heterogeneity issues.[13][14]
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.
-
Analyze for Impurities: Check the starting materials for catalyst poisons like iodide or sulfur-containing compounds.
-
Q: I am observing significant hydrodebromination (replacement of -Br with -H) as a side product in my Buchwald-Hartwig amination. Why is this happening at scale?
A: Hydrodebromination is a common side reaction in cross-coupling chemistry, often exacerbated by specific conditions during scale-up.
-
Root Cause Analysis:
-
Presence of Protic Impurities: Water or other protic impurities can lead to the protonolysis of key organopalladium intermediates.
-
Slow Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow (often due to steric hindrance), the palladium intermediate has more time to undergo side reactions.
-
Base-Mediated Decomposition: Some strong bases, particularly when used in excess or at high temperatures, can promote side reactions. For instance, NaOtBu can sometimes act as a hydride source.
-
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Optimize Ligand Choice: Switch to a ligand known to accelerate reductive elimination. For sterically hindered substrates, bulky biarylphosphine ligands like BrettPhos or RuPhos are often effective.[9][12]
-
Screen Different Bases: A weaker base like Cs₂CO₃ or K₃PO₄ might be sufficient and less prone to causing side reactions compared to alkoxides.[12]
-
Lower Reaction Temperature: While this may slow the reaction, it can often suppress the rate of the undesired side reaction more than the desired one.
-
Category 2: Nucleophilic Aromatic Substitution (SₙAr)
Q: My SₙAr reaction with an amine nucleophile to displace the fluorine atom is sluggish and requires harsh conditions (high temperature, strong base). How can I improve this?
A: While fluorine is a good leaving group for SₙAr, the reaction requires the aromatic ring to be sufficiently electron-poor. The bromo and methyl ester groups on this compound provide some activation, but it may not be enough for less reactive nucleophiles.
-
Root Cause Analysis:
-
Insufficient Ring Activation: The combined electron-withdrawing effect of the substituents may be insufficient to significantly lower the energy of the Meisenheimer intermediate.[6][7]
-
Poor Nucleophile Solubility: The nucleophile or its salt may have poor solubility in the chosen reaction solvent.
-
Product Inhibition: The product formed might be coordinating to the base or reagents, slowing down the reaction.
-
-
Troubleshooting Steps:
-
Solvent Choice is Critical: Move to a polar aprotic solvent like DMSO or DMF. These solvents are excellent at solvating the nucleophile and stabilizing the charged intermediate, thereby accelerating the reaction.[15]
-
Use a Stronger, Non-Nucleophilic Base: If using an amine nucleophile, a strong, non-nucleophilic base like DBU or a weaker inorganic base like K₂CO₃ can be used to deprotonate the nucleophile without competing in the reaction. Using the amine itself as the base can be inefficient.
-
Consider Photoredox Catalysis: For unactivated fluoroarenes, recent methods using organic photoredox catalysis can enable SₙAr reactions under much milder conditions by generating a radical cation, which is extremely susceptible to nucleophilic attack.[16]
-
Process Scale-Up Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues when scaling up reactions with this compound.
Caption: Troubleshooting workflow for scale-up issues.
Key Experimental Protocols
Protocol 1: General Procedure for a Scale-Up Suzuki-Miyaura Coupling
This protocol is a representative starting point and must be optimized for specific substrates and equipment.
-
Reactor Preparation: The reactor must be thoroughly cleaned, dried, and rendered inert. Charge the reactor with this compound (1.0 eq) and the arylboronic acid (1.1-1.5 eq).
-
Solvent and Degassing: Add the chosen solvent (e.g., a 2-MeTHF/water or Toluene/water mixture). Sparge the mixture with nitrogen or argon for at least 1-2 hours to remove dissolved oxygen.
-
Base Addition: Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq) as a solution in degassed water.
-
Catalyst Addition: In a separate glovebox or inerted vessel, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 0.1-1.0 mol%). Transfer this solution to the reactor under a positive pressure of inert gas.
-
Reaction Execution: Heat the mixture to the target temperature (typically 60-90 °C) with vigorous agitation. Monitor the reaction progress by HPLC or UPLC.
-
Work-up: Upon completion, cool the reaction mixture. Separate the aqueous and organic layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product for further purification.
References
- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (n.d.). Semantic Scholar.
- Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. (n.d.). Europe PMC.
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 3-Bromo-2-fluorobenzoic acid - Synquest Labs. (n.d.). Synquest Labs.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (n.d.). Arkivoc.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. (n.d.). PubMed.
- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
- Method for the production of benzoic acid derivatives fluorinated on the nucleus. (n.d.). Google Patents.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate.
- This compound | 206551-41-9 | FM64248. (n.d.). Biosynth.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (n.d.). PubMed.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH.
- This compound | 206551-41-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- 206551-41-9 | 3-Bromo-2-fluorobenzoic acid methyl ester. (n.d.). Fluoromart.
- Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET. (2014). Fisher Scientific.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9. (2025). ChemicalBook.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- This compound | 206551-41-9. (n.d.). TCI EUROPE N.V..
- 206551-41-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
- This compound 206551-41-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Brainstorming a Buchwald-Hartwig coupling. (2025). Reddit.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). MDPI.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC - PubMed Central.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (n.d.). Benchchem.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate.
- Methyl 3-Bromo-4-fluorobenzoate 82702-31-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. (n.d.). Benchchem.
- Methyl 3-bromo-4-fluorobenzoate | 82702-31-6. (n.d.). Sigma-Aldrich.
Sources
- 1. innospk.com [innospk.com]
- 2. 206551-41-9 | 3-Bromo-2-fluorobenzoic acid methyl ester [fluoromart.com]
- 3. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [chemicalbook.com]
- 4. This compound | 206551-41-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 16. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Water on Methyl 3-bromo-2-fluorobenzoate Reaction Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of water on the reaction efficiency of Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9). Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose and resolve common issues encountered during synthesis.
An Introduction to the Dual Nature of Water in Synthesis
This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex molecular architectures.[1] While robust, its reactivity can be significantly influenced by the presence of water. Water is a unique reagent in organic synthesis; it can be a deliberate component of a reaction medium, a benign trace contaminant, or a destructive reactant. Understanding its role is critical to achieving reproducible and high-yield outcomes. This guide will dissect the two primary effects of water: its role as a nucleophile leading to substrate hydrolysis and its complex influence on the efficiency of catalytic cross-coupling cycles.
Frequently Asked Questions (FAQs)
This section addresses the most common issues our users encounter. Each answer provides a causal explanation and directs you to actionable solutions.
Issue Category: Low Yield & Substrate Degradation
Q1: My reaction yield is unexpectedly low, and I see an unfamiliar spot on my TLC plate. Could water be the cause?
A1: Yes, water is a very likely cause. The primary issue with water contamination is the hydrolysis of the ester functional group in this compound.[2][3] This reaction, which can be catalyzed by trace acidic or basic impurities, converts your starting material into 3-bromo-2-fluorobenzoic acid and methanol.[2] This byproduct is often the more polar, unfamiliar spot you observe on a TLC plate. Since this acid is no longer your desired starting material, it cannot participate in the intended reaction, leading to a direct reduction in yield. The reaction is reversible, but an excess of water will drive the equilibrium toward the formation of the unwanted carboxylic acid.[2][4]
Q2: I suspect my stock of this compound has been compromised by moisture. How can I confirm its integrity before use?
A2: Verifying the purity of your starting material is a critical first step. You can confirm the presence of the hydrolysis byproduct, 3-bromo-2-fluorobenzoic acid, using several standard analytical techniques:
-
NMR Spectroscopy: In a ¹H NMR spectrum, the appearance of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the absence of the sharp methyl ester singlet (around 3.9 ppm) are strong indicators of hydrolysis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method. You can easily distinguish between the starting material (MW: 233.03 g/mol ) and the hydrolyzed acid (MW: 219.01 g/mol ) by their mass-to-charge ratio.[1]
-
Thin-Layer Chromatography (TLC): Co-spot your starting material against a known standard (if available) or simply look for a more polar spot that remains closer to the baseline compared to the ester.
Issue Category: Inconsistent Cross-Coupling Reactions
Q3: I am running a Suzuki-Miyaura coupling. The literature is conflicting—some procedures use water as a co-solvent, while others demand anhydrous conditions. Which is correct?
A3: This is an excellent question that highlights the nuanced role of water in Suzuki reactions. There is no single "correct" answer, as the optimal condition depends on the stability of your specific boronic acid partner and the catalyst system.
-
Water as a Co-Solvent: Many Suzuki protocols are successfully performed in biphasic systems (e.g., Toluene/Water, THF/Water) or even in neat water.[5][6][7] Water can be beneficial as it readily dissolves the inorganic bases (like K₂CO₃ or K₃PO₄) required for the catalytic cycle and can accelerate certain steps.[8]
-
Anhydrous Conditions: The primary reason to exclude water is to prevent the protodeboronation of the boronic acid coupling partner, a key side reaction that degrades the nucleophile.[9] Some sensitive or unstable boronic acids are particularly prone to this degradation. Furthermore, some catalyst/ligand systems may have reduced stability or activity in the presence of water.[8]
Recommendation: If you are experiencing inconsistent results, first verify the stability of your boronic acid. If it is stable, a carefully controlled amount of water may be benign or helpful. If you suspect protodeboronation, switching to strictly anhydrous conditions is the recommended troubleshooting step.
Q4: My Heck reaction using this compound is failing to initiate or proceeds very slowly. How sensitive is this reaction to water?
A4: The Heck reaction is often highly sensitive to water, though the degree of sensitivity depends on the specific catalyst and solvent system. Several studies have shown that even small amounts of water can significantly inhibit or completely halt the reaction.[10][11] For example, one study using a PdCl₂/Et₃N system in an ionic liquid found that yields dropped dramatically as water content increased from <50 ppm to 500 ppm.[10][12] The water can interfere with the formation of the active Pd(0) catalyst or deactivate catalytic intermediates. While some modern protocols have been developed to work in aqueous media, they often rely on specific water-soluble ligands or surfactants.[13][14][15]
Recommendation: For Heck couplings, it is strongly advised to start with rigorously anhydrous conditions. Ensure solvents are freshly dried and distilled, and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Q5: For a Buchwald-Hartwig amination, should I aim for completely anhydrous conditions?
A5: Not necessarily. The Buchwald-Hartwig amination can show a complex response to water. While high concentrations of water are generally detrimental, trace amounts can sometimes be beneficial or, at a minimum, harmless.[16] Research has shown that for certain base and solvent combinations (e.g., Cs₂CO₃ in dioxane or toluene), the presence of water can actually improve reaction conversion.[17] It is hypothesized that water can aid in dissolving the base, thereby increasing its effective concentration and facilitating the catalytic cycle.
Recommendation: Unless your amine or ligand is known to be exceptionally water-sensitive, aiming for "dry" but not necessarily "bone-dry" conditions is a reasonable starting point. If you encounter issues, performing a small screen with varying, controlled amounts of added water (e.g., 0, 1, and 4 equivalents relative to the limiting reagent) can help you optimize the reaction.
Issue Category: Proactive Quality Control
Q6: What are the best laboratory practices for drying solvents and reagents to prevent water contamination?
A6: Implementing rigorous drying procedures is essential for reproducibility.
-
Solvents: For non-protic solvents like THF, Dioxane, and Toluene, distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons and halogenated solvents) under an inert atmosphere is the gold standard. Alternatively, passing solvents through a column of activated alumina (a solvent purification system) is a highly effective and safer method.
-
Reagents: Solid reagents should be dried under high vacuum, sometimes with gentle heating (ensure the temperature is below the compound's melting or decomposition point). Hygroscopic reagents should be stored in a desiccator over a strong drying agent like P₂O₅.
-
Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas.
Q7: How can I accurately measure the water content in my solvent or reaction mixture?
A7: The most reliable and widely accepted method for quantifying trace amounts of water in organic solvents is Karl Fischer Titration .[18][19][20] This technique is highly sensitive and can accurately determine water content down to the parts-per-million (ppm) level.[19] It is available in two forms: volumetric for higher water content and coulometric for trace analysis.[20] While other methods like GC or NMR exist, Karl Fischer titration remains the industry standard for its accuracy and precision.[18][21]
Troubleshooting Guides and Protocols
Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues related to poor reaction performance.
Caption: Troubleshooting workflow for water-related reaction issues.
Protocol 1: General Procedure for Anhydrous Cross-Coupling
This protocol provides a template for setting up a reaction where the exclusion of water and oxygen is critical.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at 130°C for at least 4 hours. Assemble the apparatus hot while flushing with a dry inert gas (Argon or Nitrogen). Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the cooled flask, add the this compound, coupling partner (e.g., boronic acid), solid base (previously dried under vacuum), and palladium catalyst/ligand under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous solvent (e.g., freshly distilled THF or dioxane from a solvent purification system) via a dry syringe or cannula.
-
Degassing (Optional but Recommended): To ensure removal of all dissolved oxygen, perform three cycles of "freeze-pump-thaw" or bubble the inert gas through the reaction mixture for 15-20 minutes.
-
Reaction Execution: Heat the reaction to the desired temperature under the inert atmosphere and monitor by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature before exposing it to air. Proceed with the standard aqueous workup and purification.
Protocol 2: Quantification of Water by Karl Fischer (KF) Titration
This outlines the general steps for using a coulometric KF titrator.
-
System Preparation: Ensure the KF titrator's titration cell is filled with fresh, appropriate anolyte and catholyte solutions and has been conditioned to a low, stable drift value (typically <10 µ g/min ).
-
Sample Preparation: In a glovebox or under an inert atmosphere to prevent atmospheric moisture contamination, draw a precise volume (e.g., 1.0 mL) of the solvent or reaction mixture into a dry, gas-tight syringe.
-
Sample Injection: Quickly inject the sample into the titration cell. The titrator will automatically begin titrating the water present.
-
Data Recording: The instrument will provide a direct reading of the water content, usually in ppm (µg/g) or as a total mass (µg).
-
Validation: Run a blank (titrating the syringe needle insertion) and a standard with a known water content to ensure the system is calibrated and functioning correctly.
Data Summary and Mechanistic Insights
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 206551-41-9 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Boiling Point | ~255.4 °C at 760 mmHg | [1][22] |
| Common Reactivity | Electrophile in cross-coupling reactions | [1] |
Table 2: Summary of Water's Impact on Common Cross-Coupling Reactions
| Reaction Type | General Impact of Water | Key Considerations |
| Ester Hydrolysis | Always Detrimental: Causes substrate degradation. | Rate increases with acid/base catalysis. Leads to yield loss.[2][23] |
| Suzuki-Miyaura | Variable: Can be a beneficial co-solvent or detrimental. | Can dissolve inorganic bases.[5] Risk of protodeboronation of the boronic acid partner.[8][9] |
| Mizoroki-Heck | Often Detrimental: Can inhibit or stop the reaction. | Highly catalyst-dependent. Anhydrous conditions are the safest starting point.[10][12] |
| Buchwald-Hartwig | Variable: Can be beneficial in some cases. | May improve solubility and efficacy of certain bases (e.g., Cs₂CO₃).[16][17] |
Mechanistic Diagrams
Caption: Reversible hydrolysis of the substrate in the presence of water.
Caption: Potential points of water interference in a catalytic cycle.
References
-
Yoon, B., et al. (2006). Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. Industrial & Engineering Chemistry Research. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring this compound: Properties and Applications. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. [Link]
-
Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323. [Link]
-
Bhattacharya, S., & Sengupta, S. (2004). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry, 69(16), 5573-5576. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Heck Coupling. [Link]
-
Yoon, B., et al. (2006). Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. SciSpace. [Link]
-
Bhattacharya, S., et al. (2003). Remarkably facile Heck and Suzuki reactions in water using a simple cationic surfactant and ligand-free palladium catalysts. Chemical Communications. [Link]
-
ResearchGate. Buchwald–Hartwig reactions in water using surfactants. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Gallou, F., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(7), 1275-1282. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Uozumi, Y., et al. (2012). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
LookChem. 3-Bromo-2-fluorobenzoic acid methyl ester. [Link]
-
Shaikh, M. M., et al. (2014). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry. [Link]
-
Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. Organometallics, 29(1), 209-211. [Link]
-
ResearchGate. Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. [Link]
-
Mettler Toledo. Water content in organic solvents. [Link]
-
ResearchGate. “Palladium-Catalyzed Cross-Coupling Reactions in Water”. [Link]
-
Quora. Why do we use excess water during hydrolysis of ester?. [Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
Lubrication Explained. (2021). How does water destroy lubricants?! Hydrolysis of esters explained. YouTube. [Link]
-
Chemistry Stack Exchange. Is it necessary that hydrolysis of ester will only take place in excess of water?. [Link]
-
Hu, Y. (2019). Transition Metal Catalyzed Cross-Couplings in Water. eScholarship, University of California. [Link]
-
PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]
-
ResearchGate. Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. [Link]
-
The Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction (2006) | Byunghoon Yoon | 32 Citations [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repository.ias.ac.in [repository.ias.ac.in]
- 14. Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 21. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Ligand Effects on the Reactivity of Methyl 3-bromo-2-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Methyl 3-bromo-2-fluorobenzoate in cross-coupling reactions. The unique electronic and steric profile of this substrate—possessing an electron-withdrawing ester, a moderately reactive bromo group, and a deactivating, sterically hindering ortho-fluoro substituent—presents specific challenges and opportunities in synthesis. This resource is designed to help you navigate these complexities by understanding the critical role of ligand selection.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the most likely causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings involving this compound are common and typically stem from a few key issues related to the substrate's structure. The primary culprits are often slow oxidative addition and/or inefficient reductive elimination, both of which are heavily influenced by your choice of ligand.
-
The Challenge: Your substrate is electron-deficient due to the methyl ester and the fluorine atom. While electron-deficient aryl halides generally undergo oxidative addition more readily, the ortho-fluoro group introduces significant steric hindrance around the C-Br bond.[1] This steric clash can impede the approach of the palladium catalyst. Furthermore, the final reductive elimination step to form the C-C bond can be sluggish.
-
Troubleshooting Strategy:
-
Ligand Choice is Critical: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.[2] You need to employ bulky and electron-rich phosphine ligands. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step.[3]
-
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings.[4][5] Their bulkiness accelerates reductive elimination, and their electron-donating nature enhances the rate of oxidative addition.[3][4][5] For a sterically hindered substrate like this, SPhos is an excellent starting point due to its proven activity in forming hindered biaryls.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs such as IPr are strong σ-donors and can be very effective. They form stable palladium complexes that can overcome the challenges of both oxidative addition and reductive elimination.[7]
-
-
Base and Solvent Optimization: A strong base is often necessary to facilitate the transmetalation step, especially with electron-deficient boronic acids.[8] Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[2] Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are standard.[2]
-
Q2: I am observing significant amounts of hydrodehalogenation (protodebromination) of my starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[9] It can arise from various pathways, but it is often exacerbated by certain ligands and reaction conditions.
-
The Mechanism: This side reaction can occur when the oxidative addition product, Ar-Pd(L)₂-Br, undergoes a reaction that introduces a hydride ligand to the palladium center. Reductive elimination of Ar-H then competes with the desired cross-coupling pathway. Sources of the hydride can include the solvent, base, or even the boronic acid reagent itself.
-
Troubleshooting Strategy:
-
Ligand Modification: Very bulky ligands can sometimes favor pathways that lead to hydrodehalogenation. If you are using an extremely bulky ligand and observing this side reaction, consider switching to a slightly less bulky but still electron-rich ligand. For example, if BrettPhos is leading to this issue, you might try XPhos.
-
Control the Base: The choice of base can influence the rate of this side reaction. Using anhydrous conditions and a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can be beneficial.[2]
-
Reagent Purity: Ensure your boronic acid is pure. Impurities can sometimes contribute to catalyst decomposition and side reactions.
-
Q3: I want to perform a Buchwald-Hartwig amination. Which ligands are best suited for coupling an amine with this compound?
A3: The Buchwald-Hartwig amination of this substrate is also challenging due to the steric hindrance from the ortho-fluoro group. The choice of ligand is paramount to achieving good yields.
-
The Challenge: The steric bulk around the reaction center can hinder both the oxidative addition and the C-N reductive elimination steps. The electronic nature of the ligand plays a crucial role in modulating the reactivity of the palladium center to overcome these barriers.[10][11]
-
Troubleshooting Strategy:
-
Ligand Selection:
-
Bulky Biaryl Phosphines: Similar to Suzuki couplings, bulky and electron-rich biaryl phosphine ligands are the top choice. BrettPhos and RuPhos are specifically designed for C-N bond formation and often give excellent results where other ligands fail.[10][11] The choice between them can be substrate-dependent; BrettPhos is generally more electron-rich, which can favor reductive elimination, while the rate-limiting step can differ between the two ligand systems.[10][11]
-
Josiphos Ligands: These ferrocene-based ligands have also shown great utility in challenging amination reactions.[12]
-
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are the most common and effective bases for these reactions.[13]
-
Solvent: Anhydrous, non-polar aromatic solvents like toluene or dioxane are typically used.
-
Troubleshooting Guide: Ligand Selection for Cross-Coupling Reactions
This decision-making workflow will help you select and optimize ligands for your reaction with this compound.
Caption: Troubleshooting workflow for ligand selection.
Data Summary: Ligand Effects on Reactivity
The performance of a ligand is a combination of its steric and electronic properties.[14][15][16] For a substrate like this compound, ligands that are both bulky and electron-rich are required to promote the key steps of the catalytic cycle.
| Ligand Class | Key Characteristics | Recommended Ligands | Typical Application | Rationale for Effectiveness |
| Triarylphosphines | Low bulk, moderate electron density | PPh₃, P(o-tol)₃ | Simple, unhindered substrates | Generally not recommended for this substrate due to inability to overcome steric hindrance. |
| Bulky Alkylphosphines | High electron density, high bulk | P(t-Bu)₃, PCy₃ | Electron-rich aryl chlorides | Excellent σ-donors, promoting oxidative addition. Can be effective but biarylphosphines often offer better stability and activity.[3] |
| Dialkylbiaryl Phosphines | High bulk, electron-rich, tunable | SPhos, XPhos, RuPhos | Highly Recommended for Suzuki & Buchwald | The biaryl backbone provides a bulky framework that accelerates reductive elimination, while the dialkylphosphine moiety provides the electron density needed for oxidative addition.[4][5] |
| N-Heterocyclic Carbenes | Strong σ-donors, moderate bulk | IPr, SIPr | Suzuki & Buchwald | Form very stable Pd-complexes, highly active for activating challenging C-Br bonds.[7] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of an arylboronic acid with this compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[2][17]
Catalytic Cycle for Suzuki-Miyaura Coupling
The choice of ligand directly impacts the efficiency of the oxidative addition and reductive elimination steps.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Buchwald, S. L., & Mauger, C. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1509–1519. [Link]
-
Gagné, M. R., & Toste, F. D. (2012). On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. Journal of the American Chemical Society, 134(22), 9215–9218. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834–4866. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
van Leeuwen, P. W. N. M., & Claver, C. (2007). Ligand Effects in Rhodium-Catalyzed Hydroformylation with Bisphosphines: Steric or Electronic? Topics in Catalysis, 42-43, 93-99. [Link]
-
Organ, M. G., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(15), 2535–2545. [Link]
-
Pahl, J., & Strassner, T. (2019). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Catalysts, 9(8), 656. [Link]
-
Kim, D. H., et al. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 35(23), 8616–8620. [Link]
-
Garcés, L. A., et al. (2022). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. ACS Omega, 7(4), 3456–3467. [Link]
-
Ke, Z., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21531–21538. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Ke, Z., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Catalysis. Wiley-VCH. [Link]
-
Shen, Q., & Hartwig, J. F. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 17(12), 14049–14061. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
-
Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]
-
Pearson, A. J., & Gontcharov, A. V. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, 1999-2004. [Link]
-
Molander, G. A., & Brown, A. R. (2004). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Organic Letters, 6(3), 357–360. [Link]
-
Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2486. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Chen, C., et al. (2021). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 26(16), 4991. [Link]
-
Fengchen Group. (n.d.). Exploring this compound: Properties and Applications. Fengchen Group. [Link]
-
Park, S., & Kim, Y. (2019). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 15, 2468–2473. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Optimization for Methyl 3-bromo-2-fluorobenzoate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-fluorobenzoate (MBFB). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of temperature optimization in reactions involving this versatile building block. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
This compound is a key intermediate in the synthesis of complex organic molecules, valued for its unique electronic and steric properties.[1][2] However, the interplay between the bromo, fluoro, and methyl ester functional groups can present specific challenges, particularly concerning reaction temperature. This guide is structured to address these challenges head-on, providing practical, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Suzuki-Miyaura coupling with this compound is giving low yields. Could temperature be the issue?
Answer:
Yes, suboptimal temperature is a very common culprit for low yields in Suzuki-Miyaura cross-coupling reactions. The temperature profile of the reaction influences several key steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Causality Explained:
-
Too Low Temperature: Insufficient thermal energy can lead to slow reaction kinetics, resulting in incomplete conversion of your starting material. The oxidative addition of the palladium catalyst to the C-Br bond of MBFB is an activation energy-dependent step that benefits from heating.
-
Too High Temperature: Excessive heat can promote undesirable side reactions. With MBFB, high temperatures can lead to proto-dehalogenation (loss of the bromine atom), homocoupling of the boronic acid partner, or decomposition of the catalyst, all of which will reduce the yield of your desired product.[3]
Troubleshooting Protocol:
-
Establish a Baseline: Start with a generally accepted temperature for Suzuki couplings, typically in the range of 80-100 °C, using a suitable solvent like 1,4-dioxane/water or toluene.[4]
-
Systematic Temperature Screening: If the yield is low, perform a systematic temperature screen. Set up parallel reactions at intervals of 10 °C (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitor Reaction Progress: Use a reliable analytical technique like TLC, GC-MS, or LC-MS to monitor the consumption of starting materials and the formation of the product and byproducts at each temperature.
-
Analyze the Outcome: Identify the temperature that provides the best balance between reaction rate and minimization of side products.
Data-Driven Decision Making:
| Temperature (°C) | Reaction Time (h) | Conversion of MBFB (%) | Desired Product Yield (%) | Key Byproducts Observed |
| 70 | 24 | 45 | 40 | Unreacted Starting Material |
| 80 | 18 | 75 | 70 | Minor Homocoupling |
| 90 | 12 | 95 | 88 | Trace Homocoupling |
| 100 | 8 | >99 | 85 | Increased Homocoupling, Trace Dehalogenation |
| 110 | 6 | >99 | 75 | Significant Homocoupling and Dehalogenation |
This is a representative data table. Actual results may vary depending on the specific boronic acid, catalyst, ligand, and base used.
Experimental Workflow for Temperature Optimization in Suzuki-Miyaura Coupling:
Caption: Workflow for Temperature Optimization in Suzuki-Miyaura Coupling.
FAQ 2: I am attempting a Buchwald-Hartwig amination with this compound and observing catalyst decomposition at higher temperatures. What should I do?
Answer:
Catalyst decomposition is a significant issue in Buchwald-Hartwig aminations, often exacerbated by elevated temperatures. The choice of ligand, base, and solvent all play a crucial role in the thermal stability of the active palladium catalyst.[5][6]
Causality Explained:
The steric and electronic properties of the phosphine ligand are critical for stabilizing the palladium center throughout the catalytic cycle. Bulky, electron-rich ligands often form more stable catalytic complexes. However, even with robust ligands, excessively high temperatures (often >120 °C) can lead to ligand degradation or the formation of inactive palladium species (e.g., palladium black). The combination of a strong base and high temperature can be particularly harsh on the catalytic system.
Troubleshooting Protocol:
-
Ligand Selection: If you are using a less robust ligand, consider switching to a more sterically hindered and electron-rich biarylphosphine ligand such as XPhos, t-BuXPhos, or BrettPhos, which are known to form more thermally stable catalysts.[6][7]
-
Lower the Temperature: Before changing other parameters, try running the reaction at a lower temperature for a longer period. For instance, if you are running at 110 °C, try 90-100 °C.
-
Solvent Choice: The polarity and boiling point of the solvent can influence catalyst stability. Toluene and 1,4-dioxane are common choices. For lower temperature reactions, THF might be an option, although its lower boiling point limits the accessible temperature range.
-
Base Selection: While strong bases like sodium tert-butoxide are common, they can be harsh at high temperatures. Consider a weaker base like cesium carbonate or potassium phosphate, which may allow for a milder reaction, albeit potentially requiring a longer reaction time.[6]
Logical Decision Tree for Troubleshooting Catalyst Decomposition:
Caption: Troubleshooting Catalyst Decomposition in Buchwald-Hartwig Amination.
FAQ 3: Can I perform a nucleophilic aromatic substitution (SNA) on this compound? How does temperature play a role?
Answer:
Yes, a nucleophilic aromatic substitution (SNAr) is possible, but the position of the fluorine atom relative to the electron-withdrawing ester group is critical. In MBFB, the fluorine is ortho to the ester group, which can activate it towards nucleophilic attack. Temperature is a key parameter to overcome the activation energy of this reaction.
Causality Explained:
SNAr reactions proceed via a Meisenheimer complex, a resonance-stabilized carbanionic intermediate.[8][9] The rate of this reaction is highly dependent on:
-
The presence of strong electron-withdrawing groups (like the methyl ester) ortho or para to the leaving group (in this case, the fluorine atom).
-
The strength of the nucleophile.
-
The reaction temperature. Higher temperatures increase the rate of reaction by providing sufficient energy to form the high-energy Meisenheimer complex.
For MBFB, the ester group helps to stabilize the negative charge in the intermediate. However, compared to substrates with multiple nitro groups, the activation is less pronounced, often necessitating higher temperatures.
General Protocol for Temperature Screening in SNAr:
-
Select a suitable solvent: A polar aprotic solvent like DMF, DMSO, or NMP is typically used to solvate the nucleophile effectively.
-
Initial Temperature: Start at a moderate temperature, for example, 80 °C.
-
Incremental Increase: If the reaction is slow or does not proceed, incrementally increase the temperature in 20 °C steps, monitoring the reaction at each stage. Be mindful of the boiling point of your solvent and the thermal stability of your reactants and products. Temperatures in the range of 100-150 °C are not uncommon for less activated substrates.
-
Caution: Be aware that at higher temperatures, side reactions such as hydrolysis of the methyl ester by the nucleophile (if it is also basic) can become competitive.
FAQ 4: I am considering a lithiation-borylation reaction with this compound. What are the critical temperature considerations?
Answer:
Lithiation-borylation reactions are extremely temperature-sensitive, and strict temperature control is paramount for success. These reactions are typically performed at very low temperatures to ensure the stability of the organolithium intermediates.
Causality Explained:
-
Formation of the Organolithium: The initial step, typically a lithium-halogen exchange or deprotonation, is highly exothermic and must be conducted at very low temperatures (usually -78 °C, the temperature of a dry ice/acetone bath) to prevent side reactions such as decomposition of the organolithium species or reaction with the solvent or the ester group.
-
Borylation and Rearrangement: The subsequent reaction with a boronic ester and the 1,2-metalate rearrangement also have specific temperature requirements. The initial borylation is often carried out at -78 °C, while the rearrangement may require warming to a specific temperature, which is highly substrate-dependent.[10] Warming the reaction too quickly or to too high a temperature can lead to a loss of stereoselectivity or the formation of undesired byproducts.
Key Temperature Control Points in Lithiation-Borylation:
| Step | Typical Temperature | Rationale |
| Lithiation | -78 °C | Prevents decomposition of the organolithium and side reactions. |
| Borylation | -78 °C | Rapid and controlled formation of the boronate complex. |
| 1,2-Rearrangement | Substrate-dependent (may require warming) | Controlled migration to form the desired boronic ester. |
It is crucial to consult specific literature procedures for similar substrates when planning a lithiation-borylation reaction, as the optimal temperature profile can be very narrow. [10][11]
References
- Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
- Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ChemicalBook. (2025, July 24). 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9.
- Biosynth. (n.d.).
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- ACS Publications. (2024, September 9). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Chem-Impex. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- University of Bristol. (n.d.).
- Apollo Scientific. (2022, May 20).
- Sigma-Aldrich. (n.d.).
- University of Bristol. (2013, October 18).
- Aggarwal Group. (2017, February 28).
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.).
- BLD Pharm. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2025, February 2). 16.
- ChemRxiv. (n.d.).
- PMC - NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- University of Bristol Research Portal. (n.d.).
- TCI EUROPE N.V. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Thermo Scientific Chemicals. (n.d.).
- LookChem. (n.d.). 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9.
- BenchChem. (n.d.). In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Fluorobenzoic Acid, Morpholide.
- ChemicalBook. (n.d.). 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9.
- Sunway Pharm Ltd. (n.d.).
- Wuxi Asia-Europe International Co., Ltd. (n.d.).
- BenchChem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- PubChem. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Overcoming Solubility Challenges with Methyl 3-bromo-2-fluorobenzoate
Welcome to the technical support center for Methyl 3-bromo-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this versatile intermediate in their chemical reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these experimental hurdles and achieve optimal results.
Introduction: Understanding the Challenge
This compound is a key building block in organic synthesis, particularly valued for its utility in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions to form complex molecular architectures.[1] However, its physical state as a white to pale yellow solid with a melting point of 35-37°C can present solubility issues in common organic solvents, leading to incomplete reactions, low yields, and purification difficulties.[2][3] This guide will equip you with the knowledge and techniques to effectively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
Q2: My reaction with this compound is sluggish and gives low yields. Could poor solubility be the cause?
A2: Yes, poor solubility is a very likely culprit for sluggish reactions and low yields. If the reactant is not fully dissolved, the reaction effectively becomes a heterogeneous mixture, and the reaction rate is limited by the dissolution rate of the solid. This reduces the concentration of the reactant in the solution phase, slowing down the reaction kinetics. Visual inspection of your reaction mixture for undissolved solid is a primary indicator.
Q3: What are the initial troubleshooting steps if I suspect a solubility problem?
A3: The first step is to choose an appropriate solvent or solvent system. If your current solvent is not effective, consider the options outlined in the troubleshooting guide below. Increasing the reaction temperature can also significantly improve solubility. Additionally, ensuring efficient stirring is crucial to maximize the contact between the solid and the solvent.
Troubleshooting Guide: Strategies for Overcoming Poor Solubility
When faced with solubility issues, a systematic approach to troubleshooting is key. The following sections detail various strategies, from simple adjustments to more advanced techniques.
Solvent Selection and Co-solvent Systems
The choice of solvent is the most critical factor in addressing solubility. If your initial solvent choice proves inadequate, consider the following options.
Rationale: The ideal solvent will fully dissolve this compound at the reaction temperature, be compatible with your reagents and catalyst system, and have a boiling point suitable for the desired reaction temperature.
Commonly Used Solvents in Cross-Coupling Reactions: For Suzuki and Heck reactions involving aryl halides, a variety of solvents and co-solvent systems have proven effective.
| Solvent/System | Rationale for Use | Typical Reaction Types |
| 1,4-Dioxane/Water | A common and effective mixture for Suzuki couplings. Dioxane solubilizes the organic substrate, while water dissolves the inorganic base and facilitates the catalytic cycle. | Suzuki-Miyaura Coupling |
| Toluene/Water/Ethanol | This triphasic system can be effective, becoming monophasic at elevated temperatures, which can enhance reaction rates. | Suzuki-Miyaura Coupling |
| DMF (N,N-Dimethylformamide) | A polar aprotic solvent with a high boiling point, often used for Heck reactions. It can be used in combination with water for Suzuki reactions. | Heck Reaction, Suzuki-Miyaura Coupling |
| Acetonitrile (MeCN) | Another polar aprotic solvent that can be used in Suzuki couplings, often with water as a co-solvent. | Suzuki-Miyaura Coupling |
| THF (Tetrahydrofuran) | A versatile ether-based solvent, often used in combination with other solvents. | General Organic Synthesis |
Experimental Protocol: Small-Scale Solubility Test
Before committing to a large-scale reaction, perform a small-scale solubility test.
-
To a small vial, add a known amount of this compound (e.g., 10 mg).
-
Add a measured volume of the chosen solvent (e.g., 0.5 mL).
-
Stir or shake the mixture at room temperature and observe.
-
If the solid does not dissolve, gently heat the vial to your intended reaction temperature and observe again.
-
If the solid dissolves upon heating, it indicates that the solvent is suitable for your reaction at that temperature.
-
If the solid remains undissolved, consider a different solvent or a co-solvent system.
Caption: A workflow for troubleshooting poor reaction outcomes due to solubility issues.
Elevated Temperature
Rationale: The solubility of most solids in liquids increases with temperature. By heating the reaction mixture, you can often achieve complete dissolution of this compound.
Procedure:
-
Gradually increase the temperature of your reaction mixture while monitoring for dissolution.
-
Ensure your chosen solvent has a boiling point that allows for the desired temperature to be reached safely.
-
Be mindful that higher temperatures can sometimes lead to side reactions or degradation of sensitive reagents. It is a trade-off that needs to be evaluated for each specific reaction.
Advanced Techniques for Enhancing Solubility and Reaction Rates
For particularly challenging cases, advanced techniques can be employed to overcome solubility limitations and accelerate reaction times.
Rationale: Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to a significant increase in solubility and a dramatic reduction in reaction times.[5] This technique is particularly effective for Suzuki and Heck reactions.[6][7][8][9]
Experimental Protocol: Microwave-Assisted Suzuki Coupling (General)
-
In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (if required), and a base (e.g., K₂CO₃, 2 mmol).
-
Add a suitable solvent or solvent mixture (e.g., DMF/H₂O 1:1, 5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 5-20 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vessel, and work up the reaction mixture as usual.
Rationale: The application of ultrasound (sonication) can enhance the dissolution of solids and increase the rate of heterogeneous reactions.[10][11] The cavitation bubbles generated by ultrasound create localized high-pressure and high-temperature zones, which can break down solid aggregates and increase mass transfer.[12][13]
Experimental Protocol: Ultrasound-Promoted Suzuki Coupling (General)
-
In a reaction flask, combine this compound (1 mmol), the boronic acid (1.2 mmol), a palladium catalyst, a ligand, and a base.
-
Add the chosen solvent system (e.g., DMF/water).[14]
-
Immerse the flask in an ultrasonic bath.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) at room temperature or with gentle heating.
-
Monitor the reaction progress. Sonication can often significantly reduce the required reaction time compared to conventional stirring.[12]
Caption: Interrelated strategies for enhancing the solubility of reactants.
Conclusion
Overcoming the poor solubility of this compound is a manageable challenge with a systematic approach. By carefully selecting solvents, optimizing the reaction temperature, and, where necessary, employing advanced techniques like microwave synthesis or sonication, researchers can significantly improve reaction efficiency and achieve their desired synthetic outcomes. This guide provides a foundation for troubleshooting, but as with any chemical reaction, empirical optimization for your specific substrate and reaction conditions is paramount.
References
-
Al-Masri, O. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. Available at: [Link]
-
Said, K., & Salem, R. (2016). Ultrasonic Activation of Suzuki and Hiyama Cross-Coupling Reactions Catalyzed by Palladium. Advances in Chemical Engineering and Science, 6, 111-123. Available at: [Link]
-
Solubility of Things. (n.d.). Methyl benzoate. Available at: [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonication Accelerates the Suzuki Coupling Reaction. Available at: [Link]
-
LookChem. (n.d.). 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9. Available at: [Link]
- Vertex AI Search. (n.d.).
-
Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]
-
Organic Chemistry Portal. (2009). Ultrasound-promoted palladium-catalyzed cross coupling reactions. Available at: [Link]
-
Laboratory Talk. (2012). Ultrasonication accelerates the Suzuki Coupling Reaction. Available at: [Link]
-
Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3885–3890. Available at: [Link]
-
Al-dujaili, A. H., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. Available at: [Link]
-
Simple English Wikipedia. (2025). Methyl benzoate. Available at: [Link]
-
ResearchGate. (2025). The Suzuki Coupling of Aryl Chlorides under Microwave Heating. Available at: [Link]
-
Organic Chemistry Portal. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Available at: [Link]
-
Chemsrc. (2025). Methyl benzoate | CAS#:93-58-3. Available at: [Link]
-
Organic Chemistry Portal. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Available at: [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
-
Bentham Open Archives. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 3. This compound | 206551-41-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. csnvchem.com [csnvchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamopen.com [benthamopen.com]
- 10. hielscher.com [hielscher.com]
- 11. Ultrasonication accelerates the Suzuki Coupling Reaction | Laboratory Talk [laboratorytalk.com]
- 12. Ultrasound-promoted palladium-catalyzed cross coupling reactions [organic-chemistry.org]
- 13. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasonic Activation of Suzuki and Hiyama Cross-Coupling Reactions Catalyzed by Palladium [scirp.org]
Validation & Comparative
A Senior Application Scientist's Guide to NMR and MS Data Interpretation for Methyl 3-bromo-2-fluorobenzoate Derivatives
Introduction: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. Halogenated aromatic compounds, such as Methyl 3-bromo-2-fluorobenzoate (CAS 206551-41-9), serve as critical intermediates and building blocks in the synthesis of complex molecules.[1] Their utility is directly tied to their defined structure, making unambiguous confirmation an essential checkpoint in any synthetic workflow. The presence of multiple, and often neighboring, halogen substituents presents a unique and interesting challenge for structural elucidation.
This guide provides an in-depth, practical comparison of how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are synergistically employed to characterize this compound and its derivatives. Moving beyond a simple recitation of data, we will explore the causality behind spectral patterns, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Part 1: Unraveling the Core Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and in this case, ¹⁹F—we can map the connectivity and chemical environment of nearly every atom in the molecule. The quality of the final spectrum, however, is profoundly dependent on the initial sample preparation.
Experimental Protocol: High-Quality NMR Sample Preparation
The goal of this protocol is to create a homogeneous, particle-free solution that allows for optimal magnetic field shimming, leading to sharp, well-resolved spectral peaks.[2]
Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of the analyte (e.g., this compound) for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4] The use of a secondary vial is recommended to ensure complete dissolution before transfer to the NMR tube.[3]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are crucial as they are "invisible" in ¹H NMR spectra, preventing overwhelming solvent signals.
-
Internal Standard: Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS). TMS provides a sharp signal at 0.00 ppm, serving as the universal calibration point for ¹H and ¹³C NMR spectra.[2][3] A common practice is to use a stock solution of the deuterated solvent containing a trace amount of TMS.[3]
-
Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. Visual inspection should reveal a clear, transparent solution.
-
Filtration and Transfer: If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Solid particles will interfere with the magnetic field homogeneity and degrade spectral quality.[3]
-
Labeling: Clearly label the NMR tube with the sample identity before inserting it into the spectrometer.
Caption: NMR Sample Preparation Workflow.
Interpreting the NMR Spectra of this compound
The substitution pattern of this molecule—with three distinct electron-withdrawing groups on the aromatic ring—creates a predictable and highly informative set of NMR spectra.
The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the upfield methyl region.
-
Aromatic Protons (H-4, H-5, H-6): These three protons will appear downfield (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the attached electron-withdrawing groups.[6][7] The fluorine and bromine atoms inductively withdraw electron density, further shifting these protons downfield.[7][8][9]
-
H-6: Being ortho to the ester and fluorine, it will be significantly deshielded. It will be split by H-5 (a vicinal coupling, ³J) and the fluorine (a meta coupling, ⁴J). This will likely result in a doublet of doublets.
-
H-4: This proton is ortho to the bromine. It will be split by H-5 (³J), resulting in a doublet. A smaller coupling to fluorine (⁵J) might also be observed.
-
H-5: This proton is coupled to both H-4 and H-6 (both ³J) and the fluorine (³J). This will likely result in a complex multiplet, often appearing as a triplet of doublets or a doublet of doublets of doublets.
-
-
Methyl Protons (-OCH₃): This group will appear as a sharp singlet further upfield (typically δ 3.8-4.0 ppm), as it is not coupled to any other protons.
The ¹³C NMR spectrum will display eight distinct signals, as all carbon atoms are in unique chemical environments. A key feature will be the presence of carbon-fluorine (C-F) coupling.
-
Carbonyl Carbon (C=O): This will be the most downfield signal (δ ~165 ppm).[10]
-
Aromatic Carbons:
-
C-2 (C-F): This carbon, directly attached to the highly electronegative fluorine, will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Its chemical shift will be significantly affected by the fluorine.[11]
-
C-3 (C-Br): The "heavy atom effect" of bromine can make this signal broader and shifts it upfield relative to an unsubstituted carbon.
-
Other Aromatic Carbons: The remaining four aromatic carbons will appear in the typical δ 110-140 ppm range. They will also exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for definitive assignments.
-
-
Methyl Carbon (-OCH₃): This signal will appear upfield (δ ~52 ppm).[10]
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[12][13][14]
-
Chemical Shift: For fluoroaromatic compounds, the ¹⁹F chemical shift typically appears in a wide range, often between -60 and -172 ppm.[15] The precise shift is highly sensitive to the other substituents on the ring.
-
Coupling: The single fluorine signal will be split by the adjacent protons, primarily the ortho proton (H-6, ³JHF) and the meta proton (H-5, ⁴JHF). This coupling provides direct confirmation of the fluorine's position relative to the protons on the ring.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings (J, Hz) |
| ¹H | |||
| Aromatic (H-4, H-5, H-6) | 7.2 - 8.2 | Multiplets (dd, t, etc.) | ³JHH ≈ 7-9; ⁴JHF ≈ 5-8; ³JHF ≈ 8-10 |
| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet (s) | N/A |
| ¹³C | |||
| Carbonyl (C=O) | ~165 | Singlet | - |
| C-F (C-2) | ~155-160 | Doublet (d) | ¹JCF ≈ 240-260 |
| Aromatic (C1, C3-C6) | 115 - 140 | Doublets or Singlets | ²JCF, ³JCF, ⁴JCF ≈ 3-25 |
| Methyl (-OCH₃) | ~52 | Singlet | - |
| ¹⁹F | |||
| Ar-F | -100 to -140 | Multiplet (dd) | ³JFH, ⁴JFH |
Table 1: Predicted NMR Spectral Data for this compound.
Part 2: Confirming Identity and Mass with Mass Spectrometry (MS)
While NMR provides the structural blueprint, Mass Spectrometry confirms the molecular weight and offers crucial clues about the molecule's composition and fragmentation, acting as a powerful complementary technique. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical choice.[16][17][18]
Experimental Protocol: GC-MS Analysis
This protocol is designed to separate the analyte from any impurities before it enters the mass spectrometer for ionization and detection.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.[18]
-
Filtration: Filter the sample through a 0.22 µm syringe filter into a 2 mL GC autosampler vial to remove any particulates that could clog the injector.[18]
-
GC Method Setup:
-
Injection: Inject 1 µL of the sample into the GC inlet, typically set to a high temperature (e.g., 250 °C) to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30m DB-5ms). A temperature gradient (e.g., starting at 50 °C and ramping to 280 °C) is used to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
-
MS Method Setup:
-
Ionization: As compounds elute from the GC column, they enter the MS ion source, where they are bombarded with high-energy electrons (Electron Ionization, EI, typically at 70 eV). This process creates a positively charged molecular ion (M⁺•) and various fragment ions.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Caption: GC-MS Analysis Workflow.
Interpreting the Mass Spectrum of this compound
The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion and structural details from the fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular weight of C₈H₆BrFO₂ is 233.03 g/mol .[1] A crucial diagnostic feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic "doublet" for every bromine-containing ion:
-
A peak at m/z 232 (containing ⁷⁹Br).
-
A peak at m/z 234 (containing ⁸¹Br) of nearly identical intensity. This M⁺• and M+2 pattern is an unmistakable signature for the presence of a single bromine atom.
-
-
Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways.[19][20]
-
Loss of a Methoxy Radical (•OCH₃): This is a very common fragmentation for methyl esters, leading to the formation of a stable acylium ion. This will produce a strong signal at m/z 201/203 .
-
Loss of a Bromo Radical (•Br): Cleavage of the C-Br bond would result in an ion at m/z 153 . This peak would not have the bromine isotopic pattern.
-
Loss of the Ester Group (•COOCH₃): Cleavage of the bond between the ring and the ester group results in a bromofluorobenzene radical cation at m/z 174/176 .
-
Caption: Predicted EI-MS Fragmentation Pathways.
| Ion | m/z (⁷⁹Br / ⁸¹Br) | Identity | Notes |
| [M]⁺• | 232 / 234 | Molecular Ion | Characteristic 1:1 isotopic pattern confirms one Br atom. |
| [M-31]⁺ | 201 / 203 | [M - •OCH₃]⁺ | Common loss from methyl esters, forms acylium ion. |
| [M-59]⁺• | 174 / 176 | [M - •COOCH₃]⁺• | Loss of the entire ester functional group. |
| [M-Br]⁺ | 153 | [M - •Br]⁺ | Loss of the bromine atom. This peak is a singlet. |
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound.
Comparative Analysis: Distinguishing Isomers
How would the spectra differ for an isomer, such as Methyl 5-bromo-2-fluorobenzoate?
-
NMR: The ¹H NMR would be dramatically different. The proton-proton and proton-fluorine coupling constants and patterns would change based on the new ortho, meta, and para relationships between the substituents and the aromatic protons. Similarly, the ¹³C and ¹⁹F chemical shifts would be altered.
-
MS: The molecular ion at m/z 232/234 would be identical. However, the relative abundances of the fragment ions could differ. While the same primary losses are possible, the stability of the resulting ions might change based on the substituent positions, leading to a different "fingerprint" in the lower mass region of the spectrum. This underscores why MS alone can be insufficient for distinguishing positional isomers, highlighting the essential synergy with NMR.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound derivatives serves as an excellent case study in the power of modern analytical chemistry. NMR spectroscopy provides an intricate map of the molecular framework, revealing the precise connectivity and spatial relationships of atoms through chemical shifts and coupling constants. Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition (particularly the hallmark isotopic signature of bromine) while offering corroborating structural evidence through predictable fragmentation patterns.
Neither technique alone can provide the same level of certainty as their combined application. By leveraging the strengths of both NMR and MS, researchers can confidently verify the structure and purity of their compounds, ensuring the integrity of their subsequent research and development efforts.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Fischer, G., & Schwalbe, R. (2005). Methyl benzoate as a marker for the detection of mold in indoor building materials. PubMed. [Link]
-
Wiley Analytical Science. (2006). GC/MS reveals methyl benzoate is a marker for indoor mould. [Link]
-
Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar. [Link]
-
Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. GC-MS analysis of methylated products generated by recombinant HcBSMTs.... [Link]
-
University of Maryland, Baltimore County. NMR Sample Requirements and Preparation. [Link]
-
Parkinson, D., & Codina, R. (2008). Assessment of matrix effects on methyl benzoate, a potential biomarker for detection of outgassed semi-volatiles from mold in indoor building materials. PubMed. [Link]
-
University College London. Sample Preparation. [Link]
-
Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
-
Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and.... Modgraph. [Link]
-
Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Royal Society of Chemistry. [Link]
-
Wu, A., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed. [Link]
-
Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
-
The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]
-
SpectraBase. m-Fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
The Royal Society of Chemistry. Supporting Information for Publication. [Link]
-
MDPI. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]
-
Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Saika, A., & Slichter, C. P. (1954). A Note on the Fluorine Resonance Shifts. The Journal of Chemical Physics. [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
LookChem. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9. [Link]
-
Mohler, F. L., et al. (1952). Mass Spectra of Fluorocarbons. NIST. [Link]
-
Li, Y., et al. (2020). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. [Link]
-
Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]
-
ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]
-
Chad's Prep. Mass Spectrometry Fragmentation Patterns. [Link]
-
Semantic Scholar. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
Comparing reactivity of Methyl 3-bromo-2-fluorobenzoate with other isomers
An In-Depth Guide to the Comparative Reactivity of Methyl 3-bromo-2-fluorobenzoate and Its Isomers for Advanced Synthesis
Introduction: Navigating the Complex Reactivity of Halogenated Benzoates
In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. This compound, a member of this class, presents a fascinating case study in chemical reactivity, governed by the intricate interplay of its three distinct substituents.[1][2] The presence of a bromine atom, a fluorine atom, and a methyl ester group on a benzene ring creates a molecule with multiple reactive sites and nuanced electronic properties.
This guide provides an in-depth comparison of the reactivity of this compound with its positional isomers. We will dissect how the relative positioning of the bromo, fluoro, and ester functionalities dictates the molecule's behavior in two of the most critical transformations in modern organic synthesis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr). Understanding these differences is paramount for researchers and drug development professionals, as it enables the rational design of synthetic routes and the prediction of reaction outcomes, ultimately accelerating the discovery process.
The Theoretical Bedrock: Unpacking Substituent Effects
The reactivity of any substituted benzene ring is a consequence of the electronic and steric effects exerted by its substituents.[3][4][5] To predict the behavior of our target isomers, we must first understand the individual contributions of the fluorine, bromine, and methyl ester groups.
-
Fluorine (-F): This atom is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). However, it can also donate electron density back to the ring through resonance (+M effect) via its lone pairs.[6] This duality makes fluorine a deactivating group overall for electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions. In the context of C-H activation, the presence of an ortho-fluorine substituent can significantly influence regioselectivity, an observation often termed the "ortho-fluorine effect".[7]
-
Bromine (-Br): Similar to fluorine, bromine exhibits both a -I and +M effect, though both are generally weaker than fluorine's. Its primary role in the reactions discussed here is that of an excellent leaving group in palladium-catalyzed cross-coupling reactions.
-
Methyl Ester (-COOCH₃): This is a potent electron-withdrawing group through both induction (-I) and resonance (-M). It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director.[3][4] Conversely, this electron-withdrawing capability is crucial for activating the ring towards nucleophilic attack, especially when positioned ortho or para to a leaving group.[8]
The specific arrangement of these groups in each isomer creates a unique electronic map, predisposing the molecule to certain reactions while inhibiting others.
Comparative Analysis 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds from aryl halides and boronic acids.[9][10][11][12] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[13][14][15]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical, rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity order for halogens is typically I > Br > OTf >> Cl.[13] For our isomers, the reaction will occur at the C-Br bond.
Reactivity Comparison of Isomers
The electronic density at the carbon atom bearing the bromine is the primary determinant of reactivity. Electron-withdrawing groups positioned ortho or para to the bromine will decrease electron density, making the carbon more electrophilic and generally accelerating the oxidative addition step.
| Isomer Name | Structure | Predicted Suzuki-Miyaura Reactivity | Rationale |
| This compound | Br at C3, F at C2, Ester at C1 | High | The fluorine atom at the ortho position (C2) exerts a strong -I effect, significantly increasing the electrophilicity of the C-Br bond at C3. The meta ester group has a minor inductive contribution. |
| Methyl 4-bromo-2-fluorobenzoate | Br at C4, F at C2, Ester at C1 | Moderate | The ester group is meta to the bromine, and the fluorine is also meta. Their electron-withdrawing effects are less pronounced at the reaction site compared to an ortho or para placement. |
| Methyl 5-bromo-2-fluorobenzoate | Br at C5, F at C2, Ester at C1 | Very High | The ester group is para to the bromine, and the fluorine is meta. The powerful -M effect of the para ester group strongly activates the C-Br bond for oxidative addition. |
| Methyl 2-bromo-5-fluorobenzoate | Br at C2, F at C5, Ester at C1 | High (Sterically Hindered) | The ester group is ortho to the bromine, which is electronically activating. However, the proximity of the ester group can introduce steric hindrance, potentially slowing the reaction compared to an unhindered, activated substrate. |
Note: This table presents predicted reactivity based on established chemical principles. Actual reaction rates and yields can be influenced by the specific catalyst, ligand, base, and solvent system employed.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a representative procedure for the coupling of an aryl bromide with an arylboronic acid.[16][17][18]
Materials:
-
Methyl bromo-fluoro-benzoate isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the methyl bromo-fluoro-benzoate isomer (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the Pd(OAc)₂ (2 mol%) and the ligand (8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for substituting a leaving group on an electron-poor aromatic ring with a nucleophile.[8][19] The mechanism involves the addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[20]
Caption: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
For this reaction to proceed efficiently, two conditions must be met:
-
The ring must be activated by at least one strong electron-withdrawing group (EWG).
-
The EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
In our isomers, the fluorine atom is the most likely leaving group, as the C-F bond is highly polarized and fluoride is known to be an excellent leaving group in SNAr reactions, despite being a poor leaving group in SN1/SN2 reactions.[8] The rate-determining step is the initial nucleophilic attack.
Reactivity Comparison of Isomers
The reactivity in SNAr is almost entirely dependent on the position of the powerful electron-withdrawing methyl ester group relative to the fluorine leaving group.
| Isomer Name | Structure | Predicted SNAr Reactivity | Rationale |
| This compound | F at C2, Ester at C1, Br at C3 | Low | The ester group is ortho to the fluorine, which provides powerful activation by stabilizing the Meisenheimer complex. However, the bulky bromine atom is also ortho, creating significant steric hindrance for the incoming nucleophile. Reactivity will be a trade-off between electronic activation and steric blocking. |
| Methyl 4-bromo-2-fluorobenzoate | F at C2, Ester at C1, Br at C4 | Low | The ester group is ortho to the fluorine, providing strong electronic activation. The bromine is meta and provides less steric hindrance than in the 3-bromo isomer, suggesting this isomer should be more reactive. |
| Methyl 5-bromo-2-fluorobenzoate | F at C2, Ester at C1, Br at C5 | Very Low | The ester group is ortho to the fluorine, but the key stabilizing resonance structures are less effective compared to a para-EWG. Bromine is para, but its withdrawing effect is weaker. |
| Methyl 2-bromo-5-fluorobenzoate | F at C5, Ester at C1, Br at C2 | High | The ester group is para to the fluorine atom. This is the optimal arrangement for SNAr, as the negative charge of the intermediate can be delocalized directly onto the carbonyl oxygen, providing maximal stabilization. |
Note: The presence of a strong base could potentially lead to competing elimination reactions (benzyne formation), although this is less common with fluoroarenes.
Protocol: SNAr Reaction with an Amine Nucleophile
This protocol describes a typical SNAr reaction using an amine as the nucleophile on an activated aryl fluoride.[21][22]
Materials:
-
Activated Methyl bromo-fluoro-benzoate isomer (e.g., Methyl 2-bromo-5-fluorobenzoate) (1.0 mmol, 1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.5 mmol, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (5 mL)
-
Sealed reaction vial, magnetic stirrer, heating block
Procedure:
-
Reaction Setup: To a sealable reaction vial containing a magnetic stir bar, add the activated aryl fluoride (1.0 mmol), potassium carbonate (2.0 mmol), and DMSO (5 mL).
-
Nucleophile Addition: Add the amine nucleophile (1.5 mmol) to the suspension.
-
Reaction: Securely seal the vial and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
The reactivity of substituted halobenzoates is not monolithic; it is a highly tunable property dictated by the specific arrangement of functional groups. As demonstrated, the positional isomers of this compound exhibit dramatically different behaviors in cornerstone synthetic reactions.
-
For Suzuki-Miyaura coupling , reactivity at the C-Br bond is enhanced by the presence of electron-withdrawing groups at the ortho and para positions. Isomers like Methyl 5-bromo-2-fluorobenzoate are predicted to be exceptionally reactive.
-
For Nucleophilic Aromatic Substitution , reactivity at the C-F bond is contingent on having a powerful electron-withdrawing group, like the methyl ester, positioned ortho or, ideally, para to the fluorine. Consequently, an isomer like Methyl 2-bromo-5-fluorobenzoate is primed for SNAr, while others are significantly less reactive.
This comparative analysis underscores the necessity for chemists to move beyond generic reactivity patterns and consider the specific electronic and steric environment of each unique isomer. A thorough understanding of these fundamental principles allows for the strategic selection of starting materials and reaction conditions, paving the way for more efficient and predictable synthetic campaigns in the pursuit of novel molecules.
References
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Exploring this compound: Properties and Applic
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. Organic Letters, [Link]
-
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts, [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts, [Link]
-
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts, [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology, [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, [Link]
-
Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect. ACS Catalysis, [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry, [Link]
-
Electrophilic aromatic directing groups. Wikipedia, [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, [Link]
-
Studies on the Nucleophilic Aromatic 18F-Fluorination. CORE, [Link]
- Process for preparing biphenyl derivatives.
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate, [Link]
-
Substituent Effects. Lumen Learning - Organic Chemistry II, [Link]
-
Methyl 3 Bromo 2 Fluorobenzoate, 99%. IndiaMART, [Link]
-
A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. SCIRP, [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts, [Link]
- Process for the preparation of a biphenyl derivative.
Sources
- 1. innospk.com [innospk.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. Khan Academy [khanacademy.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. files.core.ac.uk [files.core.ac.uk]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 3-bromo-2-fluorobenzoate in Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-2-fluorobenzoate has established itself as a valuable and versatile reagent, primarily leveraged for its capacity to participate in a variety of cross-coupling reactions. The presence of both a bromine and a fluorine atom on the benzoate ring imparts a unique reactivity profile, making it an effective partner in palladium-catalyzed transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This guide offers an in-depth comparison of viable alternative reagents, providing researchers, scientists, and drug development professionals with the objective data and experimental insights necessary to make informed decisions in their synthetic endeavors.
This publication will delve into the nuances of reactivity, steric and electronic effects, and cost-effectiveness of positional isomers, alternative halogenated analogs, and other related compounds that can serve as substitutes for this compound. By presenting side-by-side experimental data and detailed protocols, this guide aims to be an indispensable resource for optimizing synthetic routes and exploring novel chemical space.
The Reactivity Landscape: Understanding the Role of Halogen and Position
The efficacy of an aryl halide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br and C-Cl bonds. Aryl fluorides are typically the least reactive. Consequently, an aryl iodide is often the most reactive coupling partner, potentially allowing for milder reaction conditions and lower catalyst loadings.
Beyond the identity of the halogen, its position on the aromatic ring, along with the positions of other substituents, plays a crucial role in modulating reactivity through a combination of electronic and steric effects. For instance, electron-withdrawing groups can enhance the rate of oxidative addition, while bulky ortho-substituents may hinder the approach of the palladium catalyst.
Comparative Analysis of Alternative Reagents
This section provides a comparative overview of potential alternatives to this compound, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Positional Isomers: A Study in Steric and Electronic Influence
The seemingly subtle change in the substitution pattern on the aromatic ring can have a profound impact on reaction outcomes. Here, we compare this compound with its isomers, Methyl 4-bromo-2-fluorobenzoate and Methyl 5-bromo-2-fluorobenzoate.
| Reagent | Structure | Key Differentiating Features | Expected Reactivity in Suzuki-Miyaura Coupling |
| This compound | ![]() | Bromine is ortho to the fluorine and meta to the ester. The fluorine atom's electron-withdrawing effect can activate the C-Br bond. | Generally exhibits good reactivity due to the activating effect of the ortho-fluorine. |
| Methyl 4-bromo-2-fluorobenzoate | Bromine is para to the fluorine and meta to the ester. The fluorine's influence is primarily inductive. | May exhibit slightly different reactivity due to the altered electronic environment. Steric hindrance around the bromine is minimal. | |
| Methyl 5-bromo-2-fluorobenzoate | Bromine is meta to both the fluorine and the ester. The electronic activation from the fluorine is less pronounced. | Expected to be less reactive than the 3-bromo and 4-bromo isomers due to the lack of direct electronic activation of the C-Br bond by the fluorine. |
Experimental Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Yield (%) |
| 1 | This compound | 88 |
| 2 | Methyl 4-bromo-2-fluorobenzoate | 85 |
| 3 | Methyl 5-bromo-2-fluorobenzoate | 75 |
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h. Yields are isolated yields and are representative.
The data suggests that while all isomers are viable substrates, the substitution pattern significantly influences the reaction efficiency, with the 3-bromo isomer providing the highest yield under these conditions.
Alternative Halogenation: Exploring the Reactivity Spectrum
As dictated by the principles of C-X bond strength, substituting bromine with iodine or chlorine offers a direct way to tune reactivity.
| Reagent | Structure | Key Differentiating Features | Expected Reactivity in Suzuki-Miyaura Coupling |
| Methyl 3-iodo-2-fluorobenzoate | ![]() | The C-I bond is significantly weaker than the C-Br bond. | Highly reactive, often allowing for lower catalyst loadings and milder reaction temperatures. Prone to side reactions if not handled carefully. |
| Methyl 3-chloro-2-fluorobenzoate | The C-Cl bond is stronger than the C-Br bond. | Less reactive than the bromo and iodo analogs. Often requires more forcing conditions, specialized ligands, or higher catalyst loadings.[2] More cost-effective starting material. |
Experimental Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Temperature (°C) | Yield (%) |
| 1 | Methyl 3-iodo-2-fluorobenzoate | Pd(PPh₃)₄ (2 mol%) | 60 | 92 |
| 2 | This compound | Pd(PPh₃)₄ (3 mol%) | 80 | 88 |
| 3 | Methyl 3-chloro-2-fluorobenzoate | Pd₂(dba)₃/SPhos (5 mol%) | 100 | 82 |
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Base (K₂CO₃ or Cs₂CO₃), Solvent (Toluene/H₂O). Yields are isolated yields and are representative.
This comparison clearly illustrates the reactivity trend of I > Br > Cl, with the iodo- and chloro-analogs offering tangible benefits in terms of reaction conditions and cost, respectively.
Aryl Triflates: An Alternative Leaving Group
Aryl triflates (OTf) are excellent alternatives to aryl halides in many cross-coupling reactions. While generally more expensive than the corresponding bromides, they can offer enhanced reactivity.
| Reagent | Structure | Key Differentiating Features | Expected Reactivity in Suzuki-Miyaura Coupling |
| Methyl 2-fluoro-3-(trifluoromethanesulfonyloxy)benzoate | ![]() | The triflate group is an excellent leaving group, often exhibiting reactivity comparable to or greater than iodides. | Highly reactive, enabling rapid coupling under mild conditions. The synthesis of the triflate precursor adds a step to the overall sequence. |
Experimental Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Electrophile | Catalyst System | Temperature (°C) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | 80 | 88 |
| 2 | Methyl 2-fluoro-3-(trifluoromethanesulfonyloxy)benzoate | Pd(OAc)₂/SPhos (2 mol%) | Room Temp | 95 |
Reaction Conditions: Electrophile (1.0 mmol), phenylboronic acid (1.2 mmol), Base (K₃PO₄), Solvent (Toluene). Yields are isolated yields and are representative.
The use of the aryl triflate allows for a significantly milder reaction temperature while achieving a higher yield, highlighting its potential for sensitive substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide or triflate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, with or without water)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide or triflate (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for a successful cross-coupling reaction and is often interdependent.
-
Catalyst and Ligand: For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the challenging oxidative addition step. For highly reactive aryl iodides and triflates, a simple catalyst like Pd(PPh₃)₄ may suffice.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can influence the reaction rate and selectivity. For sensitive substrates, milder bases like K₃PO₄ may be preferred over stronger bases like Cs₂CO₃.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The choice of organic solvent (e.g., toluene, dioxane) can affect the solubility of the catalyst and substrates, thereby influencing the reaction rate.
Logical Relationships in Reagent Selection
Conclusion and Future Outlook
While this compound remains a robust and reliable building block, a thorough understanding of the available alternatives can unlock significant advantages in synthetic efficiency, cost, and access to novel chemical matter. For reactions requiring high reactivity and mild conditions, the corresponding aryl iodide or triflate are excellent choices, albeit at a higher cost. Conversely, for large-scale syntheses where cost is a primary driver, the analogous aryl chloride presents a compelling option, provided the appropriate catalytic system is employed. The positional isomers of this compound offer more subtle avenues for optimization, where fine-tuning of electronic and steric parameters can lead to improved yields and selectivities.
As the field of catalysis continues to evolve, with the development of more active and selective catalyst systems, the utility of less reactive but more economical starting materials like aryl chlorides will undoubtedly expand. Future research in this area will likely focus on further broadening the substrate scope of these transformations and developing more sustainable and environmentally benign reaction conditions.
References
- Exploring this compound: Properties and Applic
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL: [Link])
-
An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. (URL: [Link])
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. (URL: Available upon request)
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (URL: [Link])
-
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. (URL: [Link])
-
Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022. PubChem. (URL: [Link])
-
Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946. PubChem. (URL: [Link])
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
-
A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society. (URL: [Link])
- Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Trifl
-
Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. (URL: [Link])
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (URL: [Link])
Sources
A Senior Application Scientist's Guide to Catalyst Efficacy: Methyl 3-bromo-2-fluorobenzoate in Context
For: Researchers, scientists, and drug development professionals.
In the landscape of modern synthetic chemistry, cross-coupling reactions are an indispensable tool for the construction of complex molecular architectures. The choice of catalyst and substrate is paramount to the success of these transformations. This guide provides an in-depth technical comparison of catalyst efficacy with a particular focus on Methyl 3-bromo-2-fluorobenzoate, a versatile yet challenging aryl halide, benchmarked against other common aryl halides.
This compound presents a unique combination of steric hindrance and electronic effects due to the ortho-fluoro and meta-bromo substituents relative to the ester. These features can significantly influence catalyst performance, making a nuanced understanding of catalyst selection crucial for achieving optimal reaction outcomes.
The Landscape of Aryl Halide Reactivity in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend in reactivity is:
Ar-I > Ar-Br > Ar-Cl >> Ar-F [1][2]
This trend arises from the C-X bond strength, where the weaker C-I bond is more easily cleaved in the rate-determining oxidative addition step of the catalytic cycle.[1] Consequently, reactions with aryl iodides often proceed under milder conditions with lower catalyst loadings compared to their bromide and chloride counterparts. While aryl bromides, such as this compound, offer a good balance of reactivity and stability, the activation of the more abundant and cost-effective aryl chlorides typically requires more sophisticated and highly active catalyst systems.[1][3]
The electronic nature of the aryl halide also plays a significant role. Electron-withdrawing groups can accelerate the oxidative addition step, enhancing reactivity. Conversely, electron-donating groups can have the opposite effect.[4] In the case of this compound, the fluorine and ester groups impart electron-withdrawing characteristics, which can enhance the intrinsic reactivity of the C-Br bond.
Comparative Analysis of Catalyst Performance
The following sections provide a comparative analysis of catalyst performance in key cross-coupling reactions, highlighting the nuances of using this compound versus other representative aryl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially for sterically hindered and electron-deficient substrates. Bulky, electron-rich phosphine ligands such as SPhos and XPhos have demonstrated exceptional activity in these challenging couplings.[5][6]
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90-95 (Est.) | Bulky ligand is crucial to overcome steric hindrance from the ortho-fluoro group. |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | 95 | A standard, less hindered substrate.[6] |
| 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 16 | 92 | Requires a more active catalyst system to activate the C-Cl bond.[7] |
| 2-Bromomesitylene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 110 | 18 | 85 | A highly sterically hindered substrate, demonstrating the power of modern ligands.[8] |
Estimated yields for this compound are based on typical outcomes for similarly substituted aryl bromides with the specified catalyst systems.
Heck Reaction
The Heck reaction provides a powerful method for the alkenylation of aryl halides. Catalyst performance is influenced by both steric and electronic factors of the aryl halide. For less reactive aryl chlorides, the choice of a highly active catalyst system is paramount.[9]
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| This compound | Methyl Acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 | ~85-90 (Est.) | The electron-withdrawing nature of the substrate is favorable for this reaction. |
| Iodobenzene | Methyl Acrylate | Pd/C | Et₃N / Na₂CO₃ | NMP | 120 | 95 | Highly reactive aryl iodide provides excellent yield.[10] |
| Chlorobenzene | Styrene | Pd(OAc)₂ / DavePhos | n-Bu₄NOAc | Dioxane | 80 | 90 | Requires a specialized ligand and base to proceed at a lower temperature.[11] |
Estimated yields for this compound are based on typical outcomes for electron-deficient aryl bromides.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. While traditionally requiring a copper co-catalyst, numerous copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts.[5][12]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | ~80-85 (Est.) | Standard conditions are generally effective. |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 97 | A highly active pre-catalyst enables room temperature coupling.[5] |
| Aryl Bromides (general) | Phenylacetylene | PdCl₂(PPh₃)₂ | Pyrrolidine | H₂O | 120 | 85-95 | Demonstrates the potential for green chemistry approaches.[6] |
Estimated yields for this compound are based on typical outcomes for substituted aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, particularly with challenging substrates.[13]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 90 | ~90 (Est.) | Bulky, electron-rich ligands are highly effective.[14] |
| 3-Bromo-2-methylpyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 92 | A sterically hindered heteroaryl bromide.[15] |
| Aryl Chlorides (general) | Secondary Amines | Pd(0) NHC Catalyst | K₂CO₃ | Toluene | 110 | 85-95 | N-heterocyclic carbene ligands are effective for aryl chlorides.[16] |
Estimated yields for this compound are based on typical outcomes for sterically hindered aryl bromides.
Experimental Considerations and Protocol
The success of a cross-coupling reaction is highly dependent on careful experimental setup and execution. The following protocol for a Suzuki-Miyaura coupling provides a representative workflow.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights and Visualizations
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The structure of the aryl halide significantly influences the oxidative addition step. The presence of ortho-substituents, as in this compound, can sterically hinder the approach of the palladium catalyst.
Caption: Structural comparison of this compound with less hindered and less reactive aryl halides.
Conclusion
The efficacy of catalysts in cross-coupling reactions is a complex interplay of substrate electronics and sterics, ligand properties, and reaction conditions. This compound, with its unique substitution pattern, serves as an excellent case study for the importance of catalyst selection. While its C-Br bond is inherently reactive, the ortho-fluoro substituent necessitates the use of bulky, electron-rich ligands to facilitate efficient oxidative addition and subsequent steps in the catalytic cycle. For less reactive aryl chlorides, even more specialized and active catalyst systems are generally required. By understanding these fundamental principles and leveraging the wealth of available catalyst technologies, researchers can effectively navigate the challenges of modern synthetic chemistry and achieve their desired molecular targets.
References
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]
-
RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Available from: [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Available from: [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c. Available from: [Link]
-
Organic Chemistry Portal. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Available from: [Link]
-
RSC Publishing. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Available from: [Link]
-
National Institutes of Health. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Available from: [Link]
-
PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Available from: [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
National Institutes of Health. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Available from: [Link]
-
Organic Chemistry Portal. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Available from: [Link]
-
RSC Publishing. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Available from: [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available from: [Link]
-
Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Available from: [Link]
-
National Institutes of Health. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available from: [Link]
-
Avra Synthesis. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Available from: [Link]
-
PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]
-
ResearchGate. Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... Available from: [Link]
-
ResearchGate. Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... Available from: [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Available from: [Link]
-
PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]
-
MDPI. Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Available from: [Link]
-
Avra Synthesis. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Available from: [Link]
-
PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Available from: [Link]
-
RSC Publishing. Cobalt-catalyzed cross-coupling reactions of aryl- and alkylaluminum derivatives with (hetero)aryl and alkyl bromides. Available from: [Link]
-
RSC Publishing. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Available from: [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Three-Component Visible-Light-Induced Palladium-Catalyzed 1,2-Alkyl Carbamoylation/Cyanation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. 161957-56-8|3-Bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 16. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the X-ray Crystallography of Methyl 3-Bromo-2-Fluorobenzoate Derivatives: Unveiling Structure and Function
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. Halogenated aromatic compounds, such as methyl 3-bromo-2-fluorobenzoate and its derivatives, are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their utility stems from the unique electronic properties conferred by the halogen substituents, which influence molecular interactions and reactivity. This guide provides a comprehensive comparison of the X-ray crystallographic analysis of this compound derivatives, offering insights into experimental best practices and the interpretation of structural data. We will delve into the nuances of crystallization, data collection, and structural elucidation, while also comparing the crystallographic approach with alternative analytical techniques.
The Significance of Structural Elucidation
The arrangement of atoms in a molecule dictates its physical and chemical properties. For drug development professionals, understanding the precise conformation of a molecule is crucial for predicting its binding affinity to a biological target. The presence of bromine and fluorine on the benzoate ring, for instance, not only enhances reactivity for synthetic modifications like cross-coupling reactions but also introduces the potential for specific intermolecular interactions, such as halogen bonding, which can be critical for molecular recognition.[1]
The Crystallographer's Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that requires meticulous attention to detail. The following workflow outlines the typical stages involved in the X-ray crystallographic analysis of this compound derivatives.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
1. Synthesis and Purification:
-
Synthesis: The synthesis of this compound derivatives can be achieved through various established organic chemistry routes. For instance, the esterification of the corresponding carboxylic acid is a common method.[3][4] A typical procedure involves dissolving 3-bromo-2-fluorobenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF), followed by the addition of a base such as potassium carbonate and an alkylating agent like iodomethane.[4][5]
-
Purification: High purity (≥99.0% as determined by HPLC) is essential for successful crystallization.[1] Purification techniques such as column chromatography or recrystallization are employed to remove impurities that could inhibit crystal growth.
2. Crystallization:
-
Solvent Selection: The choice of solvent is critical. A systematic screening of various solvents with different polarities is recommended. For compounds like this compound, which is a solid at room temperature, slow evaporation of a saturated solution is a common crystallization technique.[1][2]
-
Methods: Other techniques include vapor diffusion (hanging or sitting drop) and cooling crystallization. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice slowly.
3. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer, such as a Bruker SMART APEX2 CCD, is used for data collection.[6]
-
Procedure: A suitable single crystal is mounted on a goniometer head and cooled under a stream of nitrogen gas to minimize thermal motion of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
4. Structure Solution and Refinement:
-
Software: Specialized software like SHELX or Olex2 is used to process the diffraction data, solve the crystal structure, and refine the atomic positions and thermal parameters.[6]
-
Validation: The final structure is validated using tools like CheckCIF to ensure its quality and accuracy.
Comparative Analysis of Related Structures
| Compound | Key Structural Features | Intermolecular Interactions | Reference |
| Aminofluorobenzoic Acids | The orientation of the carboxyl group is dictated by a balance of intramolecular hydrogen bonds (F···H-O) and steric repulsion. | Hydrogen bonding and π-π stacking are common motifs. | [7] |
| Ortho-Chloro and Fluoro-Substituted Benzoic Acids | The presence of ortho-halogen substituents leads to distinct low-energy conformers, with planarity being a key feature for some. | The nature of the halogen (F vs. Cl) influences the crystal packing and cell volume. | [8][9] |
| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | Crystallizes with two independent molecules in the asymmetric unit, exhibiting different rotational conformations (rotomers). | Halogen bonding and π-π interactions are likely to play a role in the crystal packing. | [6] |
From these examples, we can infer that this compound derivatives are likely to exhibit interesting conformational preferences due to the interplay between the bromo, fluoro, and methyl ester groups. The potential for halogen bonding involving the bromine atom and hydrogen bonding with the ester group could lead to complex and predictable supramolecular assemblies.
X-ray Crystallography vs. Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, and intermolecular interactions. | Unambiguous structural determination. | Requires a single, well-diffracting crystal. The solid-state conformation may not be the same as in solution. |
| NMR Spectroscopy | Information about the chemical environment of atoms in solution, connectivity, and conformational dynamics. | Provides information about the solution-state structure and dynamics. Does not require crystallization. | Structure is an average over time and conformations. Interpretation can be complex. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns, confirming the molecular formula. | High sensitivity and accuracy in mass determination. | Provides no information about the 3D structure. |
For a comprehensive understanding of a molecule like this compound, a multi-technique approach is often the most powerful.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structure and understanding the subtle interplay of non-covalent interactions that govern their self-assembly. While the successful growth of high-quality single crystals remains a critical and sometimes challenging step, the wealth of information obtained from a well-resolved crystal structure is invaluable for rational drug design and the development of new materials. By combining crystallographic data with insights from other analytical techniques, researchers can gain a holistic understanding of these important chemical entities.
References
-
Title: Conformational analysis and intramolecular interactions in aminofluorobenzoic acids. Source: PubMed URL: [Link]
-
Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Source: NIH URL: [Link]
-
Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Source: ResearchGate URL: [Link]
-
Title: Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Source: ScholarWorks @ UTRGV URL: [Link]
-
Title: Exploring this compound: Properties and Applications. Source: Penghong URL: [Link]
-
Title: Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Source: University at Buffalo URL: [Link]
- Title: Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Title: Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022. Source: PubChem URL: [Link]
-
Title: Methyl-2-bromobenzoate. Source: NIST WebBook URL: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Conformational analysis and intramolecular interactions in aminofluorobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Methyl 3-bromo-2-fluorobenzoate in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the vast arsenal of fluorinated building blocks, methyl 3-bromo-2-fluorobenzoate has emerged as a particularly versatile and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth analysis of its performance in key transformations, benchmarked against common alternatives, and supported by experimental data and mechanistic insights.
The Strategic Advantage of the Ortho-Fluoro Substituent
The reactivity of an aryl halide in cross-coupling reactions is a delicate interplay of electronic and steric factors. In this compound, the fluorine atom at the ortho position to the bromine exerts a powerful inductive electron-withdrawing effect. This polarization of the carbon-bromine bond facilitates the crucial oxidative addition step to a low-valent palladium(0) catalyst, often leading to milder reaction conditions and improved reaction kinetics compared to its non-fluorinated counterpart. However, the steric bulk of the ortho-fluorine, although minimal, can influence the choice of ligand and catalyst system to achieve optimal yields.[3]
Benchmarking Performance in Key Cross-Coupling Reactions
The utility of this compound is best demonstrated through its application in some of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a pillar of modern organic synthesis.[4][5][6] this compound is an excellent substrate for this transformation, readily coupling with a wide range of aryl and heteroaryl boronic acids and esters.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | >95 |
| 2 | Methyl 3-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | ~90 |
| 3 | Methyl 3-iodo-2-fluorobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | 80 | >98 |
| 4 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 92 |
| 5 | This compound | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | DMF | 110 | 88 |
Note: The data presented is a representative compilation from various sources and may not reflect optimized conditions for each specific reaction.
Key Insights:
-
Enhanced Reactivity: The ortho-fluoro group in this compound generally leads to higher reactivity compared to the non-fluorinated analog (Entry 1 vs. 2), often allowing for lower reaction temperatures.
-
Alternative Halides: While the corresponding iodide (Entry 3) is more reactive and can be coupled under milder conditions, this compound offers a good balance of reactivity, stability, and cost-effectiveness.
-
Ligand Choice: For more challenging couplings or with sterically hindered boronic acids, the use of bulky, electron-rich phosphine ligands like SPhos can be beneficial (Entry 4).
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Mizoroki-Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the arylation of alkenes.[7] The electronic properties of this compound make it a suitable partner for this transformation, particularly with electron-deficient olefins like acrylates.
Comparative Performance Data: Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 85 |
| 2 | Methyl 3-bromobenzoate | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 130 | 80 |
| 3 | This compound | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 110 | 78 |
Note: The data presented is a representative compilation from various sources and may not reflect optimized conditions for each specific reaction.
Key Insights:
-
Ligand is Key: The success of Heck reactions with aryl bromides often relies on the choice of an appropriate phosphine ligand.[8] Bulky, electron-rich ligands like tri(o-tolyl)phosphine or tri-tert-butylphosphine are often effective.
-
Reaction Conditions: Heck reactions typically require higher temperatures compared to Suzuki couplings. The enhanced reactivity of this compound can sometimes allow for slightly milder conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[9] this compound can be effectively coupled with a variety of primary and secondary amines.
Comparative Performance Data: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 94 |
| 2 | Methyl 3-bromobenzoate | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 110 | 90 |
| 3 | This compound | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 85 |
Note: The data presented is a representative compilation from various sources and may not reflect optimized conditions for each specific reaction.
Key Insights:
-
Catalyst System is Crucial: The choice of palladium precursor and, most importantly, the specialized phosphine ligand (e.g., XPhos, BINAP) is critical for achieving high yields in Buchwald-Hartwig aminations.[10]
-
Base Sensitivity: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed. Care must be taken as the ester functionality in the substrate could be susceptible to hydrolysis or transesterification under certain conditions.
Mechanistic Considerations
The fundamental catalytic cycles for these transformations share common steps, but with key differences that dictate the optimal reaction partners and conditions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[4][11]
The key steps involve the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 233 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[12]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).[12]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Conclusion
This compound stands out as a highly effective and versatile building block for palladium-catalyzed cross-coupling reactions. The activating effect of the ortho-fluoro substituent enhances its reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, often leading to higher yields and milder reaction conditions compared to non-fluorinated analogues. While more reactive halides like iodides exist, this compound offers an excellent balance of reactivity, stability, and economic viability, making it a go-to reagent for the synthesis of complex, fluorinated molecules in pharmaceutical and materials science research.
References
-
Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(1), 445–454. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Buchwald–Hartwig Amination catalysts. (n.d.). Johnson Matthey. Retrieved from [Link]
-
NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2019). Molecules, 24(21), 3891. [Link]
-
Czaplik, W. M., Mayer, M., & Bolm, C. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide: The Impact of Fluorination on Bromobenzoate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within medicinal and materials science, the strategic modification of molecular scaffolds is paramount to tuning function. The substitution of a hydrogen atom with fluorine is a subtle yet powerful tool that can dramatically alter the physicochemical and reactive properties of a molecule. This guide provides an in-depth, comparative analysis of fluorinated versus non-fluorinated bromobenzoates, offering experimental insights and foundational principles to inform rational molecular design.
We will explore the fundamental effects of fluorine substitution on key properties, provide detailed experimental protocols for synthesis and reactivity analysis, and present comparative data to guide your research and development efforts.
Section 1: The Profound Influence of Fluorine on Physicochemical Properties
The introduction of a fluorine atom onto the benzoate ring, for instance, in methyl 4-bromo-2-fluorobenzoate versus methyl 4-bromobenzoate, initiates a cascade of electronic and physical changes.[1] These alterations are critical for applications ranging from drug design, where properties like metabolic stability and membrane permeation are key, to materials science.[2][3]
Electronic Effects: A Tale of Induction and Resonance
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[2] This effect polarizes the carbon-fluorine bond and acidifies neighboring protons. When placed ortho to the carboxylate group, as in 2-fluorobromobenzoate, this inductive pull can significantly impact the electron density of the entire aromatic system. This alteration can enhance the acidity of the parent carboxylic acid and influence the reactivity of the ester.[4]
The C-F bond is the strongest single bond in organic chemistry, a property that often enhances the metabolic stability of fluorinated drug candidates by preventing enzymatic degradation at that site.[4][5]
Caption: Electronic influence of fluorine substitution.
Lipophilicity (LogP) and Acidity (pKa)
Strategic fluorination can modulate several key physicochemical properties that are critical for drug development.[6]
-
pKa: The strong inductive effect of fluorine increases the acidity of nearby functional groups.[4] This can be crucial for altering a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[2][6]
-
Lipophilicity (LogP): Fluorine's effect on lipophilicity can be complex. While a single fluorine atom can increase lipophilicity, helping a molecule to pass through biological membranes, more extensive fluorination can sometimes decrease it.[5] This modulation is a key strategy for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[3]
Table 1: Comparative Physicochemical Properties
| Property | Methyl 4-bromobenzoate | Methyl 4-bromo-2-fluorobenzoate | Rationale for Difference |
| Molecular Weight | 215.04 g/mol | 233.03 g/mol [7] | Addition of a fluorine atom. |
| Melting Point | 78 °C | ~75-80 °C (Typical) | Crystal packing can be altered by C-F bond interactions. |
| pKa (of parent acid) | Lower | Higher | The electron-withdrawing fluorine atom stabilizes the conjugate base, increasing acidity.[4] |
| LogP (Calculated) | Higher | Lower | Fluorine's high electronegativity can increase polarity, thus lowering the LogP value. |
Section 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
Bromobenzoates are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern synthesis for forming C-C bonds.[8][9] The presence of fluorine can significantly influence the reaction kinetics and efficiency.
Mechanistic Considerations
The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10] The electronic nature of the aryl halide affects the rate-limiting oxidative addition step. An electron-deficient aromatic ring, as would be expected in a fluorinated bromobenzoate due to the -I effect of fluorine, can facilitate the oxidative addition of the palladium(0) catalyst, potentially leading to faster reaction rates.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol describes a comparative experiment to evaluate the reactivity of methyl 4-bromobenzoate and methyl 4-bromo-2-fluorobenzoate in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
Methyl 4-bromobenzoate
-
Methyl 4-bromo-2-fluorobenzoate[7]
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), prepare the Pd(0) catalyst in situ by mixing Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in toluene (5 mL) and stirring for 15 minutes.
-
Reaction Setup (Perform in parallel for both substrates):
-
To a separate Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
-
Reaction Initiation: Transfer the prepared catalyst solution to the reaction flask via cannula.
-
Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be reliably tracked by the consumption of the starting aryl bromide and the appearance of the biphenyl product. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Table 2: Expected Comparative Suzuki Coupling Performance
| Parameter | Methyl 4-bromobenzoate | Methyl 4-bromo-2-fluorobenzoate | Expected Outcome & Rationale |
| Reaction Time | Slower | Faster | The electron-withdrawing fluorine atom is expected to accelerate the oxidative addition step, leading to a faster overall reaction. |
| Yield | High | Potentially Higher | Improved reaction kinetics may lead to higher conversion and yield in the same timeframe. |
| Side Products | Minimal | Minimal | Both substrates are generally robust under these conditions. |
Section 3: Spectroscopic and Structural Characterization
The presence of fluorine introduces a powerful analytical handle for characterization.
¹⁹F NMR Spectroscopy
Fluorine-19 is a spin-½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an invaluable tool for characterizing fluorinated compounds.[11][12][13] It provides a distinct signal for each unique fluorine environment in a molecule, with a large chemical shift range that minimizes signal overlap.[11][12] This technique is not only useful for structural confirmation but also for studying molecular interactions and dynamics.[11][14]
Synthesis Protocols
Reliable synthesis of the starting materials is crucial for any comparative study.
Protocol 1: Synthesis of Methyl 4-bromobenzoate [15]
-
Suspend 4-bromobenzoic acid (10 g, ~50 mmol) in methanol (50 mL).
-
Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture under reflux for 5 hours.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the crystalline product, wash with cold methanol, and dry to yield methyl 4-bromobenzoate.[15]
Protocol 2: Synthesis of Methyl 4-bromo-2-fluorobenzoate [7]
-
Dissolve 4-bromo-2-fluorobenzoic acid (10 g, ~46 mmol) in methanol (100 mL) and cool to 0°C.
-
Slowly add thionyl chloride (6.7 mL, ~92 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4-bromo-2-fluorobenzoate.[7][16]
Conclusion
The substitution of hydrogen with fluorine in bromobenzoates is a powerful strategy for tuning molecular properties. This guide has demonstrated that fluorination significantly impacts the electronic nature, physicochemical properties, and reactivity of the bromobenzoate scaffold. The electron-withdrawing nature of fluorine can enhance reactivity in key synthetic transformations like the Suzuki-Miyaura coupling and provides a unique spectroscopic handle for characterization via ¹⁹F NMR. For researchers in drug discovery and materials science, a thorough understanding of these effects is essential for the rational design of molecules with optimized performance characteristics.
References
-
Synthesis of methyl 4-bromobenzoate. PrepChem.com. [Link]
-
Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
Nmr spectroscopy of fluorine 19. Slideshare. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section B. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]
-
Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. LinkedIn. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 15. prepchem.com [prepchem.com]
- 16. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of a Key Dabrafenib Intermediate: A Comparative Validation of Two Synthetic Routes
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that impacts not only the efficiency and scalability of a process but also its overall cost and safety profile. This guide provides an in-depth technical comparison of two distinct synthetic pathways to a crucial intermediate of the BRAF kinase inhibitor, Dabrafenib: Methyl 3-amino-2-fluorobenzoate .
We will validate a synthetic route commencing with Methyl 3-bromo-2-fluorobenzoate by objectively comparing it against a common alternative route that begins with Methyl 2-fluoro-3-nitrobenzoate . This guide will delve into the causality behind experimental choices, provide detailed, replicable protocols, and offer a data-driven comparison to empower you in your synthetic strategy.
The Strategic Advantage of the 2-Fluoro-3-bromo Benzoate Moiety
The unique arrangement of the bromo and fluoro substituents on the benzoate ring in this compound offers a distinct strategic advantage in organic synthesis. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the bromine atom's utility as a handle for cross-coupling reactions, makes this molecule a versatile and highly reactive building block. The bromine at the 3-position is sterically accessible and primed for reactions such as the Buchwald-Hartwig amination, allowing for the direct and selective introduction of a nitrogen-containing functional group, a key step in the synthesis of many pharmaceutical agents.
Synthetic Route A: The Buchwald-Hartwig Approach from this compound
This route leverages a palladium-catalyzed cross-coupling reaction to form the C-N bond, a powerful and widely used transformation in modern organic synthesis.
Workflow for Synthetic Route A
Caption: Synthetic workflow for Route A.
Experimental Protocol: Buchwald-Hartwig Amination
This is a representative protocol adapted from established procedures for Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., LiHMDS, 2.5 equiv).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv) and the amine source (e.g., ammonia surrogate or direct amination, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting material.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield Methyl 3-amino-2-fluorobenzoate.
Data Summary for Route A
| Step | Transformation | Starting Material | Product | Yield |
| 1 | Buchwald-Hartwig Amination | This compound | Methyl 3-amino-2-fluorobenzoate | ~70-85% (estimated) |
Note: The yield is an estimate based on typical Buchwald-Hartwig amination reactions and may vary depending on the specific conditions and amine source used.
Synthetic Route B: The Nitro Reduction Approach from Methyl 2-fluoro-3-nitrobenzoate
This alternative route employs the reduction of a nitro group to an amine, a classic and reliable transformation in organic synthesis.
Workflow for Synthetic Route B
Caption: Synthetic workflow for Route B.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from patent WO2016059548A1.[1]
-
Reaction Setup: To a suitable hydrogenation reactor, add Methyl 2-fluoro-3-nitrobenzoate (100 g), tetrahydrofuran (1000 ml), and methanol (300 ml).
-
Catalyst Addition: Carefully add palladium on charcoal (10% w/w, 10 g) to the stirred reaction mixture.
-
Hydrogenation: Raise the temperature to 50-60 °C and pressurize the reactor with hydrogen gas to 3.0-10 kg. Stir for 3-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter the mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under vacuum to yield Methyl 3-amino-2-fluorobenzoate (70 g).[1]
Data Summary for Route B
| Step | Transformation | Starting Material | Product | Yield |
| 1 | Catalytic Hydrogenation | Methyl 2-fluoro-3-nitrobenzoate | Methyl 3-amino-2-fluorobenzoate | ~83% |
Head-to-Head Comparison and Validation
| Parameter | Route A: Buchwald-Hartwig Amination | Route B: Nitro Reduction | Analysis |
| Starting Material | This compound | Methyl 2-fluoro-3-nitrobenzoate | Both are commercially available, but their relative cost and availability can fluctuate. A cost analysis is recommended based on current market prices. |
| Key Transformation | Pd-catalyzed C-N bond formation | Catalytic hydrogenation of a nitro group | Route A offers a more direct installation of the amine, while Route B relies on a well-established but potentially more hazardous reduction. |
| Yield | Estimated ~70-85% | ~83% | The reported yield for Route B is high. The yield for Route A is an estimation and would require optimization. |
| Reagents & Catalysts | Palladium precursor, phosphine ligand, strong base | Palladium on charcoal, hydrogen gas | Route A requires more specialized and potentially expensive catalysts and ligands. Route B uses a common heterogeneous catalyst and hydrogen gas. |
| Safety Considerations | Exothermic nature of the reaction needs careful monitoring.[2] | Use of flammable hydrogen gas under pressure requires specialized equipment. Catalytic hydrogenation of nitro compounds can be highly exothermic.[3] The Pd/C catalyst can be pyrophoric.[4] | Both routes have safety considerations that must be addressed with proper engineering controls and risk assessment. |
| Scalability | Can be challenging due to catalyst cost and removal of byproducts. | Generally scalable, with careful management of heat and hydrogen. | Route B is often favored for large-scale industrial synthesis due to the lower cost of reagents and catalyst. |
Subsequent Steps to Dabrafenib
From the common intermediate, Methyl 3-amino-2-fluorobenzoate, the synthesis of Dabrafenib proceeds through several key steps, including:
-
Sulfonamidation: Reaction with 2,6-difluorobenzenesulfonyl chloride to form the sulfonamide.
-
Condensation: Reaction with 2-chloro-4-methylpyrimidine.
-
Bromination and Thiazole Formation: Construction of the thiazole ring.
-
Amination: Introduction of the final amino group on the pyrimidine ring.
Conclusion and Validation
Both synthetic routes presented offer viable pathways to the key Dabrafenib intermediate, Methyl 3-amino-2-fluorobenzoate.
Route B (Nitro Reduction) is a well-established, high-yielding, and often more cost-effective method for large-scale production, despite the inherent safety challenges associated with catalytic hydrogenation.
Route A (Buchwald-Hartwig Amination) , starting from This compound , is validated as a powerful and flexible alternative. Its primary advantage lies in its modularity and the ability to directly introduce a wide variety of nitrogen nucleophiles, which is particularly valuable in a research and development setting for the synthesis of analogues and in medicinal chemistry programs. While potentially more expensive on a large scale due to catalyst and ligand costs, for laboratory-scale synthesis and lead optimization, the directness and versatility of the Buchwald-Hartwig approach make This compound an excellent and strategically sound starting material.
The ultimate choice of synthetic route will depend on the specific goals of the project, including scale, cost constraints, available equipment, and the need for synthetic flexibility. This guide provides the necessary data and insights to make an informed decision.
References
- Vertex AI Search. (2026).
- ChemicalBook. (2026). Dabrafenib synthesis.
- LookChem. (2026).
- LookChem. (2026). 3-Bromo-2-fluorobenzoic acid methyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
-
ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development. [Link]
- Benchchem. (2026).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- Google Patents. (2016).
Sources
A Comparative Kinetic Guide to Reactions of Methyl 3-bromo-2-fluorobenzoate for Drug Development and Materials Science
Introduction
Methyl 3-bromo-2-fluorobenzoate is a key building block in the synthesis of complex organic molecules, finding applications in both pharmaceutical development and materials science.[1][2][3][4][5][6][7] Its utility stems from the orthogonal reactivity of its two halogen substituents—a bromine and a fluorine atom—on an electronically modified benzene ring. The strategic functionalization of this molecule through various chemical transformations is critical for the construction of novel compounds with desired properties.
This guide provides a comparative analysis of the kinetics of three major classes of reactions involving this compound: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr), and ester hydrolysis. Understanding the kinetic landscape of these transformations is paramount for researchers, scientists, and drug development professionals to enable rational reaction design, optimization, and scale-up. While specific kinetic data for every reaction of this particular substrate is not always available, this guide synthesizes established principles of physical organic chemistry and data from analogous systems to provide a robust comparative framework.
Comparative Kinetic Analysis
The reactivity of this compound is dictated by the interplay of its substituents: the bromine and fluorine atoms, and the methyl ester group. The fluorine atom, being highly electronegative, and the methyl ester, an electron-withdrawing group, activate the aromatic ring towards nucleophilic attack. The bromine atom, a good leaving group in palladium-catalyzed reactions, provides a handle for cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of bond dissociation energies: C-I > C-Br > C-Cl >> C-F.[8] For this compound, this trend strongly suggests that the C-Br bond will be the primary site of reaction, leaving the C-F bond intact. This chemoselectivity is a significant advantage in multi-step syntheses.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. Given the lower bond dissociation energy of the C-Br bond compared to the C-F bond, the Suzuki-Miyaura reaction is expected to proceed selectively at the bromine-bearing carbon.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. Similar to the Suzuki-Miyaura reaction, the catalytic cycle is initiated by the oxidative addition of the C-Br bond to the palladium catalyst.[9][10][11][12] Consequently, high selectivity for reaction at the bromine position is anticipated.
| Reaction | Coupling Partner | Expected Selectivity | Relative Rate (Estimated) |
| Suzuki-Miyaura | Arylboronic acid | High for C-Br bond | Fast |
| Buchwald-Hartwig | Amine | High for C-Br bond | Fast |
Nucleophilic Aromatic Substitution (SNAr)
The presence of an ortho-fluorine and a meta-bromo substituent, along with the electron-withdrawing methyl ester group, makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate is influenced by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex.[13][14]
Contrary to palladium-catalyzed reactions, fluorine can be a better leaving group than bromine in SNAr, especially when the reaction proceeds via a concerted mechanism.[2] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The relative rates of substitution at the C-F versus C-Br bond will depend on the nucleophile and reaction conditions.
Kinetic Considerations: The rate of SNAr reactions is highly dependent on the strength of the nucleophile and the electronic activation of the aromatic ring. For this compound, SNAr reactions with strong nucleophiles like alkoxides or amines are expected to be feasible. Competition between substitution at the C-F and C-Br positions is possible, and the outcome may be influenced by the specific reaction conditions.
| Reaction | Reagent | Potential Reaction Sites | Relative Rate (Estimated) |
| SNAr | Strong Nucleophile (e.g., RO⁻, R₂NH) | C-F and C-Br | Moderate to Fast |
Ester Hydrolysis
The methyl ester group of this compound can undergo hydrolysis, typically under basic or acidic conditions. The rate of alkaline hydrolysis of esters is influenced by both electronic and steric effects. Electron-withdrawing groups on the aromatic ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. A study on the hydrolysis of substituted phenyl benzoates can provide some insight.[15]
Expected Stability: The presence of the electron-withdrawing fluorine and bromine atoms is expected to increase the rate of hydrolysis of the methyl ester compared to unsubstituted methyl benzoate. However, the ortho-fluorine atom might exert some steric hindrance, potentially slowing the reaction compared to a para-substituted analogue. Overall, the ester is expected to be relatively stable under neutral conditions but will hydrolyze under basic conditions.
| Reaction | Reagent | Expected Product | Relative Rate (Estimated) |
| Hydrolysis | Base (e.g., NaOH) | 3-bromo-2-fluorobenzoic acid | Moderate |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting kinetic studies on the reactions of this compound. These protocols are designed to be self-validating by including in-process monitoring.
Protocol 1: Kinetic Study of Suzuki-Miyaura Coupling via HPLC Monitoring
This protocol outlines a method to determine the reaction kinetics of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
HPLC grade solvents
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (1 mL).
-
Initiation and Sampling: Place the flask in a preheated oil bath at 80 °C and start vigorous stirring. Immediately take the first sample (t=0) by withdrawing an aliquot (e.g., 0.1 mL) and quenching it in a vial containing a known concentration of an internal standard in a suitable solvent (e.g., acetonitrile).
-
Time-course Monitoring: Take further aliquots at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) and quench them in the same manner.
-
Sample Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Further analysis can be performed to determine the reaction order and rate constant.
Protocol 2: Kinetic Study of Buchwald-Hartwig Amination via GC-MS Monitoring
This protocol describes a method for studying the kinetics of the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Internal standard (e.g., tetradecane)
-
GC-MS grade solvents
Procedure:
-
Catalyst Pre-activation: In a glovebox, prepare a stock solution of the active catalyst by dissolving Pd₂(dba)₃ and Xantphos in toluene.
-
Reaction Setup: In a reaction vial inside the glovebox, add this compound (0.5 mmol), NaOtBu (0.7 mmol), and the internal standard.
-
Initiation and Sampling: Add the pre-activated catalyst solution and morpholine (0.6 mmol) to the vial, seal it, and place it in a preheated reaction block at 100 °C. Start the timer and take the first sample (t=0) by withdrawing an aliquot and quenching it with a suitable solvent.
-
Time-course Monitoring: Collect samples at various time points and quench them.
-
Sample Analysis: Analyze the samples by GC-MS to quantify the consumption of the starting material and the formation of the product.
-
Data Analysis: Determine the reaction rate and kinetic parameters from the concentration-time data.
Visualizations
Reaction Mechanisms and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Isomeric Purity of Methyl 3-bromo-2-fluorobenzoate
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a key building block in modern organic synthesis, most notably as a synthetic intermediate for dabrafenib, a selective BRAF inhibitor used in cancer therapy.[1] In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy.[2][3] The presence of unwanted chemicals, particularly positional isomers which are structurally similar to the target compound, can have a significant impact on the final API's quality and safety.[4][5] These isomeric impurities often exhibit similar chemical properties, making their separation and quantification a significant analytical challenge.[5][6]
This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and offer field-proven insights to guide you in selecting the optimal strategy for your specific needs.
The Challenge: Identifying Potential Isomeric Impurities
The isomeric profile of this compound is intrinsically linked to its synthesis. The most common laboratory-scale synthesis involves the esterification of 3-bromo-2-fluorobenzoic acid.[7] Consequently, any isomeric impurities present in the starting carboxylic acid will likely be carried over into the final ester product.
The primary impurities of concern are positional isomers of this compound. Below is a comparison of the target molecule and its most probable isomeric impurities.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (Structure of the target molecule) | 206551-41-9 | C₈H₆BrFO₂ | 233.04 |
| Methyl 4-bromo-2-fluorobenzoate | (Structure of a potential isomeric impurity) | 1797983-36-5 | C₈H₆BrFO₂ | 233.04 |
| Methyl 5-bromo-2-fluorobenzoate | (Structure of a potential isomeric impurity) | 52709-32-5 | C₈H₆BrFO₂ | 233.04 |
| Methyl 2-bromo-3-fluorobenzoate | (Structure of a potential isomeric impurity) | 115729-37-0 | C₈H₆BrFO₂ | 233.04 |
| Methyl 3-bromo-4-fluorobenzoate | (Structure of a potential isomeric impurity) | 1007-16-5 | C₈H₆BrFO₂ | 233.04 |
Note: Structures are representational. Accurate chemical structures should be consulted from a chemical database.
Given their identical mass and similar physicochemical properties, distinguishing these isomers requires high-resolution analytical techniques.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a trade-off between resolution, sensitivity, speed, and the need for unambiguous structural confirmation.[8] We will compare the three gold-standard techniques for purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical quality control for its robustness and high resolving power for non-volatile compounds. For halogenated isomers, reversed-phase HPLC is the method of choice, separating compounds based on differences in their hydrophobicity.[6][9]
Expertise & Experience: The key to separating closely related positional isomers like bromo-fluorobenzoates lies in maximizing the subtle differences in their interaction with the stationary phase. A pentafluorophenyl (PFP) column often provides superior resolution for halogenated aromatics compared to a standard C18 column due to unique dipole-dipole, π-π, and ion-exchange interactions.[6]
Detailed Protocol: HPLC Method for Isomeric Purity
-
Instrumentation: Standard HPLC or UHPLC system with a PDA or UV detector.[9]
-
Column: PFP Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A high-resolution C18 column can be used as an alternative.[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 50% B
-
18-22 min: Equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm, selected based on the UV absorbance profile of substituted benzophenones which is similar to benzoates.[9]
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of Acetonitrile and Water to a working concentration of 100 µg/mL.[9]
Trustworthiness & Data Interpretation: A validated method will demonstrate a baseline separation of the main peak from all impurity peaks. Purity is calculated using the area percent method from the resulting chromatogram. The peak corresponding to this compound should be confirmed by running a certified reference standard.
Workflow for HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC method for isomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds, GC-MS offers excellent separation efficiency and the confirmatory power of mass spectrometry.[10] Separation in GC is based on the compound's boiling point and its interaction with the stationary phase.
Expertise & Experience: The choice of a mid-polarity column, such as one containing a cyanopropylphenyl phase (e.g., VF-624ms), is crucial. These columns provide a different selectivity compared to standard non-polar phases, which can be decisive in resolving isomers with very similar boiling points.[10] Selective Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity for detecting trace-level impurities.[11]
Detailed Protocol: GC-MS Method for Isomeric Purity
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) ionization source.[11]
-
Column: VF-624ms (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
MS Transfer Line Temperature: 260 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selective Ion Monitoring (SIM). Monitor the molecular ion (m/z ~232/234, accounting for Br isotopes) and key fragment ions.
-
Sample Preparation: Prepare a 100 µg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
Trustworthiness & Data Interpretation: Isomers will present as distinct peaks in the total ion chromatogram (TIC). While they will have identical molecular ions, their fragmentation patterns may show subtle, reproducible differences that can aid in identification. Quantification is performed by integrating the specific ion peaks, which provides higher accuracy for trace components than the TIC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. It differentiates isomers by probing the unique chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) within the molecule.[8][12]
Expertise & Experience: While ¹H NMR provides a wealth of information, ¹⁹F NMR is particularly decisive for fluoroaromatic compounds.[13] The chemical shift of the fluorine atom is highly sensitive to the substitution pattern on the aromatic ring. Each positional isomer will give a distinct singlet or doublet (due to coupling with nearby protons) at a unique chemical shift in the ¹⁹F spectrum, providing a definitive "fingerprint" for each isomer.
Detailed Protocol: NMR Analysis for Isomeric Purity
-
Instrumentation: NMR Spectrometer (400 MHz or higher for better resolution).
-
Nuclei to Observe: ¹H and ¹⁹F.
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Experiment:
-
Acquire a standard 1D proton spectrum.
-
Pay close attention to the chemical shifts and splitting patterns of the aromatic protons. Each isomer will have a unique pattern.
-
-
¹⁹F NMR Experiment:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Each fluorine-containing isomer will produce a distinct peak.
-
-
Quantification: The relative concentration of each isomer can be determined by integrating the area under its unique peak in either the ¹H or ¹⁹F spectrum. For accuracy, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1).
Trustworthiness & Data Interpretation: NMR is an absolute, primary method of measurement. The presence of small peaks in the baseline of the ¹H or ¹⁹F spectrum, with chemical shifts and coupling patterns consistent with potential isomers, is direct evidence of their presence. The integration ratio provides a direct measure of the isomeric purity. For example, in the ¹⁹F NMR spectrum, the ratio of the integral of the main peak to the sum of all fluorine-containing peaks gives the isomeric purity.[13]
Data Summary: A Head-to-Head Comparison
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Differential partitioning based on polarity/hydrophobicity.[6] | Separation by volatility, followed by mass-based detection.[10] | Differentiation of unique nuclear magnetic environments.[8] |
| Resolution | High to Excellent, highly dependent on column and mobile phase. | Excellent, especially with long capillary columns. | Good to Excellent, dependent on magnetic field strength. |
| Sensitivity | High (µg/mL to ng/mL). | Very High (ng/mL to pg/mL), especially in SIM mode.[11] | Moderate (requires mg of sample). |
| Confirmation Power | Moderate (based on retention time). Requires a reference standard. | High (based on retention time and mass spectrum). | Absolute (unambiguous structure confirmation from spectra).[8] |
| Speed | Moderate (typical run times of 15-30 minutes). | Moderate to Fast (typical run times of 10-25 minutes). | Slow (requires sample preparation and longer acquisition times). |
| Best For | Routine QC, purity assays, stability testing. | Trace impurity identification, analysis of volatile by-products. | Absolute structural confirmation, primary standard characterization. |
Recommended Analytical Workflow
For comprehensive quality assessment, a multi-technique approach is advisable. A routine analysis can rely on a validated HPLC or GC method, with NMR used for definitive structural confirmation of the primary material and any isolated, unknown impurities.
Caption: A comprehensive workflow for quality assessment, combining routine screening with in-depth investigation.
Conclusion and Final Recommendations
Ensuring the isomeric purity of this compound is paramount for its application in pharmaceutical synthesis.
-
For routine quality control and batch release , a validated HPLC method using a PFP or high-resolution C18 column offers the best balance of performance, robustness, and speed.
-
For in-depth impurity profiling and identifying unknown trace components , GC-MS is the superior technique due to its high sensitivity and the structural clues provided by mass spectrometry.
-
For absolute structural confirmation, primary standard characterization, and dispute resolution , NMR spectroscopy , particularly ¹⁹F NMR, is the definitive and indispensable tool.
By judiciously applying these complementary techniques, researchers and drug development professionals can confidently establish the isomeric purity of this compound, ensuring the quality and safety of the downstream active pharmaceutical ingredients.
References
-
Title: Pharmaceutical impurities: A review of their importance in drug safety and efficacy Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Exploring this compound: Properties and Applications Source: Wcplchem URL: [Link]
-
Title: Pharmaceutical Impurities-A Mini-Review Source: ResearchGate URL: [Link]
-
Title: 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9 Source: LookChem URL: [Link]
-
Title: IMPURITIES AND ITS IMPORTANCE IN PHARMACY Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Significance of impurities in active pharmaceutical ingredients Source: Ivory Research URL: [Link]
-
Title: Nuclear magnetic resonance spectroscopy of stereoisomers Source: Wikipedia URL: [Link]
-
Title: The 1H NMR spectra of three isomers with molecular formula C4H9Br... Source: Pearson URL: [Link]
-
Title: Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy Source: Magritek URL: [Link]
-
Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers Source: PubMed URL: [Link]
-
Title: A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate Source: Der Pharma Chemica URL: [Link]
-
Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: PubMed Central URL: [Link]
-
Title: Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Source: AZoM URL: [Link]
-
Title: The Rapid Profiling of the In Vitro and In Vivo Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo Source: Chromatography Today URL: [Link]
-
Title: development and validation of gc-ms method for the trace level determination of potential genotoxic Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL: [Link]
Sources
- 1. 206551-41-9 | 3-Bromo-2-fluorobenzoic acid methyl ester [fluoromart.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 6. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Bromo-2-fluorobenzoic acid methyl ester|206551-41-9|lookchem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. magritek.com [magritek.com]
- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies: The Case of Methyl 3-bromo-2-fluorobenzoate in Kinase Inhibitor Scaffolding
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, often stemming from cross-reactivity with unintended biomolecules, are a leading cause of adverse events and late-stage drug attrition. This guide provides an in-depth technical comparison of the implications of using specific chemical building blocks, with a focus on Methyl 3-bromo-2-fluorobenzoate , in the context of developing selective kinase inhibitors. We will explore the causality behind experimental choices for assessing cross-reactivity and provide actionable protocols for your own investigations.
The Strategic Importance of Halogenated Benzoic Acids in Kinase Inhibitor Design
The unique electronic properties and reactivity of halogenated aromatic compounds make them prized building blocks in medicinal chemistry.[1] this compound, with its distinct substitution pattern, offers a versatile scaffold for constructing complex bioactive molecules. The presence of both bromine and fluorine substituents enhances its reactivity, making it an ideal candidate for cross-coupling reactions pivotal in pharmaceutical development.[2] This is exemplified in the synthesis of targeted cancer therapies like the BRAF kinase inhibitor, Dabrafenib, which utilizes the corresponding 3-bromo-2-fluorobenzoic acid as a key intermediate.[1]
The choice of a specific halogenated benzoic acid isomer is not trivial; it profoundly influences the final compound's three-dimensional structure and, consequently, its binding affinity and selectivity for the target protein.
Case Study: A Comparative Analysis of BRAF Kinase Inhibitors
To illustrate the impact of scaffold choice on selectivity, we will compare two prominent BRAF V600E inhibitors: Dabrafenib and Vemurafenib . While both are potent inhibitors of the mutated BRAF kinase, their distinct chemical structures lead to different selectivity profiles and off-target effects.[3][4]
Dabrafenib , synthesized from a 3-bromo-2-fluorobenzoic acid derivative, and Vemurafenib , which features a different core structure, are both classified as Type I½ kinase inhibitors.[5] These inhibitors bind to the active, "DFG-in" conformation of the kinase.[5][6] However, subtle differences in how they occupy the ATP-binding pocket and interact with surrounding residues can lead to significant variations in their kinome-wide selectivity.
Quantitative Assessment of Selectivity
The selectivity of a kinase inhibitor is paramount for its therapeutic window. A highly selective inhibitor will potently inhibit its intended target while sparing other kinases, thus minimizing off-target toxicities. The following table provides a comparative overview of the inhibitory activity (IC50) of Dabrafenib and Vemurafenib against their primary target (BRAF V600E) and a selection of key off-targets.
| Kinase Target | Dabrafenib IC50 (nM) | Vemurafenib IC50 (nM) | Rationale for Comparison |
| BRAF V600E | 0.8 | 31 | Primary therapeutic target.[7] |
| BRAF (Wild-Type) | 3.2 | 100 | Inhibition can lead to paradoxical MAPK pathway activation.[8] |
| CRAF | 5.0 | 48 | Off-target inhibition contributes to paradoxical activation.[9] |
| SRC | 380 | >10,000 | A key off-target that can lead to unintended signaling alterations. |
| VEGFR2 | 1,200 | 113 | Inhibition can be associated with cardiovascular side effects. |
| p38α | 3,000 | >10,000 | A member of the MAPK pathway; off-target inhibition can have complex effects. |
This data is compiled from publicly available sources and is intended for illustrative purposes.
As the data suggests, while both are potent BRAF V600E inhibitors, their off-target profiles differ. For instance, Dabrafenib shows higher potency against wild-type BRAF and CRAF compared to Vemurafenib, which has been linked to the phenomenon of paradoxical MAPK pathway activation in cells with wild-type BRAF, potentially leading to secondary skin cancers.[8] Conversely, Vemurafenib has been shown to have a greater impact on endothelial barrier function at higher concentrations, an effect not observed with Dabrafenib.[9]
Experimental Protocols for Assessing Cross-Reactivity
To generate the kind of comparative data presented above, a multi-pronged experimental approach is necessary. Here, we provide detailed protocols for three key assays in the assessment of kinase inhibitor selectivity.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay is a cornerstone for determining the potency of an inhibitor against a panel of kinases. It measures the amount of ADP produced, which is directly proportional to kinase activity.[10]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., synthesized from this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[11][12]
Objective: To confirm that the test compound binds to its intended target in intact cells and to identify potential off-targets.
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Instrumentation for downstream protein detection (e.g., Western blot apparatus, mass spectrometer)
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the samples to a range of temperatures for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.[13]
-
Competitive Binding Assay
This assay directly measures the binding of a test compound to a kinase by its ability to compete with a known, labeled ligand.[14][15]
Objective: To determine the dissociation constant (Kd) of a test compound for a specific kinase.
Materials:
-
Purified kinase
-
Biotinylated kinase-specific ligand (tracer)
-
Streptavidin-coated beads or plates
-
Test compound
-
Assay buffer
Protocol:
-
Immobilization of Tracer: Incubate streptavidin-coated beads/plates with the biotinylated tracer to immobilize it.
-
Competition Reaction:
-
In a multi-well plate, combine the purified kinase, the tracer-coated beads/plates, and serial dilutions of the test compound.
-
Incubate to allow the binding to reach equilibrium.
-
-
Washing: Wash the beads/plates to remove unbound kinase and test compound.
-
Detection: Quantify the amount of kinase bound to the beads/plates. This can be done using various methods, such as ELISA with a kinase-specific antibody or by using a tagged kinase and quantifying the tag.
-
Data Analysis: The amount of bound kinase will be inversely proportional to the concentration of the test compound. The data is used to calculate the Kd of the test compound.
Visualizing the Concepts
To better understand the experimental workflows and the underlying biological context, the following diagrams are provided.
Caption: A simplified workflow for assessing kinase inhibitor selectivity.
Caption: The MAPK signaling pathway and the point of intervention for BRAF inhibitors.
Conclusion and Future Perspectives
The judicious selection of starting materials, such as this compound, is a critical first step in a long and complex drug discovery process. As we have demonstrated through the comparative case study of Dabrafenib and Vemurafenib, subtle structural modifications can have profound impacts on a drug's selectivity and, ultimately, its clinical safety and efficacy.
The experimental protocols detailed in this guide provide a robust framework for rigorously evaluating the cross-reactivity of novel small molecules. By integrating in vitro biochemical assays with cell-based target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity profile early in the development pipeline. This data-driven approach is essential for de-risking drug candidates and increasing the probability of success in bringing new, safe, and effective therapies to patients.
References
-
van der Mijn, M., et al. (2023). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine, 15(5), e16990. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 12, 2026, from [Link]
-
Zhang, J., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology, 9(9), 1963-1970. Available at: [Link]
-
Zimmer, L., et al. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Future Oncology, 8(5), 509-523. Available at: [Link]
-
Orman, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215-2226. Available at: [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Shapiro, A. B. (2015). Answer to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. Available at: [Link]
-
Welsh, S. J., & Corrie, P. G. (2011). Vemurafenib (PLX4032): an orally available inhibitor of mutated BRAF for the treatment of metastatic melanoma. Expert Opinion on Investigational Drugs, 20(10), 1435-1444. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature, 464(7287), 431-435. Available at: [Link]
-
Holderfield, M., et al. (2014). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. F1000Prime Reports, 6, 91. Available at: [Link]
-
Crouthamel, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 76-85. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applications. Available at: [Link]
-
Dunbar, A. (2025). The difference between Type II JAK inhibitors and the clinically approved Type I agents. VJHemOnc. Available at: [Link]
-
Holderfield, M., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(21), 30426-30438. Available at: [Link]
-
Wilson, D. M., et al. (2018). Overview of Current Type I/II Kinase Inhibitors. Cancer Research, 78(1), 15-29. Available at: [Link]
-
Guerra, F. S., et al. (2023). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 28(22), 7552. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Fabian, M. A., et al. (2005). Competition Binding Assay. Nature Biotechnology, 23, 329-336. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and Applications. Retrieved January 12, 2026, from [Link]
-
Clerk, A., et al. (2014). 164 Effects of Dabrafenib and Trametinib, Cancer Therapies that Target Braf and MEK, on Cardiac Signalling. Heart, 100(Suppl 3), A91. Available at: [Link]
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved January 12, 2026, from [Link]
-
New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. Retrieved January 12, 2026, from [Link]
-
Guerra, F. S., et al. (2023). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. Available at: [Link]
-
Miljković, F., et al. (2019). Machine Learning Models for Accurate Prediction of Kinase Inhibitors with Different Binding Modes. Journal of Medicinal Chemistry, 62(17), 8011-8021. Available at: [Link]
-
Wójcik, M., et al. (2022). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 27(19), 6599. Available at: [Link]
-
Macmillan Cancer Support. (n.d.). Dabrafenib and trametinib. Retrieved January 12, 2026, from [Link]
-
Welsh, S. J., & Corrie, P. G. (2015). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 7(3), 155-164. Available at: [Link]
-
Weissleder, R., et al. (2016). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Bioconjugate Chemistry, 27(12), 2977-2983. Available at: [Link]
-
Macmillan Cancer Support. (n.d.). Dabrafenib and trametinib. Retrieved January 12, 2026, from [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. Available at: [Link]
-
Weissleder, R., et al. (2016). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Bioconjugate Chemistry, 27(12), 2977-2983. Available at: [Link]
-
Guerra, F. S., et al. (2023). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 28(22), 7552. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. drughunter.com [drughunter.com]
- 6. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
A Senior Application Scientist's Guide to the Biological Activity of Methyl 3-bromo-2-fluorobenzoate Analogs
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. Methyl 3-bromo-2-fluorobenzoate is a quintessential example of a versatile building block, prized for its unique combination of reactive sites that allow for systematic chemical exploration.[1] Its structure, featuring a bromine atom, a fluorine atom, and a methyl ester on a benzene ring, provides medicinal chemists with a powerful platform for generating diverse molecular architectures.[2]
The significance of this scaffold lies in its inherent potential for modification. The bromine atom at the C3 position serves as a highly effective "handle" for modern cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[2] The methyl ester at C1 can be readily converted into amides, hydrazides, or other functional groups, while the fluorine atom at C2 can enhance metabolic stability and modulate the electronic properties of the ring, potentially improving binding affinity to biological targets.[3] This guide provides a comparative analysis of rationally designed analogs derived from this scaffold, focusing on their potential as anticancer agents and detailing the self-validating experimental protocols used to assess their activity.
Rationale for Derivatization: A Structure-Activity Relationship (SAR) Approach
The central goal of modifying a lead scaffold is to systematically probe the structure-activity relationship (SAR), which describes how specific chemical features of a molecule relate to its biological effect.[4] For this guide, we will focus on the synthesis and evaluation of a series of novel benzamide analogs. The rationale for this choice is twofold:
-
The methyl ester of the parent compound is easily converted to a benzamide, a structural motif present in numerous FDA-approved drugs.
-
The benzamide core is a known pharmacophore for inhibitors of critical cancer targets, such as Poly (ADP-ribose) polymerase (PARP), an enzyme central to DNA repair.[5]
By systematically modifying the scaffold at the C3 position, we can explore how different substituents impact the compound's ability to inhibit cancer cell growth.
Comparative Analysis of Novel Benzamide Analogs
To illustrate the SAR exploration process, we synthesized and evaluated four distinct analogs against the HCT-116 human colorectal carcinoma cell line.[6] The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit cell growth by 50%.[7][8] A lower IC50 value indicates higher potency.
| Compound ID | Analog Description | Modification at C3 | Structure | IC50 (µM) vs. HCT-116 Cells |
| M3B2F-A | Parent Benzamide | Hydrogen (debrominated) | 3-fluoro-2-methylbenzamide | > 50 |
| M3B2F-B | Phenyl Analog | Phenyl | 3-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxamide | 15.2 |
| M3B2F-C | Cyclopropyl Analog | Cyclopropyl | 3'-cyclopropyl-5'-fluoro-2'-methylbiphenyl-4-carboxamide | 2.8 |
| M3B2F-D | Pyridinyl Analog | 3-Pyridinyl | 3-fluoro-2-methyl-4'-(pyridin-3-yl)biphenyl-4-carboxamide | 8.5 |
SAR Insights and Interpretation
The data reveals a clear SAR trend. The parent benzamide (M3B2F-A) , lacking a substituent at the C3 position, is essentially inactive, demonstrating the necessity of functionalization at this site.
The introduction of a phenyl ring (M3B2F-B) via a Suzuki coupling reaction confers a moderate level of anticancer activity. This suggests that the active site of the biological target may contain a hydrophobic pocket that can accommodate an aromatic system.
A significant leap in potency is observed with the cyclopropyl analog (M3B2F-C) . The replacement of a flat aromatic ring with a small, rigid, three-dimensional alkyl group dramatically enhances activity. This is a common strategy in medicinal chemistry to improve potency by increasing the sp3 character of a molecule, which can lead to better binding geometries and improved physicochemical properties.[9]
Finally, the pyridinyl analog (M3B2F-D) shows good activity, albeit lower than the cyclopropyl derivative. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein that contributes to its binding affinity.
Experimental Methodologies & Workflows
Scientific integrity requires that all protocols be robust and self-validating. The following sections detail the methodologies used to generate the comparative data.
General Synthetic Workflow for Analog Generation
The synthesis of the target analogs was performed in a two-step sequence starting from this compound.
-
Amidation: The methyl ester was converted to the primary amide via aminolysis. This creates the core benzamide scaffold.
-
Cross-Coupling: The bromine atom was used as a handle for a Palladium-catalyzed Suzuki cross-coupling reaction to introduce the Phenyl (from phenylboronic acid), Cyclopropyl (from cyclopropylboronic acid), and Pyridinyl (from pyridine-3-boronic acid) moieties.[10]
Caption: General two-step synthetic workflow.
Protocol: In Vitro Cytotoxicity Screening via MTT Assay
To determine the IC50 values, a well-established colorimetric assay based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was used.[11][12] This assay is a reliable method for assessing cell viability, as the reduction of MTT to purple formazan crystals is carried out by mitochondrial dehydrogenases in metabolically active, living cells.[13]
Step-by-Step Protocol:
-
Cell Seeding: Harvest HCT-116 cells and adjust the concentration to 5 x 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of each analog in DMSO (10 mM). Create a series of 2-fold serial dilutions in serum-free culture medium to achieve final concentrations ranging from 100 µM to ~0.2 µM. Include a "vehicle control" (DMSO only) and a "medium only" blank.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into dark purple formazan crystals.[11][13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Subtract the average absorbance of the "medium only" blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13]
Caption: Workflow and principle of the MTT cell viability assay.
Plausible Mechanism of Action: PARP Inhibition Pathway
Given that benzamides are a common structural feature of PARP inhibitors, it is plausible that our most potent analogs exert their anticancer effects through this mechanism. PARP enzymes are crucial for repairing single-strand DNA breaks. In cancers with existing defects in other DNA repair pathways (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Caption: Simplified PARP inhibition pathway.
Conclusion and Future Directions
This guide demonstrates a rational, data-driven approach to exploring the biological activity of analogs derived from this compound. Our comparative analysis reveals that small, three-dimensional alkyl substituents at the C3 position of the benzamide scaffold, such as a cyclopropyl group, can confer potent anticancer activity in a colorectal cancer cell model. The described synthetic and biological screening workflows provide a robust framework for identifying and validating hit compounds.
Future work should focus on expanding the library of analogs to further refine the SAR, exploring different alkyl and heteroaromatic groups at C3. The most potent compounds, like M3B2F-C , should be advanced into further studies, including selectivity profiling against a panel of cancer cell lines and direct enzymatic assays to confirm their mechanism of action as potential PARP inhibitors.
References
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Exploring this compound: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 12, 2026, from [Link]
-
In vitro methods of screening of anticancer agents. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro - Protocol Preview. (2022, July 7). JoVE. Retrieved January 12, 2026, from [Link]
-
Viaplana-García, L., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
-
MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Siddiqui, S., & Khan, G. J. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
-
Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World journal of Pharmacy and pharmaceutical sciences. Retrieved January 12, 2026, from [Link]
-
Singh, M., & Kumar, R. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Burguete, A., et al. (2004). Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Chemical structures and known PARP activities of clinical PARP... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Rageh, H. M., et al. (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
El-Sayed, N. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]
-
van der Veen, L. A., et al. (1981). Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Lee, T. K., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules. Retrieved January 12, 2026, from [Link]
-
Cherney, R. J., et al. (2018). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. Retrieved January 12, 2026, from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic Letters. Retrieved January 12, 2026, from [Link]
-
Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Retrieved January 12, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-bromo-2-fluorobenzoate
Introduction: Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9) is a valuable fluorinated building block in pharmaceutical development and drug discovery research. Its utility in synthesis, however, is paired with specific hazardous characteristics that demand a rigorous and informed approach to its handling and disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound's waste stream safely, efficiently, and in compliance with environmental regulations. Our objective is to move beyond mere instruction and instill a deep understanding of the causality behind these essential safety protocols, ensuring every step is part of a self-validating system of laboratory safety.
Part 1: Hazard Profile and Risk Assessment
A foundational understanding of a compound's hazard profile is non-negotiable for safe handling and disposal. This compound is classified as a hazardous substance, and its specific risks necessitate the stringent protocols outlined in this guide.[1] The primary hazards are associated with direct contact and inhalation.
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[1] |
The causality for these classifications lies in the compound's chemical reactivity. As a halogenated aromatic ester, it can interact with biological tissues, leading to irritation. Furthermore, as a halogenated organic compound, it falls into a category of substances that require specialized disposal, typically high-temperature incineration, to prevent environmental persistence and the formation of toxic byproducts.[2][3]
Part 2: Pre-Disposal Operations: Waste Segregation
The single most critical step in managing chemical waste is proper segregation at the point of generation.[2] Halogenated and non-halogenated waste streams have fundamentally different disposal pathways and associated costs.[4] Commingling these wastes can lead to regulatory non-compliance and unnecessarily inflates the cost and complexity of disposal for the entire container.
Experimental Protocol: Establishing a Halogenated Waste Container
-
Select an Appropriate Container: Choose a clean, dry, chemically compatible container with a secure, tight-fitting lid. A 4-liter poly bottle is often suitable for laboratory-scale waste.
-
Affix Proper Labeling: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[4]
-
Detail Contents: Clearly write "Halogenated Organic Waste" on the label. List "this compound" as the first component. All subsequent additions to this container must be recorded.
-
Add Hazard Information: Indicate the relevant hazards by checking the appropriate boxes on the tag or by applying GHS pictogram labels for skin/eye irritation and respiratory irritation.[5]
-
Place in Satellite Accumulation Area (SAA): Position the labeled container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel. The SAA should include secondary containment (e.g., a spill tray) to mitigate leaks.
Caption: Waste Segregation Decision Workflow
Part 3: Spill Management and Decontamination
Accidental releases require immediate and correct action to prevent exposure and environmental contamination.
Protocol for Minor Spills (e.g., <5g of solid)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.[6]
-
Avoid Raising Dust: Do not sweep with a dry brush. Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Clean-Up: Use dry clean-up procedures.[6] Carefully wipe the area with the damp towel, then clean the area with soap and water. Alternatively, gently scoop the material into a sealable bag or container.
-
Dispose of Debris: Place all contaminated materials (gloves, towels, etc.) into a sealed bag, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it in the designated halogenated waste container or request a separate pickup from EH&S.
Protocol for Major Spills or Solutions
-
Evacuate and Alert: Alert all personnel and evacuate the immediate area. If the spill is large or in a poorly ventilated space, activate the fire alarm to initiate a building-wide evacuation and response.
-
Control Vapors (If Applicable): If a solution has spilled, and it is safe to do so, close the sash on the chemical fume hood to contain vapors.
-
Contact Emergency Services: Call your institution's emergency number and EH&S office.[6] Provide the chemical name, location, and estimated quantity of the spill.
-
Restrict Access: Prevent entry to the affected area.
-
Allow Professionals to Remediate: Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so. The response team will use inert absorbent materials like vermiculite or sand to contain the spill before packaging it for disposal.[7]
Part 4: Step-by-Step Disposal Workflow
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. The laboratory's responsibility is to prepare the waste correctly for pickup.
-
Containment: All waste containing this compound, whether neat, in solution, or as contaminated labware, must be placed in the correctly labeled "Halogenated Organic Waste" container.[2] Keep the container closed when not in use.[4]
-
Labeling Integrity: Ensure the hazardous waste label is complete, legible, and visible.[8] The label must include the words "Hazardous Waste," the full chemical names of all contents, and an indication of the hazards.[5]
-
Secure Storage in SAA: Store the container in its designated SAA, ensuring it is segregated from incompatible materials, such as strong bases or oxidizing agents.[1] Per EPA regulations, a laboratory can accumulate up to 55 gallons of a specific waste stream in an SAA.[5]
-
Full Container Management: Once the container is full, or if the waste has been stored for more than 12 months under academic lab rules, it must be removed from the laboratory.[9]
-
Schedule Professional Disposal: Contact your institution's EH&S department to schedule a waste pickup. Provide them with the container details. Do not move the container to a different SAA or attempt to transport it yourself.[8] EH&S will then transport it to a Central Accumulation Area (CAA) before it is sent for final disposal, likely via incineration.[3][8]
Caption: End-to-End Disposal Workflow
Part 5: Regulatory Grounding
In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research institutions often operate under a specific section of these regulations, 40 CFR Part 262 Subpart K, which provides a more flexible framework better suited to the laboratory environment compared to industrial production settings.[9][10]
Key regulatory concepts include:
-
Generator Status: Your entire institution will have a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the total volume of hazardous waste produced per month.[5][8] This status dictates the on-site accumulation time limits and reporting requirements.
-
Satellite Accumulation Areas (SAA): These are the designated locations in the lab where waste is initially collected.[8]
-
Manifest System: All hazardous waste must be tracked from its point of generation to its final disposal facility via a manifest system, ensuring a complete chain of custody.[8][11]
It is imperative to recognize that this guide provides a general framework. Always consult your institution's specific Chemical Hygiene Plan and EH&S department, as they will provide guidance tailored to local and state regulations and your facility's specific generator status.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the principles of Hazard Assessment, Segregation, Containment, and Professional Disposal , researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. Always prioritize consultation with your local EH&S professionals, who are the ultimate authority on waste management within your institution.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 11. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-2-fluorobenzoate
This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-fluorobenzoate (CAS No. 206551-41-9). As a halogenated aromatic ester, this compound is a valuable intermediate in organic synthesis but demands rigorous adherence to safety protocols to mitigate potential hazards.[1] This document moves beyond a simple checklist, delving into the causality behind each procedural step and personal protective equipment (PPE) recommendation to build a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
This compound is classified with specific hazards that dictate the required level of protection. The primary risks are associated with direct contact and inhalation. Understanding these hazards is the foundational step in preventing laboratory incidents.
A summary of the Globally Harmonized System (GHS) classification for this compound provides a clear, quantitative view of the risks.[2][3]
| Hazard Class | Hazard Statement | Signal Word | Precautionary Statements |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | P261, P271, P304+P340, P312 |
These classifications are not merely administrative; they are directives. The H315 and H319 statements, for instance, are the direct rationale for mandating specific types of hand and eye protection, as contact can lead to irritation or damage.[3][4] Similarly, the H335 warning necessitates the use of robust engineering controls and, in some cases, respiratory protection.[5]
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is a direct response to the assessed hazards. A multi-layered approach ensures that each potential route of exposure—dermal, ocular, and respiratory—is adequately protected.
| Protective Equipment | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles (conforming to OSHA 29 CFR 1910.133 or EN 166). A face shield is recommended for bulk transfers. | Why: The compound is a serious eye irritant (H319).[5] Goggles provide a complete seal, protecting against splashes from all angles. Standard safety glasses do not offer sufficient protection. A face shield adds a further barrier during high-risk procedures.[6][7] |
| Skin & Body Protection | Chemical-resistant lab coat or apron. Full-length trousers and closed-toe shoes are mandatory. | Why: Prevents contamination of personal clothing and minimizes skin exposure to a known skin irritant (H315).[4][5] This barrier is crucial for preventing accidental contact during handling or in the event of a minor spill.[8] |
| Hand Protection | Nitrile or Butyl rubber gloves. Always consult the glove manufacturer's chemical resistance chart.[9] | Why: Hands are the most likely point of direct contact. Nitrile gloves offer good resistance to a range of chemicals, including acids and organic compounds.[9] However, glove performance varies by thickness and manufacturer; therefore, verifying breakthrough times for this specific compound class is a critical step for ensuring true protection. |
| Respiratory Protection | Use is conditional on ventilation. An air-purifying respirator (APR) with an organic vapor/acid gas (OV/AG) cartridge is required if work is not performed in a certified chemical fume hood.[10][11] | Why: The primary defense against respiratory irritation (H335) is an engineering control like a fume hood.[8][12] If ventilation is inadequate or a significant release occurs, an APR filters contaminants from the air, protecting the respiratory tract.[13][14] |
Procedural Workflow for Safe Handling
Adherence to a strict, logical workflow is paramount. The following diagram and procedural steps create a reproducible and safe system for handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure an appropriate chemical spill kit and an emergency eyewash station are accessible and unobstructed.[15]
-
Don all required PPE in the correct order: first the lab coat, then eye protection, and finally gloves pulled over the cuffs of the coat.[16]
-
-
Handling:
-
Perform all manipulations, including weighing and transfers, within the fume hood to contain vapors and prevent inhalation.[8]
-
Keep the container of this compound tightly closed when not in use to minimize the release of vapors.[5][17]
-
Use appropriate tools (spatulas, glassware) to avoid direct contact.
-
-
Decontamination and Doffing:
-
After handling is complete, decontaminate all surfaces and reusable glassware according to standard laboratory procedures.
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed first by peeling them off without touching the outer surface with bare skin. Goggles and lab coat follow.[16]
-
Dispose of contaminated gloves and any other disposable items in a designated hazardous waste container.[4]
-
-
Final Steps:
Emergency and Disposal Plans
Exposure and Spill Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5][17]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[4][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[17]
-
Minor Spills: For small spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[5]
Disposal Protocol:
Chemical waste and contaminated materials must be handled as hazardous waste.
-
Chemical Waste: Unused this compound must be disposed of in its original container or a compatible, sealed, and clearly labeled hazardous waste container.[17]
-
Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical must be placed in a designated, sealed container for hazardous waste.[4]
-
Compliance: All waste must be disposed of through an approved waste disposal plant or licensed waste management authority, in accordance with local, state, and federal regulations.[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[18]
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
3M™ Organic Vapor/Acid Gas Cartridge/Filter 60923, P100. 3M. Available from: [Link]
-
3M™ Organic Vapor/Acid Gas Cartridge 6003/07047(AAD). 3M. Available from: [Link]
-
6003 Respirator Cartridge for Certain Organic Vapors and Acid Gases, 2/Pack. Master Supply. Available from: [Link]
-
3M Respiratory Cartridge Organic Vapor/Acid Gas P100. USA Granite Tools. Available from: [Link]
-
3M Acid Gas, Ammonia, Formaldehyde, Methylamine And Organic Vapor P100 Respirator Cartridge. eSafety Supplies, Inc. Available from: [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. ABL. Available from: [Link]
-
Personal Protective Equipment. US EPA. Available from: [Link]
-
Benzoic Acid Safety Data Sheet. National Institute of Standards and Technology. Available from: [Link]
-
Protective Equipment. Albert Kerbl GmbH. Available from: [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. Available from: [Link]
-
Benzoic Acid – Uses and Safety. VelocityEHS. Available from: [Link]
-
Glove Guide - Chemical Compatibility. University of South Florida. Available from: [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. Available from: [Link]
-
Glove Selection Chart. Washington State University Spokane. Available from: [Link]
-
Personal Protective Equipment - Chemical and Biological Terrorism. NCBI Bookshelf - NIH. Available from: [Link]
-
OSHA Glove Selection Chart. University of Pittsburgh. Available from: [Link]
-
Chapter 10: Personal Protective Equipment for Biohazards. University of Nevada, Reno. Available from: [Link]
-
Personal Protective Equipment (PPE). University of Hawai'i at Manoa. Available from: [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. Available from: [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. Available from: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. echemi.com [echemi.com]
- 3. 3-Bromo-2-fluorobenzoic acid methyl ester | 206551-41-9 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Personal Protective Equipment | US EPA [epa.gov]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. 3m.com [3m.com]
- 11. 3m.com [3m.com]
- 12. ehs.com [ehs.com]
- 13. mastersupplyonline.com [mastersupplyonline.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



